bothrojaracin
説明
特性
CAS番号 |
150633-76-4 |
|---|---|
分子式 |
C16H20O8 |
同義語 |
bothrojaracin |
製品の起源 |
United States |
Foundational & Exploratory
bothrojaracin discovery and isolation from Bothrops jararaca venom
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Characterization of Bothrojaracin from Bothrops jararaca Venom.
Introduction
Bothrops jararaca, a pit viper species endemic to South America, possesses a complex venom composition that has been a fertile ground for the discovery of novel bioactive compounds. Among these is this compound, a potent and specific thrombin inhibitor first identified and purified in the early 1990s. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in understanding and potentially replicating this seminal work. This compound's unique mechanism of action, involving binding to thrombin's exosites, has made it a subject of interest for the development of new antithrombotic agents.
Biochemical and Biophysical Properties of this compound
This compound is a non-covalent inhibitor of α-thrombin. Its key biochemical and biophysical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Mass | 27 kDa | [1] |
| Subunit Structure | Heterodimer (15 kDa and 13 kDa chains linked by disulfide bridges) | [1] |
| Isoelectric Point (pI) | 4.2 | [1] |
| Binding Affinity for α-thrombin (Kd) | ~0.6 nM | |
| Binding Affinity for Prothrombin (Kd) | ~76 - 175 nM | |
| Inhibition of Thrombin-induced Platelet Aggregation (IC50) | 1 - 20 nM | [1] |
| Inhibition of α-thrombin binding to Fibrinogen (Ki) | 15 nM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the original discovery and purification of this compound from the venom of Bothrops jararaca.
Crude Venom Preparation
Lyophilized crude venom of Bothrops jararaca serves as the starting material. The venom is dissolved in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) and centrifuged to remove any insoluble components. The resulting supernatant is the crude extract used for subsequent purification steps.
Purification of this compound
The purification of this compound to homogeneity is achieved through a two-step chromatographic process:
Step 1: Gel Filtration Chromatography
-
Column: Sephadex G-75
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Procedure:
-
The crude venom extract is loaded onto the Sephadex G-75 column.
-
The column is eluted with the equilibration buffer at a constant flow rate.
-
Fractions are collected and monitored for protein content (A280 nm) and inhibitory activity against thrombin-induced platelet aggregation.
-
Active fractions are pooled for the subsequent affinity chromatography step.
-
Step 2: Affinity Chromatography
-
Column: PPACK-thrombin Sepharose
-
Equilibration Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Procedure:
-
The pooled active fractions from the gel filtration step are loaded onto the PPACK-thrombin Sepharose column.
-
The column is washed extensively with the equilibration buffer to remove unbound proteins.
-
This compound is eluted using a high salt concentration (1 M NaCl).
-
The eluted fractions are collected, and the purity is assessed by SDS-PAGE.
-
Characterization of this compound
a. Molecular Weight and Subunit Structure Determination
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing (in the presence of β-mercaptoethanol) and non-reducing conditions.
-
Procedure:
-
Purified this compound is mixed with sample buffer with and without β-mercaptoethanol.
-
Samples are heated and loaded onto a polyacrylamide gel.
-
Electrophoresis is performed at a constant voltage.
-
The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.
-
The molecular weight is estimated by comparing the migration of the protein bands to that of standard molecular weight markers.
-
b. Thrombin-Induced Platelet Aggregation Assay
-
Method: Light transmission aggregometry.
-
Procedure:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
PRP is pre-incubated with various concentrations of this compound.
-
Platelet aggregation is initiated by the addition of a submaximal concentration of α-thrombin.
-
The change in light transmission is monitored over time to measure the extent of aggregation.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the thrombin-induced platelet aggregation.
-
c. Fibrinogen Clotting Time Assay
-
Method: Coagulation timer.
-
Procedure:
-
Fibrinogen solution is pre-warmed to 37°C.
-
Various concentrations of this compound are pre-incubated with a fixed concentration of α-thrombin.
-
The thrombin-bothrojaracin mixture is added to the fibrinogen solution, and the time to clot formation is recorded.
-
The inhibitory constant (Ki) is determined from the dose-dependent increase in clotting time.
-
Mechanism of Action: Interaction with Thrombin
This compound exerts its anticoagulant effect by binding to the exosites of α-thrombin, specifically anion-binding exosites I and II. This interaction does not block the active site of thrombin but sterically hinders the binding of large substrates like fibrinogen and the platelet receptor. This unique mechanism distinguishes it from active site inhibitors.
Conclusion
The discovery and characterization of this compound have provided valuable insights into the development of novel antithrombotic agents. Its unique mechanism of action, targeting thrombin's exosites, offers a potential advantage over traditional anticoagulants by providing a more targeted and potentially safer therapeutic profile. This technical guide serves as a foundational resource for researchers interested in the study of venom-derived proteins and their potential applications in medicine. The detailed protocols and data presented herein are intended to facilitate further research and development in this exciting field.
References
Characterization of Bothrojaracin: A C-Type Lectin-Like Protein with Potent Anticoagulant Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bothrojaracin, a C-type lectin-like protein (CLP) isolated from the venom of the Brazilian pit viper Bothrops jararaca, stands as a compelling subject of study in the fields of hematology and drug discovery. This technical guide provides a comprehensive characterization of this compound, detailing its biochemical properties, mechanism of action as a potent thrombin inhibitor, and its interaction with prothrombin. The document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual representations of its functional pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of venom proteins, coagulation, and the development of novel antithrombotic agents.
Introduction
Snake venoms are complex mixtures of bioactive proteins and peptides that have evolved to efficiently target physiological pathways in their prey. Among these, proteins that interfere with hemostasis are of particular interest for their potential therapeutic applications. This compound is a non-enzymatic protein from the C-type lectin-like protein family, a superfamily of proteins characterized by a conserved carbohydrate-recognition domain (CRD)-like fold.[1][2] Unlike true C-type lectins, many snake venom CLPs, including this compound, do not bind carbohydrates and have evolved to interact with a variety of protein targets, modulating their function.
This compound is a potent and highly specific inhibitor of α-thrombin, the final serine protease in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869).[3][4] Its unique mechanism of action, involving the blockage of thrombin's exosites, has positioned it as a valuable tool for studying thrombin biology and as a potential lead compound for the development of new anticoagulants. This whitepaper will delve into the detailed characterization of this compound, providing a foundational understanding for its further investigation and potential therapeutic exploitation.
Biochemical and Biophysical Characterization
This compound is a heterodimeric protein with a molecular mass of approximately 27 kDa.[4][5] It is composed of two distinct polypeptide chains, an A-chain (~15 kDa) and a B-chain (~13 kDa), linked by a disulfide bond.[1][4] The amino acid sequences of both chains exhibit significant homology to other snake venom C-type lectin-like proteins.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its interactions with thrombin and prothrombin, compiled from various studies.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~27 kDa | [4][5] |
| Subunit A Molecular Weight | ~15 kDa | [4] |
| Subunit B Molecular Weight | ~13 kDa | [4] |
| Isoelectric Point (pI) | 4.2 | [4] |
| Stoichiometry of Binding (this compound:Thrombin) | 1:1 | [5] |
| Stoichiometry of Binding (this compound:Prothrombin) | 1:1 | [7] |
Table 1: Physicochemical Properties of this compound.
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference(s) |
| This compound | α-Thrombin | Solid-phase assay | ~0.6 nM | [3] |
| This compound | α-Thrombin | Fluorescence polarization | 0.7 ± 0.9 nM | [3][5] |
| This compound | Prothrombin | Solid-phase assay | ~30 nM | [3] |
| This compound | Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [3][5] |
| This compound | Prothrombin | Fluorescence polarization | 111 ± 80 nM | [5] |
| Hirudin54-65(SO3-) | Prothrombin | Fluorescence polarization | 7.0 ± 0.2 µM | [3][5] |
Table 2: Binding Affinities of this compound.
Mechanism of Action: Thrombin and Prothrombin Inhibition
This compound exerts its anticoagulant effect through a dual mechanism, targeting both the active enzyme, α-thrombin, and its zymogen precursor, prothrombin.[3]
Inhibition of α-Thrombin
This compound is a potent, non-competitive inhibitor of α-thrombin. It does not block the catalytic site of the enzyme but instead binds with high affinity to both anion-binding exosites I and II of thrombin.[3][5][6]
-
Exosite I (Fibrinogen-recognition exosite): This site is crucial for the binding of fibrinogen, the primary substrate of thrombin, as well as other macromolecules like thrombomodulin and the platelet receptor PAR-1. By binding to exosite I, this compound competitively inhibits the interaction of thrombin with these substrates, thereby preventing fibrin clot formation and platelet activation.[3][4]
-
Exosite II (Heparin-binding exosite): This site is involved in the binding of heparin and plays a role in the interaction with other coagulation factors. The simultaneous binding of this compound to both exosites is thought to be responsible for its high affinity and specificity for thrombin.[5]
Interaction with Prothrombin
In addition to inhibiting active thrombin, this compound also binds to prothrombin, albeit with a lower affinity.[3][5] This interaction occurs at the partially exposed anion-binding exosite on prothrombin, also known as proexosite I.[5] By binding to proexosite I, this compound interferes with the activation of prothrombin to thrombin by the prothrombinase complex (Factor Xa and Factor Va), thus reducing the overall generation of thrombin.[3] This ability to target the zymogen form contributes significantly to its anticoagulant effect in plasma.[7]
References
- 1. A novel phospholipase A2, BJ-PLA2, from the venom of the snake Bothrops jararaca: purification, primary structure analysis, and its characterization as a platelet-aggregation-inhibiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. Purification and characterization of jararassin-I, A thrombin-like enzyme from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a potent thrombin inhibitor isolated from the venom of the South American pit viper, Bothrops jararaca, represents a molecule of significant interest in the fields of hematology and drug development. As a member of the C-type lectin-like protein (CLP) family, its unique mechanism of action, targeting the exosites of thrombin, distinguishes it from many other anticoagulants.[1] This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of this compound, including detailed methodologies for its characterization and a summary of key quantitative data.
Physicochemical Properties and Subunit Composition
This compound is a heterodimeric protein with a total molecular mass of approximately 27 kDa.[1] It is composed of two distinct polypeptide chains, an alpha and a beta subunit, with molecular masses of roughly 15 kDa and 13 kDa, respectively.[1] These subunits are linked by disulfide bridges, forming a stable complex.[1][2] The protein has an isoelectric point of 4.2.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a comparative overview of its biochemical and functional properties.
| Parameter | Value | Reference |
| Molecular Mass (Total) | 27 kDa | [1] |
| Alpha Subunit Mass | 15 kDa | [1] |
| Beta Subunit Mass | 13 kDa | [1] |
| Isoelectric Point (pI) | 4.2 | [1] |
| Thrombin Binding Dissociation Constant (Kd) | ~0.6 nM | [3] |
| Prothrombin Binding Dissociation Constant (Kd) | 76 ± 32 nM | [4][5] |
| Thrombin-induced Platelet Aggregation IC50 | 1 - 20 nM | [1] |
| Fibrinogen Clotting Inhibition Constant (Ki) | 15 nM | [1] |
Primary Structure and Amino Acid Sequence
The determination of the primary structure of this compound has been achieved through protein sequencing techniques. The amino acid sequences of both the alpha and beta subunits are detailed below.
This compound Subunit Sequences
| Subunit | Amino Acid Sequence | UniProt Accession |
| Alpha | >sp | Q56EB1 |
| Beta | >sp | Q56EB0 |
Experimental Protocols
Purification of this compound
This compound is purified from crude Bothrops jararaca venom through a series of chromatographic steps. A common approach involves:
-
Size-Exclusion Chromatography: Crude venom is subjected to gel filtration to separate proteins based on size.
-
Ion-Exchange Chromatography: Fractions containing proteins of the approximate molecular weight of this compound are further purified using anion-exchange chromatography.
-
Affinity Chromatography: A highly specific purification step can be employed using a column with immobilized thrombin to isolate thrombin-binding proteins like this compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This final step ensures the high purity of the protein.
Subunit Separation
To sequence the individual alpha and beta subunits, they must first be separated.
-
Reduction and Alkylation: The disulfide bonds linking the subunits are cleaved by a reducing agent such as dithiothreitol (B142953) (DTT). The resulting free sulfhydryl groups are then alkylated with a reagent like iodoacetamide (B48618) to prevent re-oxidation.
-
RP-HPLC: The reduced and alkylated subunits can be separated based on their hydrophobicity using RP-HPLC.
Amino Acid Sequencing
The primary structure of the separated subunits is determined using a combination of Edman degradation and mass spectrometry.
This classical method allows for the stepwise determination of the amino acid sequence from the N-terminus of a polypeptide.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to form a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Cycling: The process is repeated for the new N-terminal amino acid of the shortened peptide.
To obtain the full sequence and confirm the results from Edman degradation, mass spectrometry of proteolytic fragments is employed.
-
Enzymatic Digestion: The purified subunits are digested with a protease of known specificity (e.g., trypsin, which cleaves after lysine (B10760008) and arginine residues) to generate a set of smaller peptides.
-
Peptide Separation: The resulting peptide mixture is separated by liquid chromatography (LC).
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are introduced into a mass spectrometer. Individual peptide ions are selected and fragmented, and the masses of the resulting fragment ions are measured.
-
Sequence Deduction: The amino acid sequence of each peptide is deduced from the mass differences between the fragment ions in the MS/MS spectrum.
-
Sequence Assembly: The sequences of the individual peptides are then assembled by identifying overlapping regions to reconstruct the full sequence of the protein subunit.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by binding to thrombin, a key enzyme in the coagulation cascade. Specifically, it interacts with high affinity to the anion-binding exosites of thrombin, thereby sterically hindering the binding of thrombin to its substrates like fibrinogen and platelet receptors.[1][6][7] This interaction does not block the active site of thrombin directly but rather allosterically inhibits its function.[1]
Caption: Mechanism of thrombin inhibition by this compound.
Conclusion
This compound's well-defined primary structure and its specific mechanism of thrombin inhibition make it a valuable tool for research into the coagulation cascade and a potential lead compound for the development of novel antithrombotic agents. The detailed understanding of its amino acid sequence and subunit composition, as outlined in this guide, provides a solid foundation for further structure-function studies, protein engineering efforts, and the design of synthetic analogues with improved therapeutic profiles.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Mass spectrometric analysis of the individual variability of Bothrops jararaca venom peptide fraction. Evidence for sex-based variation among the bradykinin-potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Bothrojaracin on the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of the coagulation cascade. Its primary mechanism of action involves the direct, non-covalent binding to α-thrombin, the central enzyme of the coagulation cascade. This interaction sterically hinders thrombin's ability to cleave its macromolecular substrates, such as fibrinogen and protease-activated receptors (PARs) on platelets, thereby exerting a powerful anticoagulant and antiplatelet effect. Furthermore, this compound also binds to prothrombin, the zymogen precursor of thrombin, and inhibits its activation. This dual mechanism of targeting both the active enzyme and its precursor makes this compound a molecule of significant interest for the development of novel antithrombotic therapies. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Targeting Thrombin and Prothrombin
This compound's anticoagulant effect stems from its high-affinity interaction with two key proteins in the coagulation cascade: α-thrombin and its precursor, prothrombin.
Inhibition of α-Thrombin
This compound is a potent, non-competitive inhibitor of α-thrombin. It forms a stable, 1:1 non-covalent complex with thrombin, effectively blocking its enzymatic activity towards large substrates.[1][2] This inhibition is not directed at the active site of thrombin, as this compound does not significantly affect the cleavage of small synthetic chromogenic substrates.[1] Instead, this compound binds to two key exosites on the thrombin molecule:
-
Exosite I (Fibrinogen Recognition Site): This site is crucial for the binding of fibrinogen, the primary substrate for thrombin in clot formation. By binding to exosite I, this compound competitively inhibits the conversion of fibrinogen to fibrin, a critical step in the formation of a stable blood clot.[1][2]
-
Exosite II (Heparin-Binding Site): This exosite is involved in the interaction of thrombin with heparin and thrombomodulin. This compound's binding to exosite II contributes to its overall high affinity for thrombin and further modulates its activity.
This dual-exosite binding mechanism results in the potent inhibition of several key thrombin-mediated processes:
-
Fibrinogen Clotting: this compound prolongs the fibrinogen clotting time by competitively inhibiting the binding of thrombin to fibrinogen.[2]
-
Platelet Activation and Aggregation: Thrombin is a potent platelet agonist, inducing aggregation through the cleavage of PARs on the platelet surface. This compound effectively antagonizes thrombin-induced platelet aggregation and secretion.[1][2]
-
Factor V Activation: Thrombin activates Factor V to its more active form, Factor Va, in a positive feedback loop that amplifies thrombin generation. This compound inhibits this activation, thereby dampening the coagulation cascade.[3]
-
Protein C Activation: The binding of thrombin to thrombomodulin on the endothelial cell surface leads to the activation of Protein C, an important anticoagulant. This compound inhibits this interaction, reducing the rate of Protein C activation.[2]
Inhibition of Prothrombin Activation
In addition to its effects on active thrombin, this compound also targets the zymogen, prothrombin. It binds to proexosite I on prothrombin, a precursor state of exosite I.[4] This interaction has two significant consequences:
-
Reduced Thrombin Generation: The binding of this compound to prothrombin interferes with its efficient conversion to thrombin by the prothrombinase complex (Factor Xa and Factor Va).[4][5] This directly reduces the amount of active thrombin generated.
-
Inhibition of Feedback Activation: By binding to prothrombin, this compound can also hinder the positive feedback loops in the coagulation cascade that are dependent on newly generated thrombin.
This dual inhibitory mechanism, targeting both prothrombin and thrombin, contributes to the potent and sustained anticoagulant effect of this compound.[4][6]
Quantitative Data
The following tables summarize the key quantitative data describing the interactions and inhibitory effects of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to α-Thrombin | 0.7 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Binding Affinity (Kd) to Prothrombin | 76 ± 32 nM | Isothermal Titration Calorimetry (ITC) | [7][8] |
| 111 ± 80 nM | Fluorescence Polarization | [8] | |
| Inhibitory Constant (Ki) for Fibrinogen Clotting | 15 nM | Clotting Assay | [2] |
| IC50 for Thrombin-Induced Platelet Aggregation | 1 - 20 nM | Platelet Aggregometry | [2] |
Table 1: Binding Affinities and Inhibitory Constants of this compound.
| Coagulation Parameter | Effect of this compound | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | [3] |
| Fibrinogen Clotting Time | Prolonged | [2] |
Table 2: Effects of this compound on Coagulation Parameters.
Signaling Pathways and Experimental Workflows
Mechanism of Action on the Coagulation Cascade
The following diagram illustrates the points of intervention of this compound in the coagulation cascade.
Caption: this compound's inhibitory action on the coagulation cascade.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for the purification and functional characterization of this compound.
Caption: Workflow for this compound purification and characterization.
Detailed Experimental Protocols
Purification of this compound from Bothrops jararaca Venom
This protocol describes the general steps for isolating this compound. Specific buffer compositions and gradient profiles may require optimization.
-
Crude Venom Preparation: Lyophilized crude venom of Bothrops jararaca is dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). The solution is centrifuged to remove insoluble material.
-
Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-75) equilibrated with the same buffer. Fractions are collected and monitored for protein content (A280 nm) and inhibitory activity against thrombin-induced platelet aggregation.
-
Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and applied to an ion-exchange column (e.g., SP-Sephadex C-25) equilibrated with a low-salt buffer. Proteins are eluted with a linear salt gradient. Fractions are again assayed for activity.
-
Purity Assessment: The purity of the final this compound preparation is assessed by SDS-PAGE under reducing and non-reducing conditions. A single band corresponding to the expected molecular weight (approximately 27 kDa non-reduced, and 15 and 13 kDa reduced) indicates purity.[1]
Isothermal Titration Calorimetry (ITC)
This protocol is for determining the binding affinity of this compound to thrombin or prothrombin.
-
Sample Preparation: this compound and thrombin/prothrombin are extensively dialyzed against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5) to minimize buffer mismatch effects.[8] Protein concentrations are accurately determined.
-
ITC Instrument Setup: The ITC instrument is set to the desired temperature (e.g., 25°C). The sample cell (1.34 mL) is filled with a known concentration of this compound (e.g., 1 µM). The injection syringe (100 µL) is filled with a higher concentration of thrombin or prothrombin.[8]
-
Titration: A series of small injections (e.g., 2-4 µL) of the titrant (thrombin/prothrombin) are made into the sample cell containing this compound. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are corrected for the heat of dilution (determined by injecting titrant into buffer alone). The corrected data are then fit to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the effect of this compound on the intrinsic and common pathways of coagulation.
-
Reagent and Sample Preparation: Citrated normal human plasma is used. The aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution are pre-warmed to 37°C. Various concentrations of this compound are prepared in a suitable buffer.
-
Assay Procedure:
-
In a test tube or coagulometer cuvette, 50 µL of plasma is mixed with 50 µL of the this compound solution (or buffer for control).
-
The mixture is incubated for a defined period (e.g., 3 minutes) at 37°C.
-
50 µL of the pre-warmed aPTT reagent is added, and the mixture is incubated for another 3 minutes at 37°C.
-
Clotting is initiated by adding 50 µL of pre-warmed calcium chloride solution, and the time to clot formation is recorded.
-
-
Data Analysis: The clotting times in the presence of different concentrations of this compound are compared to the control to determine the extent of prolongation.
Thrombin-Induced Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet function.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging citrated whole blood at a low speed. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer). The platelet count is adjusted to a standard concentration.
-
Assay Procedure:
-
Aliquots of the platelet suspension are placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
A known concentration of this compound (or buffer for control) is added and incubated for a short period.
-
Platelet aggregation is induced by adding a sub-maximal concentration of thrombin.
-
The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage of aggregation in the presence of this compound is calculated relative to the control. The IC50 value (the concentration of this compound that inhibits 50% of the aggregation) can be determined from a dose-response curve.[2]
Fibrinogen Clotting Time Assay
This assay measures the direct inhibitory effect of this compound on thrombin's ability to clot fibrinogen.
-
Reagent Preparation: A solution of purified fibrinogen is prepared in a suitable buffer. A standard solution of thrombin is also prepared. Various concentrations of this compound are made.
-
Assay Procedure:
-
In a coagulometer cuvette at 37°C, the fibrinogen solution is mixed with the this compound solution (or buffer for control).
-
Clotting is initiated by the addition of the thrombin solution.
-
The time to clot formation is measured.
-
-
Data Analysis: The prolongation of the clotting time by this compound is determined. The inhibitory constant (Ki) can be calculated using kinetic analysis, such as a Dixon plot.[2]
Chromogenic Substrate Assay
This assay is used to determine if this compound directly inhibits the active site of thrombin.
-
Reagent Preparation: A chromogenic substrate specific for thrombin (e.g., S-2238) is dissolved in a suitable buffer. Solutions of thrombin and various concentrations of this compound are prepared.
-
Assay Procedure:
-
In a microplate well, thrombin is pre-incubated with different concentrations of this compound (or buffer for control) at 37°C.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance at 405 nm is measured over time using a microplate reader.
-
-
Data Analysis: The rate of substrate hydrolysis (change in absorbance per unit time) is calculated for each concentration of this compound. A lack of significant inhibition indicates that this compound does not block the active site of thrombin.
Conclusion and Future Directions
This compound stands out as a potent anticoagulant with a unique dual mechanism of action, targeting both thrombin and its zymogen, prothrombin. Its high specificity and affinity for these key coagulation proteins make it a compelling candidate for the development of novel antithrombotic agents. The detailed understanding of its interaction with thrombin's exosites provides a valuable framework for the design of synthetic mimetics with improved pharmacological properties.
Future research should focus on:
-
Structure-Activity Relationship Studies: Elucidating the precise amino acid residues in this compound responsible for its interaction with thrombin and prothrombin will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: While in vitro studies have demonstrated its potent anticoagulant effects, further in vivo studies are necessary to evaluate its antithrombotic efficacy, bleeding risk, and pharmacokinetic profile.[6]
-
Development of Synthetic Analogs: The development of smaller, synthetic molecules that mimic the binding and inhibitory properties of this compound could lead to orally available drugs with a more favorable safety profile.
References
- 1. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 6. Functional and structural characterization of a new serine protease with thrombin-like activity TLBan from Bothrops andianus (Andean Lancehead) snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of jararassin-I, A thrombin-like enzyme from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Target Specificity of Bothrojaracin: A Technical Guide to its Binding Affinity with Thrombin and Prothrombin
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of bothrojaracin, a C-type lectin-like protein isolated from the venom of Bothrops jararaca, with the coagulation enzymes thrombin and its zymogen, prothrombin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of coagulation and the development of novel antithrombotic agents.
Executive Summary
This compound is a potent and highly specific inhibitor of thrombin, and it also exhibits a significant binding affinity for prothrombin. This dual-target specificity presents a unique mechanism for anticoagulation, impacting both the active enzyme and its precursor. This guide summarizes the quantitative binding data, details the experimental methodologies used for these measurements, and provides visual representations of the molecular interactions and experimental workflows.
Quantitative Binding Affinity Data
The binding affinities of this compound for human α-thrombin and prothrombin have been determined using various biophysical techniques. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: this compound-Thrombin Binding Parameters
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.6 nM | Immobilized this compound Assay | [1][2][3][4] |
| Dissociation Constant (Kd) | 0.7 nM | Isothermal Titration Calorimetry | [5][6][7] |
| Binding Stoichiometry | 1:1 | Not Specified | [7] |
Table 2: this compound-Prothrombin Binding Parameters
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 76 ± 32 nM | Isothermal Titration Calorimetry | [5][6] |
| Dissociation Constant (Kd) | 11 ± 80 nM | Competitive Displacement Assay | [5][6] |
| Dissociation Constant (Kd) | 175 nM | Not Specified | [3][4][8] |
| Binding Stoichiometry (n) | 0.9 ± 0.1 | Isothermal Titration Calorimetry | [5] |
| Enthalpy (ΔH) | 13.5 ± 1.8 kcal/mol | Isothermal Titration Calorimetry | [5][7] |
| Free Energy (ΔG) | -9.7 kcal/mol | Isothermal Titration Calorimetry | [5][7] |
| Entropic Term (-TΔS) | -3.8 kcal/mol | Isothermal Titration Calorimetry | [5][7] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-prothrombin interaction.[5][7]
-
Instrumentation: MicroCal Omega Titration Calorimeter.
-
Procedure:
-
A solution of human prothrombin (typically 5-10 µM) is placed in the sample cell.
-
A solution of this compound (typically 100-150 µM) is loaded into the injection syringe.
-
A series of small, sequential injections of the this compound solution are made into the prothrombin solution at a constant temperature (25 °C).[5]
-
The heat change associated with each injection is measured.
-
The data are fitted to a single-site binding model to determine the thermodynamic parameters.[5]
-
-
Buffer Conditions: Tris-buffered saline (TBS; 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).[5]
Gel Filtration Chromatography
This technique is used to demonstrate the formation of a stable complex between this compound and prothrombin.[5]
-
Objective: To confirm the formation and determine the stoichiometry of the this compound-prothrombin complex.
-
Instrumentation: Superose 12 HR 10/30 column (Amersham Pharmacia Biotech).
-
Procedure:
-
The column is equilibrated with TBS.[5]
-
A sample containing fluorescein-labeled this compound ([5F]BJC) is injected onto the column and its elution profile is recorded by monitoring fluorescence.[5]
-
A mixture of [5F]BJC and a molar excess of human prothrombin is injected onto the column, and the elution profile is compared to that of [5F]BJC alone.[5]
-
A shift in the elution volume to a higher molecular weight indicates complex formation. The stoichiometry is inferred from the molecular weights of the individual proteins and the complex.[5]
-
Competitive Displacement Assay
This method is used to determine the binding site of this compound on prothrombin and to calculate its binding affinity indirectly.
-
Objective: To investigate whether this compound and hirudin peptides compete for the same binding site on prothrombin and to determine the dissociation constant of this compound for prothrombin.[5][6]
-
Procedure:
-
A fluorescently labeled hirudin peptide, [5F]Hir54–65(SO3−), which is known to bind to exosite I, is incubated with human prothrombin.[5]
-
Increasing concentrations of unlabeled this compound are added to the solution.
-
The displacement of the fluorescent peptide is monitored by measuring the change in fluorescence polarization.
-
The data are analyzed using a competitive binding model to calculate the dissociation constant (Kd) of this compound for prothrombin.[5]
-
Visualization of Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key interactions and experimental processes described in this guide.
Caption: this compound binds to both anion-binding exosites I and II on α-thrombin.
Caption: this compound interacts with the partially exposed proexosite I on prothrombin.
References
- 1. This compound: a potent two-site-directed thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. karger.com [karger.com]
- 4. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. scispace.com [scispace.com]
Unraveling the Interaction: A Technical Guide to the Binding of Bothrojaracin to Thrombin Exosites
For Immediate Release
This technical guide provides a comprehensive overview of the binding interactions between bothrojaracin, a potent C-type lectin-like protein from the venom of Bothrops jararaca, and the coagulation enzyme thrombin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of coagulation and the development of novel antithrombotic agents. Herein, we detail the binding sites of this compound on thrombin's exosites, present quantitative binding data, outline the experimental methodologies used for these determinations, and provide visual representations of the interaction pathways.
Executive Summary
This compound is a powerful inhibitor of thrombin, exerting its anticoagulant effect not by blocking the active site, but through a unique dual mechanism involving interactions with both the enzyme and its zymogen precursor, prothrombin. It binds with high affinity to both anion-binding exosites I and II on thrombin, thereby sterically hindering the access of key substrates like fibrinogen and inhibiting thrombin-mediated platelet aggregation.[1][2][3] Furthermore, this compound binds to the partially formed exosite I (proexosite I) on prothrombin, which interferes with the activation of prothrombin to thrombin.[4][5] This bimodal action makes this compound a subject of significant interest in the study of hemostasis and the design of new antithrombotic therapies.
Quantitative Analysis of this compound-Thrombin/Prothrombin Interactions
The affinity and kinetics of the interaction between this compound and thrombin, as well as its precursor prothrombin, have been quantified using various biophysical techniques. The following tables summarize the key binding and inhibition constants reported in the literature.
| Interaction Partner | Parameter | Value | Method | Reference |
| α-Thrombin | Kd | ~0.6 nM | Solid-phase assay | [2] |
| α-Thrombin | Kd | 0.7 ± 0.9 nM | Fluorescence Polarization | [3][6] |
| Prothrombin | Kd | ~30 nM | Solid-phase assay | [2] |
| Prothrombin | Kd | 76 ± 32 nM | Isothermal Titration Calorimetry | [6] |
| Prothrombin (proexosite I) | Kd | 75 nM | Not Specified | [4][5] |
Table 1: Dissociation Constants (Kd) for this compound Binding
| Substrate/Process | Parameter | Value | Conditions | Reference |
| Fibrinogen Clotting | Ki | 15 nM | Competitive inhibition of α-thrombin | [1] |
| Thrombin-induced platelet aggregation | IC50 | 1 - 20 nM | Dependent on α-thrombin concentration | [1] |
| Prothrombin activation by Factor Xa/Va | Inhibition | 80% | In the absence of phospholipids | [4] |
| Prothrombin activation by prothrombinase on platelets | Inhibition | 84% | - | [4] |
Table 2: Inhibition Constants (Ki) and IC50 Values of this compound
| Parameter | Value | Method | Reference |
| ΔH (Enthalpy) | 13.5 ± 1.8 kcal/mol | Isothermal Titration Calorimetry | [6] |
| ΔG (Gibbs Free Energy) | -9.7 kcal/mol | Isothermal Titration Calorimetry | [6] |
| -TΔS (Entropy) | -3.8 kcal/mol | Isothermal Titration Calorimetry | [6] |
Table 3: Thermodynamic Parameters for this compound-Prothrombin Binding
Experimental Protocols
The characterization of the this compound-thrombin interaction has been achieved through a combination of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To quantify the thermodynamic parameters of this compound binding to prothrombin.
Materials:
-
MicroCal MCS titration microcalorimeter
-
Purified human prothrombin
-
Purified this compound
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
100-μL syringe
Procedure:
-
Prepare a 1 μM solution of this compound in the titration buffer and load it into the 1.34-mL sample cell of the microcalorimeter.
-
Prepare a concentrated solution of prothrombin in the same buffer.
-
Perform successive injections of 2–4 μL of the prothrombin solution into the sample cell containing this compound.
-
The syringe is rotated at 200 rpm to ensure proper mixing.
-
Continue the titration until the binding reaction approaches saturation, indicated by a decrease in the heat change per injection.
-
The experiment is conducted at a constant temperature of 25°C.
-
The raw data, consisting of heat pulses for each injection, are integrated to obtain the heat change as a function of the molar ratio of the reactants.
-
Analyze the resulting binding isotherm using a suitable binding model (e.g., a single set of identical sites model) to determine the Kd, ΔH, and stoichiometry. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from these values.
Gel Filtration Chromatography
This technique separates molecules based on their size and can be used to demonstrate complex formation.
Objective: To demonstrate the formation of a stable complex between this compound and prothrombin.
Materials:
-
Superose 12 gel filtration column
-
Fluorescein-labeled this compound ([5F]BJC)
-
Purified human prothrombin
-
Buffer: Tris-buffered saline (TBS)
Procedure:
-
Equilibrate the Superose 12 column with TBS.
-
Inject a 20-μL sample of 0.33 μM [5F]BJC onto the column and monitor the elution profile by measuring fluorescein (B123965) fluorescence.
-
In a separate run, inject a mixture of 0.33 μM [5F]BJC and a three-fold molar excess of human prothrombin (1 μM).
-
Monitor the elution profile of the mixture. A shift in the elution peak of [5F]BJC to a shorter retention time (corresponding to a higher molecular weight) indicates the formation of a complex with prothrombin.[3]
-
As negative controls, mixtures of [5F]BJC with prothrombin fragment 1 and fragment 2 can be run to demonstrate the absence of interaction with these domains.[6]
Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the binding affinity of this compound to thrombin and prothrombin and to demonstrate competitive binding with other exosite-specific ligands.
Materials:
-
Fluorescein-labeled this compound ([5F]BJC)
-
Fluorescein-labeled hirudin54–65 ([5F]Hir54–65(SO3−))
-
Purified human thrombin and prothrombin
-
Unlabeled hirudin54–65(SO3−)
-
Buffer: Tris-buffered saline (TBS)
-
Fluorometer capable of measuring fluorescence polarization
Procedure for Direct Titration:
-
Prepare a solution of [5F]BJC (e.g., 100 nM) in TBS.
-
Measure the initial fluorescence polarization.
-
Titrate the [5F]BJC solution with increasing concentrations of prothrombin.
-
Measure the fluorescence polarization after each addition and equilibration.
-
Plot the change in polarization as a function of the prothrombin concentration and fit the data to a binding equation to determine the Kd.
Procedure for Competitive Titration:
-
Prepare a solution containing a pre-formed complex of [5F]BJC (e.g., 100 nM) and prothrombin (e.g., 250 nM) in TBS.
-
Measure the initial fluorescence polarization of the complex.
-
Titrate this solution with increasing concentrations of the unlabeled competitor, hirudin54–65(SO3−).
-
Measure the fluorescence polarization after each addition. A decrease in polarization indicates the displacement of [5F]BJC from the complex.
-
Analyze the data using a competitive binding model to determine the dissociation constant of the competitor.[3]
-
A similar experiment can be performed by titrating a pre-formed complex of [5F]Hir54–65(SO3−) and thrombin or prothrombin with unlabeled this compound to confirm the competitive nature of the binding.[6]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and functional consequences of this compound binding to thrombin and prothrombin.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bothrojaracin in Inhibiting Thrombin-Induced Fibrin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of the serine protease α-thrombin. Its unique mechanism of action, targeting thrombin's exosites rather than its catalytic site, has garnered significant interest for its potential as an antithrombotic agent. This technical guide provides an in-depth analysis of the molecular interactions and functional consequences of this compound's binding to thrombin, with a particular focus on the inhibition of fibrin (B1330869) formation. This document details the mechanism of inhibition, presents key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the underlying pathways and workflows.
Introduction
Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot.[1][2] The regulation of thrombin's activity is therefore a critical aspect of hemostasis. This compound, a 27 kDa heterodimeric protein, has emerged as a powerful tool for investigating thrombin function and as a potential therapeutic agent due to its highly specific and potent inhibitory properties.[3][4] This guide will explore the intricate details of how this compound exerts its inhibitory effects on thrombin-mediated fibrin formation.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its high-affinity binding to two key sites on the surface of α-thrombin, known as anion-binding exosites I and II.[3][5] This interaction is non-covalent and forms a stable 1:1 complex with thrombin.[4]
-
Exosite I (Fibrinogen Recognition Site): This site is crucial for thrombin's interaction with its primary substrate, fibrinogen.[3] By binding to exosite I, this compound competitively inhibits the binding of fibrinogen to thrombin, thereby directly blocking the initial step of fibrin formation.[4] This exosite is also involved in the activation of factor V and the thrombin-induced activation of platelets, both of which are also inhibited by this compound.[5][6]
-
Exosite II (Heparin-Binding Site): This site is primarily involved in the binding of heparin, a cofactor for the anticoagulant antithrombin.[7] this compound's interaction with exosite II further contributes to its overall potent inhibition of thrombin's procoagulant functions.[6]
It is important to note that this compound does not block the catalytic site of thrombin. This means that thrombin's activity on small synthetic substrates remains largely unaffected.[4] This specificity for macromolecular substrate binding sites makes this compound a highly targeted inhibitor.
Furthermore, this compound also demonstrates the ability to bind to prothrombin, the inactive precursor of thrombin, at its proexosite I.[3][8] This interaction inhibits the activation of prothrombin to thrombin, adding another layer to its anticoagulant effect.[6][9]
Signaling Pathway of Thrombin Inhibition by this compound
Caption: Mechanism of thrombin inhibition by this compound.
Quantitative Data
The interaction between this compound and thrombin/prothrombin has been quantitatively characterized using various biophysical techniques. The following tables summarize the key binding and inhibitory constants.
Table 1: Binding Affinity of this compound
| Interacting Molecule | Ligand | Technique | Dissociation Constant (Kd) | Reference(s) |
| α-Thrombin | This compound | Fluorescence Polarization | 0.7 ± 0.9 nM | [3][8] |
| α-Thrombin | This compound | Not Specified | ~0.6 nM | [6][10] |
| Prothrombin | This compound | Isothermal Titration Calorimetry | 76 ± 32 nM | [3][8] |
| Prothrombin | This compound | Solid-Phase Assay | ~30 nM | [6] |
| Prothrombin | This compound | Not Specified | 175 nM | [10][11] |
| Prothrombin | Hirudin (54-65) | Fluorescence Polarization | 7.0 ± 0.2 µM | [8] |
Table 2: Inhibitory Activity of this compound
| Assay | Parameter | Value | Conditions | Reference(s) |
| Thrombin-Induced Fibrinogen Clotting | Ki | 15 nM | Competitive inhibition | [4] |
| Thrombin-Induced Platelet Aggregation | IC50 | 1 - 20 nM | Dependent on α-thrombin concentration | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity, enthalpy (ΔH), and stoichiometry (n) of intermolecular interactions.
Objective: To determine the thermodynamic parameters of this compound binding to prothrombin.
Materials:
-
Microcalorimeter (e.g., MCS titration microcalorimeter from Microcal Inc.)
-
Purified this compound
-
Purified human prothrombin
-
Titration buffer: 50 mM Tris-HCl, pH 7.5
-
100 µL syringe
Protocol:
-
Prepare a 1 µM solution of this compound in the titration buffer and load it into the 1.34 mL sample cell of the microcalorimeter.
-
Prepare a concentrated solution of prothrombin in the same titration buffer and load it into the 100 µL injection syringe.
-
Set the experimental temperature to 25°C.
-
Initiate the titration by making successive injections of 2-4 µL of the prothrombin solution into the this compound solution.
-
Continue the injections until the binding reaction approaches saturation, indicated by a decrease in the heat change per injection.
-
Analyze the resulting data by integrating the heat change for each injection and fitting the data to a suitable binding model (e.g., a single set of identical sites) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner, providing information on binding affinity.
Objective: To determine the dissociation constant (Kd) of the this compound-thrombin interaction.
Materials:
-
Fluorescein-labeled this compound ([5F]BJC)
-
Purified α-thrombin
-
Assay buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 (TBS)
-
Fluorometer capable of measuring fluorescence polarization
Protocol:
-
Prepare a series of solutions with a fixed concentration of [5F]BJC (e.g., 100 nM) and varying concentrations of α-thrombin in TBS.
-
In a competitive assay format, a solution containing [5F]Hir54–65(SO3−) (a fluorescently labeled peptide that binds to exosite I) and α-thrombin can be titrated with unlabeled this compound. For example, a solution of 40 nM [5F]Hir54–65(SO3−) and 160 nM α-thrombin.[3]
-
Incubate the samples at 25°C to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a fluorometer.
-
Plot the change in fluorescence polarization as a function of the titrant concentration.
-
Fit the data to a competitive binding equation to calculate the dissociation constant (Kd) for the this compound-thrombin interaction.
Fibrin Clotting Time Assay
This functional assay measures the time it takes for a fibrin clot to form upon the addition of thrombin to fibrinogen, and how this is affected by an inhibitor.
Objective: To determine the inhibitory constant (Ki) of this compound on thrombin-induced fibrinogen clotting.
Materials:
-
Purified human fibrinogen
-
Purified α-thrombin
-
Purified this compound
-
Clotting buffer (e.g., Tris-buffered saline)
-
Coagulometer or a spectrophotometer to measure turbidity
Protocol:
-
Prepare a solution of fibrinogen in the clotting buffer.
-
Prepare a series of solutions containing a fixed concentration of α-thrombin and varying concentrations of this compound.
-
Pre-incubate the thrombin-bothrojaracin mixtures for a defined period to allow for inhibitor binding.
-
Initiate the clotting reaction by adding the thrombin-bothrojaracin mixture to the fibrinogen solution.
-
Measure the time to clot formation, which can be detected as a sharp increase in optical density or by visual inspection.
-
Plot the clotting time against the concentration of this compound.
-
Analyze the data using appropriate kinetic models (e.g., Dixon plot) to determine the inhibitory constant (Ki).
Experimental Workflow for Characterizing this compound's Inhibitory Activity
Caption: Workflow for characterizing this compound's inhibitory activity.
Conclusion
This compound is a highly potent and specific inhibitor of α-thrombin, exerting its effect through a unique mechanism that involves binding to exosites I and II. This interaction effectively blocks thrombin's ability to cleave fibrinogen and induce fibrin formation, as well as inhibiting other procoagulant activities. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of this fascinating snake venom protein and its potential as an antithrombotic agent. The detailed understanding of this compound's mechanism of action paves the way for the design of novel anticoagulants with improved specificity and safety profiles.
References
- 1. Comparative study of platelet aggregation and secretion induced by Bothrops jararaca snake venom and thrombin. | Sigma-Aldrich [merckmillipore.com]
- 2. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Bothrops jararaca snake antithrombin from the supernatant of fibrinogen purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 9. Purification and characterization of jararassin-I, A thrombin-like enzyme from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Exploration of Bothrojaracin Isoforms and their Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bothrojaracin, a potent C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a powerful inhibitor of the coagulation cascade. It primarily functions by inhibiting thrombin and the activation of its zymogen, prothrombin. Research has revealed the existence of multiple this compound isoforms, with individual snakes capable of producing several variants. This technical guide provides a comprehensive overview of this compound, its isoforms, and their collective functional characteristics. It details experimental protocols for the purification and functional analysis of this compound and presents its mechanism of action in the context of the coagulation signaling pathway. While direct comparative quantitative data between individual isoforms is limited in current literature, this guide summarizes the known functional parameters of this compound as a whole and provides the methodologies to enable further investigation into the specific activities of its various isoforms.
Introduction
This compound is a 27 kDa heterodimeric protein composed of two disulfide-linked polypeptide chains.[1] It belongs to the C-type lectin-like protein family and is a non-enzymatic inhibitor of thrombin.[1] Its mechanism of action involves binding to both exosite I and exosite II of α-thrombin, thereby sterically hindering the access of substrates such as fibrinogen and platelets to the enzyme's active site.[2][3] This potent inhibitory activity makes this compound a subject of interest for the development of novel antithrombotic agents.
Studies have demonstrated that the venom of a single Bothrops jararaca snake can contain multiple isoforms of this compound.[4][5] This heterogeneity is believed to be a result of genetic variations, leading to differences in the amino acid sequences of the isoforms.[5] While the existence of these isoforms is established, a detailed comparative analysis of their specific functional differences, such as binding affinities and inhibitory constants, is not yet extensively documented in the scientific literature. This guide will therefore focus on the well-characterized properties of pooled this compound, providing a foundation for future research into the nuanced functionalities of individual isoforms.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters reported for pooled this compound. These values represent the combined activity of the isoforms present in the purified samples.
| Parameter | Target | Value | Method | Reference(s) |
| Dissociation Constant (Kd) | α-Thrombin | ~0.6 nM | Solid-phase assay | [2] |
| α-Thrombin | 0.7 ± 0.9 nM | Fluorescence polarization | [6][7] | |
| Prothrombin | ~30 nM | Solid-phase assay | [2] | |
| Prothrombin | 76 ± 32 nM | Isothermal Titration Calorimetry | [6][7] | |
| Inhibition Constant (Ki) | Fibrin(ogen) binding to α-thrombin | 15 nM | Enzyme kinetics | [8] |
| Half-maximal Inhibitory Concentration (IC50) | Thrombin-induced platelet aggregation | 1 - 20 nM | Platelet aggregometry | [8] |
Experimental Protocols
This section provides detailed methodologies for the purification and functional characterization of this compound.
Purification of this compound Isoforms
This compound is typically purified from crude Bothrops jararaca venom using a two-step chromatography process.
3.1.1. Affinity Chromatography on Thrombin-Sepharose
-
Principle: This step utilizes the high affinity of this compound for thrombin. Thrombin is immobilized on a Sepharose resin, which selectively captures this compound from the crude venom.
-
Materials:
-
Crude lyophilized Bothrops jararaca venom
-
Thrombin-Sepharose affinity column
-
Binding Buffer: 50 mM Tris-HCl, 0.1 M NaCl, pH 8.0
-
Elution Buffer: High concentration of a competitive inhibitor or a pH shift.
-
Neutralization Buffer (if using pH shift)
-
-
Procedure:
-
Dissolve the crude venom in the Binding Buffer.
-
Equilibrate the Thrombin-Sepharose column with 5-10 column volumes of Binding Buffer.
-
Load the venom solution onto the column.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.
-
Elute the bound this compound using the Elution Buffer.
-
Immediately neutralize the eluted fractions if a low pH elution is used.
-
Monitor the protein concentration of the fractions by measuring absorbance at 280 nm.
-
3.1.2. Gel Filtration Chromatography
-
Principle: This step separates proteins based on their size. It is used to further purify this compound and remove any remaining contaminants.
-
Materials:
-
Pooled and concentrated fractions from affinity chromatography
-
Superose 12 HR or similar gel filtration column
-
Mobile Phase: A suitable buffer such as 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
-
Procedure:
-
Equilibrate the gel filtration column with the Mobile Phase.
-
Load the concentrated this compound sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Collect fractions and monitor the protein elution profile at 280 nm.
-
Pool the fractions corresponding to the 27 kDa peak of this compound.
-
Assess the purity of the final sample by SDS-PAGE.
-
Functional Assays
3.2.1. Thrombin-Induced Platelet Aggregation Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the aggregation of platelets induced by thrombin.
-
Materials:
-
Purified this compound
-
Human or rabbit platelets
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
-
-
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add varying concentrations of this compound to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a fixed concentration of thrombin.
-
Monitor the change in light transmittance for a set period. The increase in light transmittance corresponds to platelet aggregation.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
3.2.2. Prothrombin Time (PT) Assay
-
Principle: This assay measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) and calcium. This compound's inhibition of prothrombin activation will prolong this time.
-
Materials:
-
Purified this compound
-
Platelet-poor plasma (PPP)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Pre-warm the PPP and reagents to 37°C.
-
Pipette a volume of PPP into the coagulometer cuvette.
-
Add varying concentrations of this compound to the PPP and incubate.
-
Add the thromboplastin reagent to the cuvette.
-
Initiate clotting by adding calcium chloride.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting times and analyze the dose-dependent effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anticoagulant Activity
Experimental Workflow for this compound Purification
Logical Relationship of this compound's Functional Effects
Conclusion and Future Directions
This compound stands out as a potent and specific inhibitor of thrombin and prothrombin activation. The existence of multiple isoforms within the venom of Bothrops jararaca presents a fascinating area for further research. While the collective anticoagulant properties of this compound are well-documented, the specific contributions of each isoform to the overall venom toxicity and therapeutic potential remain to be elucidated. Future studies should focus on the isolation and individual characterization of these isoforms to determine their unique binding kinetics and inhibitory potencies. A deeper understanding of the structure-function relationships among this compound isoforms could pave the way for the design of novel, highly specific antithrombotic drugs with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting avenue of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Distinct this compound isoforms produced by individual jararaca (Bothrops jararaca) snakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Native and Recombinant Bothrojaracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of α-thrombin, a key enzyme in the blood coagulation cascade. Its unique mechanism of action, involving binding to both exosites I and II of thrombin, has made it a subject of significant interest for the development of novel antithrombotic agents. Furthermore, this compound has been shown to interact with prothrombin, the zymogen precursor of thrombin, adding another layer to its anticoagulant properties. The advent of recombinant DNA technology has enabled the production of this compound in heterologous expression systems, offering a potential alternative to its purification from venom. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of both native and recombinant this compound, with a focus on their comparative analysis.
Core Properties of Native and Recombinant this compound
Native this compound is a 27 kDa heterodimeric protein composed of two disulfide-linked polypeptide chains. It exhibits a high affinity for α-thrombin, effectively blocking its interaction with key substrates such as fibrinogen and platelets, thereby inhibiting blood clot formation and platelet aggregation.
While the successful expression of functional recombinant this compound in COS-7 cells has been reported, with the recombinant protein demonstrating the ability to bind to and inhibit thrombin, a detailed quantitative comparison of its properties with the native form is not extensively available in the current scientific literature. The following sections summarize the known quantitative data for native this compound.
Data Presentation: Biochemical and Pharmacological Properties
Table 1: Binding Affinity of Native this compound for Thrombin and Prothrombin
| Ligand | Parameter | Value | Method |
| Native this compound | K_d for α-thrombin | 0.6 - 0.7 nM[1][2] | Isothermal Titration Calorimetry, Fluorescence Polarization |
| K_i for α-thrombin (fibrinogen binding) | 15 nM[3] | Enzyme Kinetics | |
| K_d for prothrombin | 30 - 175 nM[1][2][4] | Solid-Phase Assay, Isothermal Titration Calorimetry |
Table 2: Inhibitory Activity of Native this compound on Platelet Aggregation
| Inhibitor | Parameter | Value |
| Native this compound | IC_50 for thrombin-induced platelet aggregation | 1 - 20 nM[3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticoagulant effect primarily through the inhibition of thrombin. By binding to anion-binding exosites I and II on the thrombin molecule, it sterically hinders the access of macromolecular substrates, such as fibrinogen, to the active site. This non-competitive inhibition is highly specific and potent. Furthermore, the interaction of this compound with proexosite I on prothrombin interferes with the activation of prothrombin to thrombin, thus regulating the coagulation cascade at an earlier step.
Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of native and recombinant proteins. Below are generalized methodologies for key experiments cited in the literature for the characterization of this compound.
Expression and Purification of Recombinant this compound in COS-7 Cells
The expression of functional recombinant this compound has been achieved in COS-7 cells. A typical workflow involves the transfection of COS-7 cells with expression vectors containing the cDNAs for both the A and B chains of this compound, followed by the collection of the culture medium containing the secreted recombinant protein. Purification can then be achieved using affinity chromatography techniques.
Workflow for recombinant this compound expression.
Coagulation Assays: aPTT and PT
The anticoagulant activity of this compound can be assessed using standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT). These assays measure the time to clot formation in plasma after the activation of the intrinsic/common and extrinsic/common pathways, respectively.
-
aPTT Assay: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and a phospholipid substitute. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.
-
PT Assay: Platelet-poor plasma is incubated with a tissue factor/phospholipid reagent (thromboplastin). Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.
Platelet Aggregometry
The inhibitory effect of this compound on platelet aggregation is typically measured using light transmission aggregometry (LTA). In this assay, platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist (e.g., thrombin) is added to induce aggregation. The change in light transmission through the PRP suspension is monitored over time, providing a measure of the extent and rate of platelet aggregation.
Binding Affinity Assays: Isothermal Titration Calorimetry and Fluorescence Polarization
The binding affinity of this compound for thrombin and prothrombin can be quantitatively determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of two molecules. A solution of one molecule (e.g., this compound) is titrated into a solution of the other (e.g., thrombin), and the heat released or absorbed is measured. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Fluorescence Polarization (FP): This method relies on the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. A fluorescently labeled ligand (e.g., a small peptide that binds to thrombin's exosite) is used, and its polarization is measured in the presence of increasing concentrations of thrombin and the competitor, this compound.
Conclusion
Native this compound is a well-characterized, potent inhibitor of thrombin and prothrombin activation, with significant potential as an antithrombotic agent. While the production of recombinant this compound has been achieved, a comprehensive and direct quantitative comparison of its biochemical and pharmacological properties with the native protein is a critical area for future research. Such studies will be essential for validating the recombinant protein as a viable alternative to the native form for therapeutic and research applications. The experimental protocols outlined in this guide provide a framework for conducting these vital comparative analyses.
References
- 1. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 2. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bothrojaracin: A Potent and Specific Inhibitor of Prothrombin Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a 27-kDa C-type lectin-like protein isolated from the venom of the Brazilian pit viper Bothrops jararaca, has emerged as a subject of significant interest in the field of hemostasis and thrombosis.[1][2] This heterodimeric protein is a potent and highly specific inhibitor of α-thrombin, the final serine protease in the coagulation cascade responsible for converting fibrinogen to fibrin.[2][3] Beyond its well-characterized interaction with thrombin, this compound also exhibits a remarkable ability to bind to prothrombin, the zymogen precursor of thrombin, thereby directly inhibiting its activation.[3][4] This dual mechanism of action, targeting both the active enzyme and its precursor, distinguishes this compound as a unique anticoagulant agent with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and experimental methodologies used to characterize this compound as a potent inhibitor of prothrombin activation.
Mechanism of Action: Targeting Proexosite I
The inhibitory effect of this compound on prothrombin activation is mediated through its specific binding to a partially exposed region on the prothrombin molecule known as proexosite I.[1][4] This interaction forms a stable, non-covalent 1:1 complex with a dissociation constant (KD) in the nanomolar range.[1][4] Proexosite I is the precursor to anion-binding exosite I on α-thrombin, a critical site for substrate recognition and binding. By occupying proexosite I, this compound sterically hinders the access of the prothrombinase complex (composed of Factor Xa and Factor Va) to its cleavage sites on prothrombin, thereby preventing the generation of thrombin.[1] This targeted inhibition of the zymogen activation contributes significantly to the overall anticoagulant effect of this compound.[3][5]
Quantitative Data on this compound Interactions
The binding affinity and inhibitory potency of this compound have been quantified through various biophysical and enzymatic assays. The following tables summarize the key quantitative data from published studies.
Table 1: Dissociation Constants (KD) for this compound Interactions
| Interacting Partner | Method | Dissociation Constant (KD) | Reference |
| Human Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [4][6] |
| Human Prothrombin | Fluorescence Polarization | 111 ± 80 nM | [4] |
| Human Prothrombin | Solid-Phase Assay | ~30 nM | [3] |
| Human α-Thrombin | Solid-Phase Assay | 0.6 nM | [7][8] |
| Human α-Thrombin | Fluorescence Polarization | 0.7 ± 0.9 nM | [4] |
Table 2: Inhibition of Prothrombin Activation by this compound
| Activation System | Phospholipids | Inhibition by this compound | Reference |
| Factor Xa and Factor Va | Absent | 80% | [1] |
| Factor Xa and Factor Va | 75% PC / 25% PS | 35% | [1] |
| Prothrombinase on Phospholipid Vesicles | 95% PC / 5% PS | 70% | [1] |
| Platelet-Assembled Prothrombinase | Present | 84% | [1] |
| Oxyuranus scutellatus Venom | Not specified | Strong Inhibition | [3] |
PC: Phosphatidylcholine, PS: Phosphatidylserine
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and prothrombin.
Protocol 1: Purification of this compound from Bothrops jararaca Venom
Objective: To purify this compound to homogeneity from crude snake venom.
Materials:
-
Lyophilized Bothrops jararaca venom
-
Gel filtration chromatography column (e.g., Sephacryl S-200)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Chromatography system (e.g., FPLC)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
SDS-PAGE reagents
-
Protein concentration assay reagents (e.g., Bradford or BCA)
Procedure:
-
Venom Solubilization: Dissolve the lyophilized venom in Buffer A to a final concentration of 10 mg/mL. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Gel Filtration Chromatography:
-
Equilibrate the gel filtration column with Buffer A.
-
Load the venom supernatant onto the column.
-
Elute the proteins with Buffer A at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Pool the fractions corresponding to the protein peak with a molecular weight of approximately 27 kDa.
-
-
Ion-Exchange Chromatography:
-
Equilibrate the ion-exchange column with Buffer A.
-
Load the pooled fractions from the gel filtration step onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Purity Assessment: Analyze the fractions from the ion-exchange chromatography by SDS-PAGE under non-reducing and reducing conditions to identify the fractions containing pure this compound (a single band at ~27 kDa under non-reducing conditions and two bands at ~15 kDa and ~13 kDa under reducing conditions).
-
Protein Concentration and Storage: Pool the pure fractions, determine the protein concentration, and store at -20°C or -80°C.
Protocol 2: Isothermal Titration Calorimetry (ITC) for this compound-Prothrombin Interaction
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the binding interaction between this compound and prothrombin.
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound
-
Purified human prothrombin
-
Dialysis buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Degassing station
Procedure:
-
Sample Preparation:
-
Dialyze this compound and prothrombin extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
After dialysis, determine the precise concentrations of both protein solutions.
-
Degas both solutions immediately before the ITC experiment.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~1.4 mL) with prothrombin at a concentration of approximately 10-20 µM.
-
Load the injection syringe (typically ~250 µL) with this compound at a concentration of approximately 100-200 µM (a 10-fold molar excess over the cell concentration).
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Perform an initial injection of 1-2 µL to eliminate artifacts from syringe placement, followed by a series of 10-20 injections of 5-10 µL each, with a spacing of 180-240 seconds between injections to allow for thermal equilibration.
-
Record the heat change for each injection.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the stoichiometry (n), dissociation constant (KD), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = -RTlnKA = ΔH - TΔS, where KA = 1/KD).
-
Protocol 3: Fluorescence Polarization Assay for Competitive Binding
Objective: To confirm the binding site of this compound on prothrombin through competitive displacement of a fluorescently labeled ligand.
Materials:
-
Fluorescence polarization plate reader
-
Black, low-binding 96- or 384-well plates
-
Purified this compound
-
Purified human prothrombin
-
Fluorescently labeled hirudin peptide (e.g., [5F]Hir54–65(SO3−)), a known exosite I ligand
-
Assay buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 (TBS)
Procedure:
-
Direct Binding of Fluorescent Ligand:
-
To determine the KD of the fluorescent ligand for prothrombin, prepare a series of dilutions of prothrombin in TBS.
-
Add a fixed, low concentration (e.g., 40 nM) of the fluorescently labeled hirudin peptide to each well.
-
Add the prothrombin dilutions to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the change in polarization against the prothrombin concentration and fit the data to a saturation binding equation to determine the KD.
-
-
Competitive Displacement Assay:
-
Prepare a series of dilutions of unlabeled this compound in TBS.
-
In each well, add a fixed concentration of prothrombin (a concentration that gives a significant polarization signal, e.g., 2.1 µM) and the fluorescently labeled hirudin peptide (e.g., 40 nM).
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to calculate the IC50 of this compound.
-
The dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway and Inhibition
References
- 1. nanomicronspheres.com [nanomicronspheres.com]
- 2. Detecting Protein-Protein Interactions by Gel Filtration Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Large-scale preparation of thrombin from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Coiled Complexity: A Technical Guide to the Heterodimeric Structure of Bothrojaracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a potent anticoagulant protein isolated from the venom of the Bothrops jararaca snake, presents a compelling case study in protein structure and function. As a member of the C-type lectin-like protein (CLP) family, its unique heterodimeric architecture is central to its powerful inhibitory effect on thrombin and prothrombin, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the heterodimeric structure of this compound, detailing its subunit composition, the nature of their interaction, and the experimental methodologies employed to elucidate these characteristics.
Core Structure and Subunit Composition
This compound is a 27 kDa protein composed of two distinct polypeptide chains, designated as the alpha (A) and beta (B) subunits, with molecular weights of approximately 15 kDa and 13 kDa, respectively.[1] These subunits are linked by at least one interchain disulfide bond, forming a stable heterodimer.[1][2] A critical feature of this heterodimer is the extensive non-covalent interactions between the subunits, which are strong enough to maintain the dimeric association even after the reduction of the interchain disulfide bond.[2] This indicates a substantial and specific interface between the alpha and beta chains, crucial for the protein's overall stability and function.
Amino Acid Sequences
The primary structures of the this compound alpha and beta subunits have been determined.
Alpha Subunit (UniProt ID: Q56EB1) [3]
Beta Subunit (UniProt ID: Q56EB0) [4]
Quantitative Analysis of this compound Interactions
The potent anticoagulant activity of this compound stems from its high-affinity binding to thrombin and prothrombin. The dissociation constants (Kd) and thermodynamic parameters of these interactions have been quantified, providing insight into the molecular basis of its function.
| Interacting Partner | Method | Dissociation Constant (Kd) | Thermodynamic Parameters | Reference |
| Thrombin | Fluorescence Polarization | 0.7 ± 0.9 nM | - | [5] |
| Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | Binding is entropically driven | [5][6] |
| Prothrombin | Fluorescence Polarization | 111 ± 80 nM | - | [5] |
Visualizing the Heterodimeric Structure and Experimental Workflow
While an experimentally determined three-dimensional structure of this compound is not currently available in the Protein Data Bank (PDB), we can represent its known structural features and the workflow for its characterization through logical diagrams.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bivalent Interaction of Bothrojaracin with Thrombin's Anion-Binding Exosites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between bothrojaracin, a C-type lectin-like protein from Bothrops jararaca venom, and the anion-binding exosites I and II of thrombin. We will explore the mechanism of inhibition, present key quantitative binding data, detail common experimental protocols, and illustrate the core concepts through structured diagrams.
Introduction to Thrombin and this compound
Thrombin is a pivotal serine protease that functions as the final effector enzyme in the blood coagulation cascade.[1] Its activity is not solely dependent on its catalytic active site but is critically modulated by two positively charged surface domains known as anion-binding exosites I (ABE-I) and II (ABE-II).[2][3]
-
Anion-Binding Exosite I (ABE-I): This site is crucial for recognizing and binding macromolecular substrates, including fibrinogen, protease-activated receptors (PARs) on platelets, and cofactors like thrombomodulin.[2][3][4]
-
Anion-Binding Exosite II (ABE-II): This exosite is the primary binding site for heparin and also interacts with the platelet receptor glycoprotein (B1211001) Ibα (GpIbα).[2][4][5]
This compound (BJC) is a 27 kDa disulfide-linked heterodimeric protein isolated from the venom of the Bothrops jararaca snake.[5][6] It is a potent and highly specific thrombin inhibitor.[5][7] Uniquely, BJC does not block the enzyme's catalytic site for small synthetic substrates but exerts its powerful anticoagulant effect by simultaneously engaging both exosite I and exosite II, thereby sterically hindering thrombin's access to its natural macromolecular substrates.[5][6][7][8]
The Molecular Mechanism of Interaction
This compound forms a stable, noncovalent 1:1 complex with α-thrombin.[6][8] The high affinity of this interaction is attributed to its bivalent binding mechanism, where distinct regions of the this compound molecule engage with both exosite I and exosite II on thrombin concurrently.[5][7][9]
This dual-site binding leads to a comprehensive inhibition of thrombin's procoagulant functions:
-
Inhibition of Exosite I-Dependent Activities: By occupying exosite I, this compound competitively inhibits the binding of fibrinogen, preventing clot formation.[6] It also blocks thrombin's ability to activate platelets and factors V and VIII, further disrupting the coagulation cascade.[6][7]
-
Interaction with Prothrombin: Beyond its effects on active thrombin, this compound also binds to thrombin's zymogen, prothrombin.[7][8] This interaction occurs at a partially exposed region on the zymogen termed "proexosite I".[5][8][10] While the affinity for prothrombin is lower than for thrombin, this binding is significant as it impedes the activation of prothrombin by the prothrombinase complex (Factor Xa/Factor Va), adding a second layer to its anticoagulant properties.[7][10][11] Exosite II is generally not accessible on the prothrombin molecule.[5]
Quantitative Analysis of Binding Interactions
The affinity of this compound for thrombin and its precursor, prothrombin, has been quantified using various biophysical techniques. The data consistently demonstrate a significantly higher affinity for the active enzyme, which is characteristic of the dual exosite interaction mechanism.
| Interacting Molecules | Method | Dissociation Constant (Kd) / Inhibition Constant | Reference(s) |
| This compound & Thrombin | Multiple Methods | ~0.7 nM | [5][8][9][10][11] |
| This compound & Thrombin | Solid-Phase Assay | ~0.6 nM | [7] |
| This compound & Prothrombin | Isothermal Titration Calorimetry (ITC) | 76 ± 32 nM | [5][8] |
| This compound & Prothrombin | Competitive Displacement Assay | 11 ± 80 nM | [5][8] |
| This compound & Prothrombin | Solid-Phase Assay | ~30 nM | [7] |
| Comparative Ligands | |||
| Hirudin(54-65) & Thrombin | Fluorescence Polarization | ~25 nM | [5] |
| Hirudin(54-65) & Prothrombin | Fluorescence Polarization | 7.0 ± 0.2 µM | [5][8] |
| Functional Inhibition | |||
| This compound | Platelet Aggregation Assay | IC50: 1 - 20 nM | [6] |
| This compound | Fibrinogen Clotting Assay | Ki: 15 nM | [6] |
Experimental Protocols
The characterization of the this compound-thrombin interaction relies on established biophysical and enzymatic assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Direct Binding Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Preparation: Dialyze purified prothrombin and this compound extensively against the same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects. Determine accurate protein concentrations via UV-Vis spectrophotometry.
-
Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C). Load the sample cell with prothrombin solution (typically in the low µM range, e.g., 5-15 µM).
-
Titration: Load the injection syringe with a 10-20 fold higher concentration of this compound (e.g., 50-150 µM).
-
Data Acquisition: Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of this compound into the prothrombin solution. The heat change following each injection is measured relative to a reference cell.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (kcal/mol vs. molar ratio). Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of binding (ΔH).
Competitive Binding Assay using Fluorescence Polarization
This technique is used to determine the binding affinity of an unlabeled molecule (this compound) by measuring its ability to displace a fluorescently labeled probe (e.g., fluorescein-labeled hirudin peptide [5F]Hir(54-65)) from its target (prothrombin or thrombin).
Methodology:
-
Reagent Preparation: Prepare solutions of the target protein (prothrombin), the fluorescent probe ([5F]Hir(54-65)), and a range of concentrations of the unlabeled competitor (this compound) in a suitable assay buffer.
-
Assay Setup: In a microplate, combine a fixed concentration of prothrombin and [5F]Hir(54-65). The concentrations should be chosen based on the Kd of the probe-protein interaction to ensure a significant polarization signal.
-
Competition Titration: Add varying concentrations of this compound to the wells containing the probe-protein complex. Include control wells with only the probe and with the probe-protein complex without a competitor.
-
Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The polarization value will decrease as the fluorescent probe is displaced by this compound. Plot the change in polarization against the logarithm of the competitor concentration and fit the resulting curve to a competitive binding equation to determine the IC50, from which the Ki (and thus Kd) of this compound can be calculated.
References
- 1. Thrombin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Exosite Interactions for Substrate Cleavage by Human Thrombin | PLOS One [journals.plos.org]
- 4. GpIbα Interacts Exclusively with Exosite II of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Initial Studies on the Anticoagulant Effects of Bothrojaracin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, has been a subject of significant interest due to its potent anticoagulant properties. This technical guide provides a comprehensive overview of the initial studies that characterized the anticoagulant effects of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Anticoagulant Action
Initial research reveals that this compound exerts its anticoagulant effect through a dual mechanism, targeting both thrombin and its zymogen, prothrombin. Unlike many anticoagulants that target the active site of thrombin, this compound is a non-competitive inhibitor.
It binds to thrombin's anion-binding exosites I and II, thereby sterically hindering the access of macromolecular substrates such as fibrinogen and platelets to the enzyme.[1][2] This interaction effectively inhibits thrombin's ability to cleave fibrinogen to fibrin (B1330869), a critical step in clot formation, and also prevents thrombin-mediated platelet aggregation.[2]
Furthermore, this compound interacts with prothrombin at its proexosite I, a precursor to exosite I that is partially exposed on the zymogen.[3] This binding interferes with the activation of prothrombin to thrombin by the prothrombinase complex (Factor Xa and Factor Va), thus reducing the overall generation of thrombin.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on this compound's interactions and inhibitory activities.
| Interaction | Method | Dissociation Constant (Kd) | Reference |
| This compound & Thrombin | Not Specified | 0.7 nM | [1][3] |
| This compound & Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [1][3] |
| This compound & Prothrombin | Fluorescence Polarization | 11 ± 80 nM | [1] |
| [5F]Hir54–65(SO3−) & Prothrombin | Fluorescence Polarization | 7.0 ± 0.2 µM | [1][3] |
| Inhibitory Activity | Assay | Parameter | Value | Reference |
| Thrombin-induced Platelet Aggregation | Platelet Aggregometry | IC50 | 1 to 20 nM | [2] |
| Fibrinogen Clotting | Clotting Time Assay | Ki | 15 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial characterization of this compound.
Purification of this compound
-
Source Material: Lyophilized crude venom of Bothrops jararaca.
-
Methodology: The purification protocol for this compound typically involves affinity chromatography followed by gel filtration.
-
Affinity Chromatography: A column of α-thrombin-Sepharose is used to specifically capture this compound from the crude venom solution. The venom is dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) and passed through the column. After washing to remove unbound proteins, this compound is eluted using a high salt concentration or a change in pH.
-
Gel Filtration: The fractions containing this compound are then pooled and further purified using a gel filtration column (e.g., Superose 12 HR) to separate it from any remaining contaminants and to ensure a homogenous preparation.[5]
-
Thrombin-Induced Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by thrombin.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Human α-thrombin.
-
This compound solutions of varying concentrations.
-
Platelet aggregometer.
-
-
Protocol:
-
Prepare platelet-rich plasma from fresh human blood by centrifugation at a low speed (e.g., 150 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 108 cells/mL).
-
Pre-incubate aliquots of PRP with different concentrations of this compound or a buffer control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of α-thrombin (e.g., 2 nM).
-
Monitor the change in light transmittance for a set period (e.g., 10 minutes) to measure the extent of aggregation.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation induced by thrombin alone.[2]
-
Fibrinogen Clotting Time Assay
-
Objective: To measure the effect of this compound on the time it takes for thrombin to convert fibrinogen to a fibrin clot.
-
Materials:
-
Purified human fibrinogen.
-
Human α-thrombin.
-
This compound solutions of varying concentrations.
-
Coagulometer.
-
Buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Protocol:
-
In a coagulometer cuvette, mix a solution of purified fibrinogen (e.g., 2 mg/mL) with different concentrations of this compound or a buffer control.
-
Incubate the mixture at 37°C for a short period (e.g., 1-2 minutes).
-
Initiate clotting by adding a standardized solution of α-thrombin (e.g., 0.1 NIH units/mL).
-
The coagulometer automatically measures the time until a fibrin clot is formed.
-
The prolongation of the clotting time in the presence of this compound is used to determine its inhibitory effect. The Ki can be calculated from these data using appropriate kinetic models.[2]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To quantitatively determine the thermodynamic parameters of the interaction between this compound and prothrombin.
-
Materials:
-
Purified this compound.
-
Purified human prothrombin.
-
Isothermal titration calorimeter.
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
-
Protocol:
-
Dialyze both this compound and prothrombin extensively against the same buffer to minimize heat of dilution effects.
-
Load the sample cell of the calorimeter with a solution of prothrombin (e.g., 5-10 µM).
-
Load the injection syringe with a more concentrated solution of this compound (e.g., 50-100 µM).
-
Perform a series of small, sequential injections of this compound into the prothrombin solution while monitoring the heat change.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental workflows described in the initial studies of this compound.
Caption: Anticoagulant mechanism of this compound.
Caption: Workflow for the thrombin-induced platelet aggregation assay.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
The Evolutionary Trajectory of Bothrojaracin: A Technical Guide to its Relationship with a Family of Serpentine Lectins
For Immediate Release
A deep dive into the evolutionary landscape of Bothrojaracin, a potent thrombin inhibitor from the venom of the Bothrops jararaca snake, reveals a fascinating story of molecular adaptation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's evolutionary relationship to other snake venom lectins, its mechanism of action, and the experimental methodologies used to elucidate its function.
This compound, a 27 kDa heterodimeric protein, is a prominent member of the C-type lectin-like protein (CLP) family found in snake venom.[1] Unlike true C-type lectins, which bind to carbohydrates in a calcium-dependent manner, this compound and its CLP relatives have largely lost their sugar-binding capabilities and have evolved to interact with a variety of proteins involved in hemostasis.[2][3] This functional diversification is a hallmark of the rapid evolution of snake venom proteins.[2]
A Tale of Two Lineages: C-type Lectins and C-type Lectin-Like Proteins
Snake venom lectins are broadly classified into two major groups: the true C-type lectins and the C-type lectin-like proteins (CLPs), also known as snaclecs. Phylogenetic analyses have shown that the A and B chains of CLPs form distinct evolutionary clades that are clearly separated from the true C-type lectins.[2] This divergence marks a significant evolutionary event where a protein scaffold originally used for carbohydrate recognition was repurposed for a variety of new functions, primarily targeting the coagulation cascade and platelet function.
Further diversification occurred within the CLP lineage, leading to subgroups with distinct functional roles. This compound belongs to a group of CLPs that have evolved to bind and inhibit coagulation factors.[2] This specialization highlights the evolutionary pressure on snake venoms to develop sophisticated mechanisms to interfere with the prey's physiological processes.
This compound's Place in the Family Tree
While a definitive phylogenetic tree placing this compound is still a subject of ongoing research, sequence alignments reveal significant homology with other CLPs from viperid snakes. The A and B chains of this compound share conserved cysteine residues and structural motifs with other snaclecs, underscoring their common ancestry. The evolution of its potent anti-thrombin activity is a result of accelerated evolution, where specific mutations conferred the ability to bind with high affinity to thrombin's exosites, thereby blocking its interaction with substrates like fibrinogen.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related snake venom lectins, providing a comparative overview of their biochemical and functional properties.
Table 1: Biochemical Properties of this compound
| Property | Value | Reference |
| Molecular Mass | 27 kDa | [4] |
| Subunit A Mass | 15 kDa | [4] |
| Subunit B Mass | 13 kDa | [4] |
| Isoelectric Point (pI) | 4.2 | [4] |
Table 2: Thrombin Inhibition and Binding Affinity
| Parameter | Value | Reference |
| Thrombin-induced platelet aggregation IC50 | 1 - 20 nM | [4] |
| Fibrinogen clotting time Ki (vs. thrombin) | 15 nM | [4] |
| Dissociation constant (Kd) for α-thrombin | 0.7 nM | [5] |
| Dissociation constant (Kd) for prothrombin | 76 ± 32 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and other snake venom lectins.
Protocol 1: Purification of this compound from Bothrops jararaca Venom
This protocol is adapted from methods used for the purification of proteins from Bothrops jararaca venom.
1. Materials:
- Lyophilized Bothrops jararaca venom
- Starting Buffer: 20 mM Tris-HCl, pH 7.5
- Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
- Affinity Chromatography Column (e.g., Heparin-Sepharose)
- HPLC system with a size-exclusion column (e.g., Superdex 75)
- SDS-PAGE reagents
- Protein concentration assay kit (e.g., Bradford or BCA)
2. Procedure:
- Reconstitute 100 mg of lyophilized venom in 5 mL of Starting Buffer.
- Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
- Equilibrate the affinity chromatography column with 5 column volumes of Starting Buffer.
- Load the venom supernatant onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 column volumes of Starting Buffer to remove unbound proteins.
- Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 60 minutes.
- Collect 2 mL fractions and monitor the protein elution at 280 nm.
- Analyze the fractions for thrombin inhibitory activity (see Protocol 2).
- Pool the active fractions and concentrate using a centrifugal filter device (10 kDa MWCO).
- Further purify the concentrated sample by size-exclusion chromatography on an HPLC system equilibrated with 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.
- Collect fractions corresponding to a molecular weight of approximately 27 kDa.
- Assess the purity of the final sample by SDS-PAGE under reducing and non-reducing conditions.
- Determine the protein concentration of the purified this compound.
Protocol 2: Thrombin Activity Assay (Chromogenic)
This protocol measures the ability of this compound to inhibit the amidolytic activity of thrombin.
1. Materials:
- Purified human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.3
- Purified this compound
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a stock solution of thrombin (e.g., 100 nM) in Assay Buffer.
- Prepare a series of dilutions of this compound in Assay Buffer.
- In a 96-well plate, add 20 µL of Assay Buffer (for control) or this compound dilution to triplicate wells.
- Add 20 µL of the thrombin stock solution to each well and mix gently.
- Incubate the plate at 37°C for 15 minutes.
- Prepare a stock solution of the chromogenic substrate (e.g., 1 mM) in sterile water.
- Add 20 µL of the substrate solution to each well to initiate the reaction.
- Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
- Calculate the rate of substrate hydrolysis (V) for each concentration of this compound.
- Plot the percentage of thrombin inhibition (compared to the control) against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for determining the binding kinetics of this compound to thrombin.
1. Materials:
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Immobilization Buffer: 10 mM sodium acetate, pH 4.5
- Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
- Purified human α-thrombin (ligand)
- Purified this compound (analyte)
2. Procedure:
- Activate the surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Dilute thrombin to 20 µg/mL in Immobilization Buffer and inject over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
- Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
- Prepare a series of dilutions of this compound in Running Buffer (e.g., 0.1 nM to 100 nM).
- Inject the this compound dilutions over the thrombin-immobilized surface and a reference flow cell at a flow rate of 30 µL/min for a defined association time (e.g., 180 seconds).
- Allow the dissociation of the complex by flowing Running Buffer over the chip for a defined dissociation time (e.g., 600 seconds).
- Regenerate the sensor surface between each analyte injection using a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
- Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
The following diagrams illustrate key concepts related to this compound and snake venom lectins.
Caption: Classification of snake venom lectins.
Caption: Mechanism of thrombin inhibition by this compound.
Caption: Generalized inflammatory signaling pathway affected by some snake venom CLPs.
References
- 1. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular diversity and accelerated evolution of C-type lectin-like proteins from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleeding and Thrombosis: Insights into Pathophysiology of Bothrops Venom-Related Hemostasis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Stability and Solubility of Bothrojaracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a 27-kDa C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and highly specific inhibitor of α-thrombin.[1][2] Its unique anticoagulant mechanism, which involves binding to both exosites I and II of thrombin, has generated significant interest in its potential as a therapeutic agent and a research tool in hemostasis.[1][3] This technical guide provides a comprehensive overview of the foundational research concerning the stability and solubility of this compound, crucial parameters for its application in research and drug development.
It is important to note that while extensive research has been conducted on the binding affinity of this compound with its physiological targets, thrombin and prothrombin, there is a notable lack of publicly available quantitative data on its intrinsic stability (e.g., thermal melting point, pH stability range) and solubility in various buffer systems. This guide, therefore, summarizes the available qualitative stability information, presents the well-documented binding affinity data, and details relevant experimental protocols that can be employed to systematically characterize the stability and solubility of this compound.
Physicochemical Properties and Known Stability
This compound is a heterodimer composed of two disulfide-linked polypeptide chains.[2] Denaturation studies have revealed that this compound is highly resistant to denaturation by either urea (B33335) or dithiothreitol (B142953) (DTT) alone.[4] Treatment with up to 10 mM DTT disrupts the interchain disulfide bond, but the dimeric association is maintained.[4] Similarly, the protein retains significant secondary structure in the presence of 8 M urea, and this unfolding is reversible.[4] Complete denaturation and subunit dissociation require the simultaneous action of both a chaotropic agent like urea and a reducing agent like DTT, after which the protein's activity is irreversibly lost.[4] This indicates a tightly associated and structurally robust molecule.
Binding Affinity of this compound
The primary quantitative data available for this compound pertains to its binding affinity with thrombin and prothrombin. These interactions have been characterized using various biophysical techniques.
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| α-Thrombin | Not Specified | ~0.6 nM | [3] |
| α-Thrombin | Competitive Binding | 0.7 ± 0.9 nM | [1] |
| Prothrombin | Solid-phase Assay | ~30 nM | [3] |
| Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [1][5] |
| Prothrombin | Fluorescence Polarization | 111 ± 80 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of foundational research. The following sections describe the protocols used in the characterization of this compound's interactions and provide a general framework for assessing its stability and solubility.
Purification of this compound
This compound is purified from the crude venom of Bothrops jararaca. While specific, detailed protocols can vary between labs, a general approach involves a combination of chromatographic techniques.
A common purification scheme includes:
-
Gel Filtration Chromatography: The crude venom is first fractionated based on size to separate components of different molecular weights.[6]
-
Ion Exchange Chromatography: Further separation is achieved based on the protein's net charge at a specific pH.[6]
-
Affinity Chromatography: In some methodologies, affinity resins, such as Heparin-Sepharose, can be used to isolate proteins that bind to specific ligands.[7]
The purity of the final this compound sample is typically assessed by SDS-PAGE.[1]
Determination of Binding Affinity
ITC directly measures the heat change that occurs upon the binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][8][9]
Protocol Outline:
-
Sample Preparation: Dialyze this compound and its binding partner (e.g., prothrombin) extensively against the same buffer to minimize heats of dilution. A common buffer is Tris-buffered saline (TBS).[1]
-
ITC Experiment:
-
Load the purified this compound into the sample cell of the calorimeter.
-
Load the binding partner into the injection syringe at a concentration approximately 10-fold higher than the protein in the cell.
-
Perform a series of small, sequential injections of the binding partner into the sample cell while monitoring the heat evolved or absorbed.
-
-
Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1]
This technique can be used to demonstrate complex formation between two proteins.[1]
Protocol Outline:
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Superose 12) with an appropriate buffer, such as TBS.[1]
-
Sample Incubation: Incubate fluorescein-labeled this compound with its binding partner (e.g., prothrombin) at room temperature for a short period to allow for complex formation.[1]
-
Chromatography: Inject the sample onto the equilibrated column and monitor the elution profile using absorbance at 280 nm and fluorescence detection.[1] A shift in the elution volume of the fluorescently labeled this compound to a higher molecular weight position indicates complex formation.
Assessment of Protein Stability (General Protocols)
The following are general, yet powerful, methods for quantitatively assessing the stability of a protein like this compound.
DSC measures the heat capacity of a protein solution as a function of temperature. The midpoint of the heat capacity change (Tm) is a direct measure of the protein's thermal stability.
Protocol Outline:
-
Sample Preparation: Prepare a solution of purified this compound in the buffer of interest. A matched buffer solution is used as a reference.
-
DSC Scan: Place the sample and reference solutions in the calorimeter cells and apply a constant heating rate.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm.
CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Thermal or chemical denaturation can be monitored by observing changes in the CD spectrum.[4][10]
Protocol Outline (Thermal Denaturation):
-
Sample Preparation: Prepare a solution of purified this compound in a suitable buffer.
-
Wavelength Scan: Obtain a baseline CD spectrum of the protein at a starting temperature.
-
Thermal Melt: Increase the temperature in a stepwise manner and record the CD signal at a wavelength characteristic of the protein's secondary structure.
-
Data Analysis: Plot the change in CD signal as a function of temperature to determine the Tm.
Assessment of Protein Solubility (General Protocols)
Determining the solubility of a protein is fundamental for formulation and handling.
This method relies on measuring the turbidity of a protein solution to determine the point at which it begins to precipitate.
Protocol Outline:
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations in the buffer of interest.
-
Incubation and Measurement: Incubate the solutions under specific conditions (e.g., varying pH, temperature, or salt concentration) and measure the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm) to quantify turbidity.
-
Data Analysis: The concentration at which turbidity significantly increases is an indicator of the protein's solubility limit under those conditions.
Visualizations
Signaling Pathway
Caption: this compound's dual inhibitory action on the coagulation cascade.
Experimental Workflow
Caption: A logical workflow for characterizing this compound's stability and solubility.
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and functional characterization of bothrojaractivase, a prothrombin-activating metalloproteinase isolated from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 10. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Purification of Bothrojaracin from Crude Snake Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin is a potent thrombin inhibitor isolated from the venom of the Bothrops jararaca snake. It is a 27 kDa C-type lectin-like protein existing as a disulfide-linked heterodimer[1]. Its anticoagulant activity is exerted through a dual mechanism: it binds to thrombin, inhibiting its interaction with substrates like fibrinogen, and it also binds to prothrombin, hindering its activation[2][3][4]. This unique mode of action makes this compound a molecule of significant interest for the development of novel antithrombotic agents. These application notes provide a detailed protocol for the purification of this compound from crude Bothrops jararaca venom and the subsequent characterization of its activity.
Data Presentation
A representative summary of the purification process is presented in the table below. The values are illustrative of a typical purification procedure and may vary based on the specific batch of crude venom and chromatography system performance.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Venom | 500 | 5,000 | 10 | 100 | 1 |
| Gel Filtration (Sephacryl S-200) | 120 | 4,500 | 37.5 | 90 | 3.75 |
| Anion Exchange (DEAE Sepharose) | 25 | 3,750 | 150 | 75 | 15 |
| Affinity Chromatography (Thrombin-Sepharose) | 1.5 | 3,000 | 2,000 | 60 | 200 |
Experimental Protocols
Protocol for Purification of this compound
This protocol outlines a three-step chromatographic procedure for the isolation of this compound from crude Bothrops jararaca venom.
a. Crude Venom Preparation:
-
Lyophilized crude venom of Bothrops jararaca is dissolved in a suitable buffer (e.g., 0.05 M ammonium (B1175870) bicarbonate, pH 7.8) to a concentration of 10-20 mg/mL.
-
The solution is centrifuged at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
The supernatant is carefully collected and filtered through a 0.22 µm filter.
b. Step 1: Gel Filtration Chromatography:
-
A gel filtration column (e.g., Sephacryl S-200) is equilibrated with the same buffer used for venom reconstitution.
-
The prepared venom supernatant is loaded onto the column.
-
The proteins are eluted isocratically with the equilibration buffer at a constant flow rate.
-
Fractions are collected and their absorbance at 280 nm is monitored to determine the protein elution profile.
-
Fractions from each peak are pooled and assayed for thrombin inhibitory activity. Fractions exhibiting significant activity are pooled for the next step.
c. Step 2: Anion Exchange Chromatography:
-
The pooled active fractions from the gel filtration step are dialyzed against the starting buffer for anion exchange chromatography (e.g., 0.05 M Tris-HCl, pH 8.0).
-
An anion exchange column (e.g., DEAE Sepharose) is equilibrated with the starting buffer.
-
The dialyzed sample is loaded onto the column.
-
The column is washed with the starting buffer until the absorbance at 280 nm returns to baseline.
-
Bound proteins are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).
-
Fractions are collected and assayed for protein content and thrombin inhibitory activity. The most active fractions are pooled.
d. Step 3: Affinity Chromatography:
-
The pooled fractions from the anion exchange step are applied to an affinity chromatography column containing immobilized thrombin (e.g., Thrombin-Sepharose).
-
The column is washed extensively with a binding buffer (e.g., Tris-buffered saline, pH 7.4) to remove non-specifically bound proteins.
-
This compound is eluted from the column using a competitive ligand or by changing the pH or ionic strength of the elution buffer.
-
The eluted fractions containing purified this compound are collected and dialyzed against a suitable storage buffer.
-
The purity of the final preparation is assessed by SDS-PAGE under reducing and non-reducing conditions.
Protocol for this compound Activity Assay (Thrombin Inhibition)
This assay determines the inhibitory activity of this compound on the amidolytic activity of thrombin using a chromogenic substrate.
a. Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
Tris-HCl buffer (pH 8.3) containing polyethylene (B3416737) glycol (PEG)
-
Purified this compound fractions
-
Microplate reader
b. Procedure:
-
In a 96-well microplate, add a fixed amount of human α-thrombin to each well.
-
Add varying concentrations of the purified this compound fractions to the wells. Include a control well with buffer instead of this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the binding of this compound to thrombin.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the rate of p-nitroaniline release by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory activity is calculated as the percentage reduction in the rate of substrate hydrolysis in the presence of this compound compared to the control. One unit of inhibitory activity can be defined as the amount of this compound required to inhibit one unit of thrombin activity by 50%.
Mandatory Visualization
Caption: Workflow for the purification of this compound from crude snake venom.
Caption: Mechanism of action of this compound in the coagulation cascade.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
Application Notes: Developing a Reliable Anticoagulant Activity Assay for Bothrojaracin
Introduction
Bothrojaracin is a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake.[1][2] It is a potent anticoagulant agent with a unique dual mechanism of action, making it a molecule of significant interest for the development of novel antithrombotic drugs.[1][3] Unlike many anticoagulants that directly target the active site of coagulation enzymes, this compound functions by binding to specific exosites on both thrombin and its zymogen, prothrombin.[3][4] This application note provides a detailed protocol for establishing a reliable and reproducible functional assay to quantify the anticoagulant activity of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect through two primary mechanisms:
-
Inhibition of Thrombin: It binds with high affinity (Kd ≈ 0.6-0.7 nM) to anion-binding exosites I and II on α-thrombin.[3][5][6] This binding does not block the enzyme's catalytic site for small chromogenic substrates but effectively prevents thrombin from acting on its macromolecular substrates, such as fibrinogen, Factor V, and protein C.[3][7] This inhibition of fibrinogen cleavage is a key aspect of its anticoagulant function.
-
Inhibition of Prothrombin Activation: this compound also binds to proexosite I on prothrombin (Kd ≈ 75-175 nM), the precursor to thrombin.[2][8][9] This interaction interferes with the activation of prothrombin by the prothrombinase complex (Factor Xa/Factor Va), thereby reducing the overall rate of thrombin generation.[3][10]
This dual-action profile—reducing the generation of new thrombin while also inhibiting the activity of existing thrombin—makes this compound a powerful anticoagulant. A reliable assay must be able to capture this overall functional consequence on blood coagulation. The Activated Partial Thromboplastin Time (aPTT) assay is a robust method for this purpose as it evaluates the integrity of the intrinsic and common coagulation pathways, both of which are heavily influenced by thrombin activity and generation.[11]
Data Presentation
Quantitative assessment is crucial for characterizing the potency of this compound. Data should be presented in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Binding Affinities of this compound
This table summarizes the dissociation constants (Kd) for the interaction of this compound with its primary targets, thrombin and prothrombin, as determined by various biophysical methods.
| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human α-Thrombin | Competitive Binding | 0.7 ± 0.9 nM | [4][5] |
| This compound | Human Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [4][5] |
| This compound | Human Prothrombin | Fluorescence Polarization | 111 ± 80 nM | [4] |
| This compound | Human Prothrombin | Solid-Phase Assay | ~30 nM | [3] |
Table 2: Example Data from aPTT-Based Anticoagulant Assay
This table provides a template for presenting results from the aPTT assay protocol described below. The primary endpoint is the clotting time in seconds, which is expected to increase with higher concentrations of this compound. The IC50, the concentration required to double the baseline clotting time, is a key metric of potency.
| This compound Conc. (nM) | Clotting Time (s) - Replicate 1 | Clotting Time (s) - Replicate 2 | Clotting Time (s) - Replicate 3 | Mean Clotting Time (s) | Std. Deviation |
| 0 (Control) | 35.2 | 34.8 | 35.5 | 35.17 | 0.35 |
| 10 | 45.1 | 46.2 | 45.5 | 45.60 | 0.56 |
| 20 | 68.9 | 70.3 | 69.5 | 69.57 | 0.70 |
| 50 | 110.5 | 112.1 | 111.8 | 111.47 | 0.85 |
| 100 | 185.4 | 183.9 | 186.1 | 185.13 | 1.14 |
| Calculated IC50 (nM) | - | - | - | ~20.5 nM | - |
Visualizations
Diagrams are essential for understanding the complex biological and experimental processes involved.
Caption: Mechanism of this compound Anticoagulant Activity.
Caption: Experimental Workflow for aPTT Assay.
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol details a functional, plasma-based clotting assay to determine the anticoagulant potency of this compound. It is suitable for routine screening and potency determination.
A. Materials and Reagents
-
This compound: Purified and lyophilized. Reconstitute in Tris-Buffered Saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4) to a known stock concentration.
-
Human Plasma: Pooled normal citrated human plasma (platelet-poor). Can be purchased commercially or prepared from fresh blood collected in 3.2% sodium citrate (B86180) tubes.
-
aPTT Reagent: Commercial aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids.
-
Calcium Chloride (CaCl2): 25 mM solution.
-
Tris-Buffered Saline (TBS): pH 7.4.
-
Equipment:
-
Calibrated coagulometer (automated or semi-automated).
-
Water bath or heating block at 37°C.
-
Calibrated micropipettes and tips.
-
Coagulometer cuvettes and magnetic stir bars (if applicable).
-
B. Method
-
Preparation:
-
Pre-warm the CaCl2 solution, aPTT reagent, and an aliquot of TBS buffer to 37°C.
-
Thaw the pooled normal plasma in a 37°C water bath and keep it on ice until use.
-
Prepare a series of dilutions of the this compound stock solution in TBS. Include a TBS-only sample as the negative control (0 nM).
-
-
Assay Procedure (example for a semi-automated coagulometer):
-
Pipette 50 µL of pooled normal plasma into a coagulometer cuvette.
-
Add 5 µL of a this compound dilution (or TBS control) to the plasma.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for exactly 5 minutes to allow for activation of the contact pathway.
-
Dispense 50 µL of the pre-warmed 25 mM CaCl2 solution into the cuvette to initiate the clotting reaction. Simultaneously, the coagulometer's timer should start.
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
-
Data Analysis:
-
Perform each concentration in triplicate.
-
Calculate the mean and standard deviation of the clotting times for each concentration.
-
Plot the mean clotting time (y-axis) against the logarithm of the this compound concentration (x-axis).
-
Determine the concentration of this compound that doubles the clotting time of the buffer control. This value can be interpolated from the dose-response curve.
-
Protocol 2: Prothrombinase-Induced Clotting Assay
This assay more directly assesses the inhibitory effect of this compound on prothrombin activation by the prothrombinase complex.
A. Materials and Reagents
-
This compound: As described in Protocol 1.
-
Purified Human Proteins:
-
Prothrombin
-
Factor Xa
-
Factor Va
-
Fibrinogen
-
-
Phospholipid Vesicles: Phosphatidylcholine/Phosphatidylserine (PC/PS).
-
Buffer: HEPES-buffered saline with Calcium (20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Equipment: Coagulometer or a 96-well plate reader capable of kinetic reads at 405 nm.
B. Method
-
Preparation of Prothrombinase Complex:
-
In a microcentrifuge tube, combine Factor Xa, Factor Va, and PC/PS vesicles in the reaction buffer. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 1 nM FXa, 2 nM FVa).
-
-
Assay Procedure:
-
In a coagulometer cuvette or microplate well, combine purified prothrombin (e.g., 1 µM) and fibrinogen (e.g., 2 mg/mL) with varying concentrations of this compound (or buffer control).
-
Incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding a small volume of the pre-formed prothrombinase complex.
-
Measure the time to clot formation (using a coagulometer) or monitor the change in absorbance over time (using a plate reader) to determine the rate of fibrin formation.
-
-
Data Analysis:
-
Calculate the lag time or the maximum velocity (Vmax) of fibrin formation for each this compound concentration.
-
Plot the measured parameter (e.g., 1/lag time or Vmax) against the this compound concentration to determine its inhibitory effect on prothrombin activation.
-
References
- 1. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Application Notes and Protocols for the Use of Bothrojaracin in In Vivo Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bothrojaracin, a potent anticoagulant protein isolated from the venom of the Bothrops jararaca snake, in preclinical in vivo models of thrombosis. Detailed protocols for two key models, a venous thrombosis model in rats and a pulmonary thromboembolism model in mice, are provided, along with a summary of its mechanism of action and key quantitative data from preclinical studies.
Introduction to this compound
This compound is a C-type lectin-like protein that functions as a powerful inhibitor of both thrombin and its precursor, prothrombin.[1][2] It is a 27 kDa heterodimer composed of two polypeptide chains linked by disulfide bridges.[3][4] Its anticoagulant effect is exerted through a dual mechanism: it binds to the exosite I of thrombin, thereby blocking its interaction with substrates like fibrinogen and platelets, and it also interacts with prothrombin, hindering its activation to thrombin.[2][4][5] This dual action makes this compound a subject of interest for the development of novel antithrombotic therapies.
Mechanism of Action
This compound's primary anticoagulant activity stems from its high-affinity binding to thrombin (dissociation constant [KD] = 0.6 nM) and prothrombin (KD = 175 nM).[1][6] By binding to thrombin's exosite I, this compound competitively inhibits fibrinogen clotting and thrombin-induced platelet aggregation.[3] Its interaction with prothrombin interferes with the activation of the zymogen, further reducing thrombin generation.[2][4] This multifaceted mechanism contributes to its potent antithrombotic effects observed in vivo.[7]
Dual inhibitory mechanism of this compound.
In Vivo Applications and Efficacy
This compound has demonstrated significant antithrombotic activity in rodent models of thrombosis.[7][8] Key findings from these studies are summarized below.
Quantitative Data Summary
| Animal Model | Thrombosis Induction | This compound Dose (i.v.) | Key Findings | Reference |
| Rat | Venous stasis and hypercoagulability | 1 mg/kg | ~95% reduction in thrombus weight.[1][6] Antithrombotic effect persisted for up to 24 hours.[7][8] | [1],[6],[7],[8] |
| Mouse | Thrombin-induced pulmonary thromboembolism | Not specified in abstracts | 100% protection from death.[1][6] | [1],[6] |
Experimental Protocols
The following are detailed protocols for two common in vivo models used to assess the antithrombotic efficacy of this compound.
Venous Thrombosis Model in Rats (Stasis and Hypercoagulability)
This model simulates venous thrombosis by combining reduced blood flow (stasis) and a hypercoagulable state.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., in sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical thread
-
Surgical instruments (scalpel, forceps, etc.)
-
Saline solution
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Administer this compound (e.g., 1 mg/kg) or vehicle control intravenously (i.v.) via the tail vein.[1][6]
-
After a predetermined time (e.g., 15 minutes), make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Temporarily occlude the IVC with a surgical thread just below the renal veins.
-
Inject thromboplastin into a lateral vein of the penis to induce a hypercoagulable state.
-
Immediately after thromboplastin injection, induce stasis by tightening the ligature on the IVC.
-
Close the abdominal incision.
-
After a set period of stasis (e.g., 30 minutes), re-anesthetize the animal and reopen the incision.
-
Ligate the IVC above and below the thrombus, and carefully excise the thrombosed segment.
-
Isolate and weigh the thrombus.
Workflow for the rat venous thrombosis model.
Pulmonary Thromboembolism Model in Mice
This model assesses the ability of an antithrombotic agent to prevent mortality from acute pulmonary embolism induced by a thrombotic agent.
Materials:
-
Male Swiss mice (20-25g)
-
This compound solution (e.g., in sterile saline)
-
Thrombin solution
-
Saline solution
Procedure:
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein.
-
After a short interval (e.g., 5-15 minutes), induce thromboembolism by injecting a lethal dose of thrombin into the tail vein.
-
Observe the mice for a defined period (e.g., 30 minutes) and record the incidence of mortality or paralysis.
-
The primary endpoint is the percentage of mice protected from death.[1][6]
Workflow for the mouse pulmonary thromboembolism model.
Considerations and Future Directions
While this compound demonstrates potent antithrombotic activity, it is important to consider potential side effects, such as bleeding, which has been observed to be moderate in some studies.[7][8] Further research is needed to optimize the therapeutic window and explore its potential in various thrombotic disorders. The unique dual-action mechanism of this compound makes it a valuable tool for research and a promising candidate for the development of new antithrombotic drugs with a potentially prolonged half-life.[7][8]
References
- 1. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Bothrojaracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin is a potent thrombin inhibitor isolated from the venom of the snake Bothrops jararaca. It is a 27 kDa heterodimeric C-type lectin-like protein, composed of two disulfide-linked polypeptide chains, chain A (15 kDa) and chain B (13 kDa).[1][2] this compound exhibits its anticoagulant effect by binding to both exosites I and II of thrombin, thereby blocking its interaction with fibrinogen and other substrates.[1][3] This unique mechanism of action makes recombinant this compound a promising candidate for the development of novel antithrombotic drugs.
These application notes provide a comprehensive overview of the methods for expressing and purifying recombinant this compound, addressing the challenges associated with producing a functional, heterodimeric, and disulfide-bonded protein. Protocols for expression in mammalian cells and E. coli, as well as purification strategies, are detailed below.
Data Presentation: Expression and Purification of Recombinant Snake Venom Proteins
Table 1: Comparison of Expression Systems for Recombinant Snake Venom Proteins
| Recombinant Protein | Expression System | Expression Level (mg/L of culture) | Reference |
| rJararacin | Pichia pastoris | 40 | |
| Jararhagin-C | Escherichia coli | 5 | [4] |
| Ancrod, Batroxobin, RVV-V | HEK293F Cells | ~7 (from 100 mL culture) | [5] |
| Recombinant Batroxobin | Pichia pastoris | 20 | [6] |
Table 2: Representative Purification Scheme for a Recombinant Thrombin Inhibitor
| Purification Step | Total Protein (mg) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Cell Lysate/Supernatant | 100 | 10 | 100 | 1 |
| Affinity Chromatography | 15 | 60 | 15 | 6 |
| Ion Exchange Chromatography | 10 | 85 | 10 | 8.5 |
| Size Exclusion Chromatography | 8 | 95 | 8 | 9.5 |
Note: The data in Table 2 is illustrative and will vary depending on the expression system and the specific characteristics of the recombinant protein.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the expression and purification of recombinant this compound.
Caption: Overall workflow for recombinant this compound production.
Caption: E. coli expression strategies for heterodimeric proteins.
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in Mammalian Cells
This protocol is based on the successful expression of functional this compound in COS cells.[7] Mammalian expression systems are advantageous for producing complex, disulfide-bonded proteins due to their sophisticated protein folding and post-translational modification machinery.
1.1. Vector Construction:
-
Synthesize the cDNAs encoding the full-length polypeptide chains A and B of this compound.
-
Individually clone the cDNAs for chain A and chain B into a suitable mammalian expression vector, such as pcDNA3.1, under the control of a strong constitutive promoter (e.g., CMV).
-
It is recommended to include a secretion signal peptide at the N-terminus of each chain to facilitate secretion into the culture medium.
-
An optional affinity tag (e.g., 6xHis-tag) can be added to the C-terminus of one of the chains to aid in purification.
1.2. Cell Culture and Transfection:
-
Culture HEK293 or COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
For transient transfection, co-transfect the cells with the expression vectors for chain A and chain B at a 1:1 molar ratio using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with a serum-free medium to simplify downstream purification.
1.3. Expression and Harvest:
-
Incubate the transfected cells for 48-72 hours to allow for protein expression and secretion.
-
Harvest the conditioned medium containing the secreted recombinant this compound.
-
Centrifuge the medium at 3000 x g for 10 minutes to remove cells and debris.
-
The clarified supernatant can be stored at -80°C or proceeded directly to purification.
Protocol 2: Expression of Recombinant this compound in E. coli
Expression in E. coli offers a more cost-effective and scalable approach. However, the formation of a functional heterodimer with correct disulfide bonds presents a challenge. Two main strategies are proposed: periplasmic expression and cytoplasmic expression with in vitro refolding.
2.1. Vector Construction for Co-expression:
-
Bicistronic Vector: Clone the cDNAs for this compound chains A and B into a bicistronic expression vector (e.g., pETDuet-1). This ensures the expression of both chains from a single plasmid.
-
Two-Plasmid System: Alternatively, clone the cDNAs into two separate expression vectors with compatible origins of replication and different antibiotic resistance markers.
2.2. Periplasmic Expression:
-
Fuse the N-terminus of each this compound chain with a periplasmic signal sequence (e.g., PelB, OmpA).
-
Transform the expression vector(s) into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Isolate the periplasmic fraction using osmotic shock or other suitable methods.
2.3. Cytoplasmic Expression and In Vitro Refolding:
-
Express the this compound chains without signal peptides in E. coli BL21(DE3). This often leads to the formation of insoluble inclusion bodies.
-
Induce expression as described in 2.2.4.
-
Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT).
-
Refold the protein by rapid dilution or dialysis into a refolding buffer containing a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
Protocol 3: Purification of Recombinant this compound
This protocol utilizes affinity chromatography, leveraging the high affinity of this compound for thrombin.
3.1. Preparation of Affinity Resin:
-
Immobilize active human or bovine α-thrombin to an activated agarose (B213101) resin (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.
-
Alternatively, benzamidine-sepharose, which binds to the active site of thrombin-like serine proteases, can be used.
3.2. Affinity Chromatography:
-
Equilibrate the thrombin-agarose or benzamidine-sepharose column with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Load the clarified cell culture supernatant (from mammalian expression) or the refolded/periplasmic protein solution (from E. coli expression) onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound recombinant this compound using a competitive inhibitor or by changing the pH. For thrombin-agarose, elution can be achieved with a high concentration of a competitive inhibitor like benzamidine or by lowering the pH. For benzamidine-sepharose, elution is typically performed with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.0).
-
Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
3.3. Polishing Steps:
-
Further purify the eluted fractions using ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity.
-
The choice of ion-exchange resin will depend on the isoelectric point of the recombinant this compound.
-
Size-exclusion chromatography is useful for removing aggregates and buffer exchange.
3.4. Quality Control:
-
Assess the purity of the final product by SDS-PAGE under reducing and non-reducing conditions.
-
Confirm the identity of the protein by Western blotting or mass spectrometry.
-
Determine the concentration of the purified protein using a standard protein assay (e.g., BCA assay).
-
Evaluate the biological activity of the recombinant this compound by measuring its ability to inhibit thrombin-induced fibrin (B1330869) clot formation or platelet aggregation.
Concluding Remarks
The successful production of recombinant this compound hinges on the co-expression of its two chains and the correct formation of inter-chain disulfide bonds. While mammalian expression systems offer a more direct route to a functional protein, E. coli remains a viable and scalable alternative, provided that appropriate strategies for co-expression and protein folding are employed. The purification protocols outlined here, centered around affinity chromatography, provide a robust framework for obtaining highly pure and active recombinant this compound for research and drug development purposes.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. WO2008119203A1 - A purified recombinant batroxobin with high specific activity - Google Patents [patents.google.com]
- 7. Molecular cloning and expression of this compound, a potent thrombin inhibitor from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bothrojaracin in Studying Thrombin-Prothrombin Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a 27 kDa C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of α-thrombin.[1][2] Its unique mechanism of action, involving binding to both thrombin and its zymogen, prothrombin, makes it an invaluable tool for researchers studying the intricacies of the coagulation cascade. This compound interacts with high affinity to thrombin's exosites I and II, thereby sterically hindering the access of macromolecular substrates like fibrinogen and platelets.[1][3] Crucially, it also binds to proexosite I on prothrombin, inhibiting its activation to thrombin.[4][5] This dual inhibitory action on both the enzyme and its precursor provides a unique model for the development of novel antithrombotic agents.[3][6]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments to characterize its interaction with thrombin and prothrombin.
Applications of this compound in Coagulation Research
-
Probing Proexosite I of Prothrombin: this compound's specific and high-affinity binding to the partially exposed anion-binding exosite I (proexosite I) on prothrombin makes it a potent molecular probe to study the structure and function of this domain.[1][4]
-
Investigating the Zymogen-Enzyme Transition: By comparing its binding affinity to prothrombin and thrombin, this compound can be used to elucidate the conformational changes that occur during the activation of prothrombin to thrombin.[1][4]
-
Mechanism of Prothrombinase Complex Inhibition: this compound serves as a valuable tool to study the inhibition of the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and Ca2+), providing insights into the molecular interactions required for efficient thrombin generation.[5]
-
Development of Novel Anticoagulants: The ability of this compound to target both prothrombin and thrombin presents a promising strategy for the design of new antithrombotic drugs with potentially enhanced efficacy and safety profiles.[3][6]
-
Structure-Function Studies of Thrombin Exosites: As a ligand that interacts with both exosite I and II on thrombin, this compound can be utilized in structural and functional studies to map the binding sites and understand their roles in substrate recognition and catalysis.[1]
Data Presentation
Table 1: Binding Affinities of this compound
| Ligand | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound | Thrombin | Solid-phase Assay | ~ 0.6 nM | [3] |
| This compound | Thrombin | Fluorescence Displacement | 0.7 ± 0.9 nM | [1][4] |
| This compound | Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 nM | [1][4] |
| This compound | Prothrombin | Fluorescence Polarization | 111 ± 80 nM | [4] |
| This compound | Prothrombin | Solid-phase Assay | ~ 30 nM | [3] |
| Hirudin₅₄₋₆₅ | Prothrombin | Fluorescence Polarization | 7.0 ± 0.2 µM | [1][4] |
Table 2: Inhibitory Activities of this compound
| Activity Assessed | IC50 / Ki | Conditions | Reference |
| Thrombin-induced platelet aggregation | 1 - 20 nM (IC50) | Dependent on α-thrombin concentration | [2] |
| Fibrinogen Clotting Time | 15 nM (Ki) | Competitive inhibition of α-thrombin binding to fibrinogen | [2] |
| Prothrombin activation by Factor Xa and Factor Va | ~80% inhibition | In the absence of phospholipids | [5] |
| Prothrombin activation by Prothrombinase Complex | ~35-70% inhibition | In the presence of phospholipid vesicles (composition dependent) | [5] |
| Thrombin formation by platelet-assembled prothrombinase | ~84% inhibition | Inhibition of thrombin formation by the complex of Factor Xa, Factor Va, and thrombin-activated platelets | [5] |
Experimental Protocols
Protocol 1: Purification of this compound from Bothrops jararaca Venom
This protocol describes the isolation of this compound from crude venom using a combination of chromatographic techniques.
Materials:
-
Lyophilized Bothrops jararaca venom
-
Sephadex G-75 gel filtration medium
-
SP-Sephadex C-25 ion-exchange chromatography medium
-
Ammonium (B1175870) bicarbonate buffer (0.2 M, pH 7.8)
-
Sodium chloride (NaCl)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer
-
Chromatography columns and system
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Venom Solubilization: Dissolve the lyophilized venom in 0.2 M ammonium bicarbonate buffer, pH 7.8. Centrifuge to remove any insoluble material.
-
Gel Filtration Chromatography:
-
Equilibrate a Sephadex G-75 column with 0.2 M ammonium bicarbonate buffer, pH 7.8.
-
Apply the solubilized venom to the column.
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing proteins of approximately 27 kDa.
-
-
Ion-Exchange Chromatography:
-
Dialyze the pooled fractions from the gel filtration step against 50 mM Tris-HCl, pH 7.5.
-
Equilibrate a SP-Sephadex C-25 column with the same buffer.
-
Apply the dialyzed sample to the column.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Purity Assessment and Storage:
-
Analyze the purity of the fractions containing this compound by SDS-PAGE.
-
Pool the pure fractions, dialyze against water, and lyophilize for long-term storage at -20°C.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for this compound-Prothrombin Interaction
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified this compound
-
Purified human prothrombin
-
Isothermal Titration Calorimeter
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Syringes and sample cells for ITC instrument
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze both this compound and prothrombin extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein solutions.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with the ITC buffer.
-
-
Titration:
-
Fill the sample cell (e.g., 1.34 mL) with the this compound solution (e.g., 1 µM).
-
Fill the injection syringe (e.g., 100 µL) with the prothrombin solution (e.g., 10-20 times the concentration of this compound).
-
Perform a series of small injections (e.g., 2-4 µL) of prothrombin into the this compound solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of prothrombin to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Protocol 3: Fluorescence Polarization (FP) Assay for this compound-Prothrombin Interaction
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This change is detected as an increase in the polarization of the emitted light.
Materials:
-
Fluorescein-labeled this compound ([5F]BJC)
-
Purified human prothrombin
-
FP buffer (e.g., Tris-buffered saline - TBS)
-
Fluorescence polarization plate reader
-
Black, low-binding microplates
Procedure:
-
Preparation of [5F]BJC: Label purified this compound with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate) according to the manufacturer's instructions. Purify the labeled protein to remove free dye.
-
Direct Binding Assay:
-
Prepare a series of dilutions of prothrombin in FP buffer.
-
Add a fixed, low concentration of [5F]BJC (e.g., 100 nM) to each well of the microplate.
-
Add the different concentrations of prothrombin to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Competitive Binding Assay (optional):
-
To determine the binding affinity of unlabeled this compound or other competitors, pre-incubate a fixed concentration of prothrombin and [5F]BJC.
-
Add increasing concentrations of the unlabeled competitor.
-
Measure the decrease in fluorescence polarization as the labeled ligand is displaced.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of prothrombin (for direct binding) or the competitor (for competitive binding).
-
Fit the data to a saturation binding or competitive binding equation to determine the Kd or IC50 value.
-
Protocol 4: Prothrombin Activation Assay
This assay measures the ability of this compound to inhibit the conversion of prothrombin to thrombin by the prothrombinase complex.
Materials:
-
Purified human prothrombin
-
Purified human Factor Xa
-
Purified human Factor Va
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Microplate reader capable of kinetic measurements at 405 nm
-
96-well microplates
Procedure:
-
Assembly of Prothrombinase Complex:
-
In a microplate well, combine Factor Xa (e.g., 1 nM), Factor Va (e.g., 2 nM), and phospholipid vesicles (e.g., 10 µM) in the assay buffer.
-
Incubate for a short period (e.g., 5 minutes) at 37°C to allow the complex to form.
-
-
Inhibition with this compound:
-
Add various concentrations of this compound or a vehicle control to the wells containing the prothrombinase complex.
-
Pre-incubate for a defined time (e.g., 10 minutes) at 37°C.
-
-
Initiation of Prothrombin Activation:
-
Add prothrombin (e.g., 1 µM) to each well to initiate the reaction.
-
-
Measurement of Thrombin Generation:
-
At specific time points, take aliquots from the reaction mixture and add them to wells containing a chromogenic thrombin substrate.
-
Alternatively, for a continuous assay, add the chromogenic substrate directly to the reaction mixture.
-
Immediately measure the rate of color development (change in absorbance at 405 nm per minute) using the microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of thrombin generation for each concentration of this compound.
-
Plot the rate of thrombin generation against the concentration of this compound to determine the IC50 value.
-
Protocol 5: Thrombin Activity Assay (Chromogenic)
This assay is used to quantify the enzymatic activity of thrombin generated in the prothrombin activation assay or to directly measure the inhibitory effect of this compound on thrombin.
Materials:
-
Purified human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238 or Cbz-Lys-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)
-
Microplate reader capable of kinetic measurements at 405 nm
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of thrombin in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Inhibition Reaction:
-
In a microplate well, combine the thrombin solution with different concentrations of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Substrate Addition:
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement of Activity:
-
Immediately measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity (rate of absorbance change) for each reaction.
-
Plot the percentage of thrombin inhibition against the concentration of this compound to calculate the IC50 value.
-
Visualizations
Caption: The Prothrombin Activation Pathway.
Caption: Mechanism of this compound Inhibition.
Caption: General Experimental Workflow.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanomicronspheres.com [nanomicronspheres.com]
Bothrojaracin as a Molecular Probe for Thrombin Exosite I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a 27-kDa C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of thrombin.[1][2][3] Its mechanism of action involves a high-affinity interaction with thrombin's anion-binding exosites I and II, thereby blocking the binding of macromolecular substrates like fibrinogen and the platelet receptor.[4][5] Notably, this compound does not inhibit thrombin's catalytic activity towards small peptide substrates.[2] This specificity makes this compound an invaluable molecular probe for investigating the structure and function of thrombin exosite I, a key regulatory site involved in numerous physiological and pathological processes.
This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to study thrombin exosite I.
Data Presentation: Quantitative Interaction Parameters
The following table summarizes the key quantitative data for the interaction of this compound and other relevant ligands with thrombin and its zymogen, prothrombin.
| Interacting Molecules | Method | Parameter | Value | Reference |
| This compound & α-Thrombin | Competitive Binding | Kd | ~0.6 nM | [4] |
| This compound & α-Thrombin | Competitive Titration | Kd | 0.7 ± 0.9 nM | [1] |
| This compound & Prothrombin | Isothermal Titration Calorimetry | Kd | 76 ± 32 nM | [1][6] |
| This compound & Prothrombin | Solid-Phase Assay | Kd | ~30 nM | [4] |
| This compound & α-Thrombin (Fibrinogen binding) | Clotting Assay | Ki | 15 nM | [2] |
| This compound & α-Thrombin (Platelet aggregation) | Platelet Aggregometry | IC50 | 1 - 20 nM | [2] |
| [5F]Hir54–65(SO3−) & Prothrombin | Fluorescence Titration | Kd | 7.0 ± 0.2 µM | [1] |
Signaling Pathways and Experimental Workflows
Thrombin Exosite I Signaling and Inhibition by this compound
Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869) and activating platelets.[7] These functions are mediated through its exosite I, which serves as a docking site for various substrates.[8][9] this compound exerts its anticoagulant effect by binding to exosite I, thereby competitively inhibiting the binding of substrates essential for blood coagulation.
Caption: Thrombin exosite I signaling and competitive inhibition by this compound.
Experimental Workflow: Characterizing this compound-Thrombin Interaction
A typical workflow to characterize the interaction between this compound and thrombin involves several biophysical techniques to determine binding affinity and kinetics.
Caption: Experimental workflow for characterizing the this compound-thrombin interaction.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[10][11]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-thrombin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human α-thrombin (ligand)
-
Purified this compound (analyte)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of thrombin (e.g., 20 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., ~1000 RU).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (e.g., 0.1 nM to 100 nM) in running buffer over the immobilized thrombin surface and a reference flow cell.
-
Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds) with running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-prothrombin interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified human prothrombin
-
Purified this compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both prothrombin and this compound extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of prothrombin (e.g., 2-4 µL injections of a concentrated solution) and a solution of this compound (e.g., 1 µM in the sample cell).[1]
-
-
ITC Experiment:
-
Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
-
Perform a series of injections of the prothrombin solution into the sample cell containing the this compound solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization/Anisotropy Assay for Competitive Binding
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly useful for competitive binding experiments.[1]
Objective: To determine the binding affinity of unlabeled this compound by its ability to displace a fluorescently labeled ligand from thrombin.
Materials:
-
Fluorometer capable of measuring fluorescence polarization/anisotropy
-
Fluorescently labeled ligand for exosite I (e.g., [5F]Hir54–65(SO3−))
-
Purified human α-thrombin
-
Purified unlabeled this compound
-
Assay buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
Procedure:
-
Complex Formation: Prepare a solution containing a fixed concentration of thrombin and the fluorescently labeled hirudin peptide to form a complex.[1]
-
Competitive Titration:
-
Titrate increasing concentrations of unlabeled this compound into the pre-formed fluorescent complex.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization/anisotropy at each concentration of this compound.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 of this compound.
-
Calculate the Ki for this compound using the Cheng-Prusoff equation, taking into account the Kd of the fluorescent ligand.
-
Conclusion
This compound's high affinity and specificity for thrombin exosite I make it an exceptional molecular probe. The application notes and protocols provided herein offer a robust framework for researchers to investigate the intricate roles of thrombin exosite I in health and disease, and to facilitate the discovery and development of novel antithrombotic agents.
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning and expression of this compound, a potent thrombin inhibitor from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific fluorescence resonance energy quenching-based biosensor for measuring thrombin activity in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of regulatory exosite I in binding of thrombin to human factor V, factor Va, factor Va subunits, and activation fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Bothrojaracin in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a 27 kDa C-type lectin-like protein isolated from the venom of Bothrops jararaca, is a potent and specific inhibitor of α-thrombin.[1][2] It exerts its anticoagulant effect by binding to both exosites I and II on thrombin, thereby blocking its interaction with substrates like fibrinogen and platelets.[1] Furthermore, this compound has been shown to form a stable complex with the zymogen prothrombin, inhibiting its activation.[1][3][4] This dual mechanism of action makes this compound a molecule of significant interest for the development of novel antithrombotic agents.
To facilitate research and development efforts targeting the this compound-thrombin/prothrombin interaction, reliable methods for labeling this compound for use in various binding assays are essential. Labeled this compound can be utilized to determine binding affinity, kinetics, and for screening potential inhibitors of this interaction. These application notes provide detailed protocols for the fluorescent labeling of this compound, as well as adapted protocols for biotinylation and conceptual guidance for radiolabeling.
Data Presentation: this compound Binding Affinities
| Binding Partner | Method | Reported Kd (nM) | Reference |
| α-Thrombin | Competitive Binding Assay | 0.7 ± 0.9 | [1][4] |
| Prothrombin | Isothermal Titration Calorimetry | 76 ± 32 | [1][4] |
| Prothrombin | Competitive Binding Assay | 111 ± 80 | [1] |
Experimental Protocols
Fluorescent Labeling of this compound with Fluorescein (B123965) 5-isothiocyanate (FITC)
This protocol is adapted from the method used to prepare fluorescein-labeled this compound ([5F]BJC) for binding studies.[1]
a. Materials:
-
Purified this compound
-
Fluorescein 5-isothiocyanate (FITC)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Dialysis Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Stir plate and stir bar
-
Spectrophotometer
b. Protocol:
-
Prepare a solution of purified this compound at a concentration of 18 µM in Labeling Buffer.
-
Dissolve FITC in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10-fold molar excess of FITC to the this compound solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
To remove unreacted FITC, transfer the reaction mixture to dialysis tubing and dialyze extensively against Dialysis Buffer at 4°C. Perform at least three buffer changes over 24-48 hours.
-
After dialysis, determine the concentration of the labeled protein and the degree of labeling (moles of fluorescein per mole of this compound) using a spectrophotometer. The absorbance of this compound can be measured at 280 nm and fluorescein at 495 nm. A typical preparation should yield a degree of labeling of approximately 0.2 moles of fluorescein per mole of this compound.[1]
-
Confirm that the biological activity of the labeled this compound is retained, for example, by testing its inhibitory activity in a thrombin-induced platelet aggregation assay.[1]
c. Workflow Diagram:
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-layer interferometry for measuring kinetics of protein-protein interactions and allosteric ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 4. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Bothrojaracin's Antithrombotic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bothrojaracin, a C-type lectin-like protein from the venom of Bothrops jararaca, is a potent and specific inhibitor of α-thrombin.[1][2] It exerts its anticoagulant effect by binding to thrombin's exosite I, thereby blocking the enzyme's interaction with key substrates like fibrinogen and platelets.[2][3] Furthermore, this compound can bind to prothrombin, the zymogen precursor of thrombin, inhibiting its activation and contributing to its overall antithrombotic effect.[1][3][4] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's antithrombotic potential, detailing essential in vitro and in vivo protocols, data presentation guidelines, and visual workflows to ensure a thorough and reproducible assessment.
I. In Vitro Characterization of Anticoagulant and Antiplatelet Activity
The initial phase of assessment involves a suite of in vitro assays to quantify this compound's impact on blood coagulation and platelet function. These assays provide foundational data on its mechanism and potency.
Plasma Coagulation Assays
Standard coagulation assays are employed to determine the effect of this compound on the intrinsic, extrinsic, and common pathways of the coagulation cascade.
Protocol: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT)
-
Specimen Preparation (Platelet-Poor Plasma - PPP):
-
Collect whole blood from healthy human donors into collection tubes containing 3.2% buffered sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[5][6]
-
Immediately mix by gentle inversion (at least six times).[6]
-
Centrifuge the samples at 1500-2500 x g for 15 minutes at room temperature to pellet cellular components.[7][8]
-
Carefully aspirate the supernatant (PPP) into a clean plastic tube, avoiding the buffy coat. For aPTT, a double-centrifugation step to ensure platelet-free plasma is recommended.[9][10]
-
Perform assays within 4 hours of collection.[7]
-
-
Assay Procedure:
-
Pre-warm PPP, assay reagents, and calcium chloride (CaCl₂) solutions to 37°C.[11][12]
-
Prepare a dilution series of this compound in a suitable buffer (e.g., PBS).
-
In a coagulometer cuvette, incubate 100 µL of PPP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 3 minutes) at 37°C.
-
For aPTT: Add 100 µL of aPTT reagent (containing a contact activator and phospholipids), incubate for the reagent-specified activation time (typically 3-5 minutes), then add 100 µL of pre-warmed CaCl₂ to initiate clotting.[11][12]
-
For PT: Add 200 µL of PT reagent (thromboplastin and calcium mixture) to the PPP-bothrojaracin mixture to initiate clotting.[6][13]
-
For TT: Add 100 µL of a standard thrombin solution to the PPP-bothrojaracin mixture to initiate clotting.[14][15]
-
Record the time (in seconds) for clot formation using an automated or semi-automated coagulometer.[11]
-
-
Data Analysis:
-
Present data as the mean clotting time ± standard deviation.
-
Calculate the fold-increase in clotting time relative to the vehicle control for each this compound concentration.
-
Platelet Aggregation Assay
This assay assesses this compound's ability to inhibit platelet aggregation, a critical process in thrombus formation. Light Transmission Aggregometry (LTA) is the gold-standard method.[16][17]
Protocol: Light Transmission Aggregometry (LTA)
-
Specimen Preparation (Platelet-Rich and Platelet-Poor Plasma):
-
Collect whole blood as described in section 1.1. Do not chill the sample, as this can activate platelets.[18]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.[16][18]
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (>1500 x g) for 15 minutes.[16] PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ cells/mL) using PPP if necessary.[16]
-
Place a cuvette with PPP in the aggregometer to calibrate 100% light transmission. Place a cuvette with PRP to set the 0% baseline.[16]
-
Pipette adjusted PRP (e.g., 450 µL) into a new cuvette with a magnetic stir bar and allow it to equilibrate to 37°C in the aggregometer.
-
Add a small volume of this compound (at various final concentrations) or vehicle control and incubate for 5 minutes.
-
Initiate aggregation by adding a platelet agonist (e.g., Thrombin, ADP, Collagen).[17][19] Given this compound's mechanism, thrombin is the most relevant agonist.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum percentage of platelet aggregation.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each agonist used.
-
Summary of In Vitro Data
Hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Plasma Coagulation Times
| This compound (nM) | aPTT (seconds) | PT (seconds) | TT (seconds) |
|---|---|---|---|
| 0 (Vehicle) | 32.5 ± 1.5 | 12.8 ± 0.5 | 19.2 ± 0.8 |
| 10 | 45.1 ± 2.1 | 13.5 ± 0.6 | 65.7 ± 4.5 |
| 50 | 89.6 ± 4.8 | 15.2 ± 0.9 | >180 |
| 100 | 155.2 ± 9.3 | 16.9 ± 1.1 | >180 |
Table 2: Inhibition of Thrombin-Induced Platelet Aggregation by this compound
| This compound (nM) | Max Aggregation (%) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 91.3 ± 3.7 | 0 |
| 1 | 75.4 ± 4.1 | 17.4 |
| 5 | 48.2 ± 3.3 | 47.2 |
| 10 | 22.5 ± 2.9 | 75.4 |
| 50 | 6.8 ± 1.5 | 92.6 |
| IC₅₀ (nM) | - | 5.3 |
II. In Vivo Assessment of Antithrombotic Efficacy and Bleeding Risk
In vivo models are crucial for evaluating the therapeutic potential and safety profile of this compound in a complex physiological system.
Arterial Thrombosis Model
The ferric chloride (FeCl₃)-induced carotid artery injury model is a widely used and reproducible method to assess arterial thrombosis.[20] The oxidative injury to the endothelium triggers a process of platelet adhesion and aggregation leading to the formation of an occlusive thrombus.[20][21]
Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
-
Animal Preparation:
-
Anesthetize male C57BL/6 mice (8-12 weeks old).
-
Surgically expose the common carotid artery, carefully separating it from the vagus nerve and surrounding tissue.[20]
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle control (e.g., sterile saline) via intravenous (tail vein) injection 15 minutes prior to injury.
-
-
Thrombus Induction and Monitoring:
-
Place a miniature Doppler flow probe around the artery to monitor blood flow.
-
To prevent diffusion to surrounding tissue, place a small piece of plastic beneath the isolated artery segment.[20]
-
Apply a 1x2 mm piece of filter paper saturated with FeCl₃ solution (e.g., 7.5%) to the artery's surface for 3 minutes.[20][21]
-
Remove the filter paper and rinse the area with saline.[22]
-
Continuously monitor and record blood flow until stable occlusion (flow ceases for >10 minutes) or for a pre-determined observation period (e.g., 60 minutes).
-
-
Data Analysis:
-
Record the time to vessel occlusion for each animal.
-
Compare the occlusion times between treatment groups and the vehicle control.
-
Bleeding Risk Assessment
The tail bleeding assay is a standard method to evaluate the hemorrhagic risk associated with antithrombotic agents.[23]
Protocol: Tail Bleeding Time Assay
-
Animal Preparation and Drug Administration:
-
Anesthetize mice and administer this compound or vehicle as described in section 2.1.
-
-
Bleeding Measurement:
-
After 15-30 minutes, transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail tip into a tube of pre-warmed (37°C) isotonic saline.[23][24]
-
Record the time from transection until the cessation of visible bleeding for at least 30 seconds.
-
Set a maximum cutoff time (e.g., 900 seconds) to prevent excessive blood loss.[24]
-
-
Data Analysis:
-
Report the bleeding time in seconds for each animal.
-
Compare the mean bleeding times between groups.
-
Summary of In Vivo Data
Hypothetical data for illustrative purposes.
Table 3: In Vivo Efficacy and Safety of this compound
| Treatment Group | Dose (mg/kg) | Time to Occlusion (min) | Bleeding Time (sec) |
|---|---|---|---|
| Vehicle Control | - | 14.5 ± 2.8 | 185 ± 45 |
| This compound | 0.5 | 29.8 ± 4.5* | 250 ± 62 |
| This compound | 1.0 | 52.1 ± 6.2* | 410 ± 88* |
| This compound | 2.0 | >60 (No Occlusion)* | 755 ± 112* |
- p < 0.05 compared to vehicle control.
III. Visual Representations of Pathways and Workflows
Caption: Dual inhibitory mechanism of this compound on prothrombin activation and thrombin activity.
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
References
- 1. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. labcorp.com [labcorp.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. helena.com [helena.com]
- 9. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 10. decaturgeneral.testcatalog.org [decaturgeneral.testcatalog.org]
- 11. learnhaem.com [learnhaem.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. learnhaem.com [learnhaem.com]
- 15. Thrombin Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. benchchem.com [benchchem.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 20. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Determination of the Inhibitory Constant (Ki) of Bothrojaracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent inhibitor of the coagulation cascade.[1][2] Its primary mechanism of action involves the high-affinity binding to thrombin at exosites I and II, thereby allosterically inhibiting its interaction with key substrates such as fibrinogen.[3][4] Additionally, this compound can bind to prothrombin, the zymogen precursor of thrombin, and impede its activation.[1][3][5] This dual-action mechanism makes this compound a subject of significant interest in the development of novel anticoagulant and antithrombotic agents.
This document provides a detailed protocol for determining the inhibitory constant (Ki) of this compound against thrombin, a critical parameter for characterizing its potency and mechanism of inhibition.
Data Presentation
The inhibitory and dissociation constants (Ki and Kd) of this compound for its interactions with thrombin and prothrombin have been determined using various biophysical and kinetic methods. The following table summarizes key quantitative data from the literature.
| Ligand | Target | Method | Constant | Value (nM) | Reference |
| This compound | α-Thrombin | Fibrinogen Clotting Assay | Ki | 15 | [6] |
| This compound | α-Thrombin | Fluorescence Polarization | Kd | 0.7 ± 0.9 | [3] |
| This compound | Prothrombin | Isothermal Titration Calorimetry | Kd | 76 ± 32 | [3][7] |
| This compound | Prothrombin | Fluorescence Polarization | Kd | 111 ± 80 | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: Determination of Ki by Fibrinogen Clotting Assay
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the thrombin-catalyzed conversion of fibrinogen to fibrin, measured by monitoring the clotting time. This compound acts as a competitive inhibitor in this context.[6]
Materials:
-
Human α-thrombin (purified)
-
Human fibrinogen
-
This compound (purified)
-
Tris-buffered saline (TBS), pH 7.4
-
Coagulometer or spectrophotometer capable of measuring absorbance at 600 nm
-
96-well microplate (for spectrophotometric method)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human fibrinogen in TBS.
-
Prepare a stock solution of human α-thrombin in TBS. The final concentration should be chosen to yield a clotting time of approximately 30-60 seconds in the absence of the inhibitor.
-
Prepare a series of dilutions of this compound in TBS.
-
-
Assay Setup (Coagulometer Method):
-
Pre-warm all reagents and the coagulometer to 37°C.
-
In a cuvette, mix a fixed volume of fibrinogen solution with varying concentrations of this compound.
-
Initiate the reaction by adding a fixed volume of the α-thrombin solution and simultaneously start the timer.
-
Record the time taken for clot formation.
-
-
Assay Setup (Spectrophotometric Method):
-
To the wells of a 96-well microplate, add the fibrinogen solution and the different dilutions of this compound.
-
Initiate the reaction by adding the α-thrombin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the increase in absorbance at 600 nm over time. The time to reach half-maximal absorbance can be used as a measure of clotting time.
-
-
Data Analysis:
-
Plot the clotting time (or a derivative thereof) against the concentration of this compound.
-
The data can be analyzed using the Cheng-Prusoff equation for competitive inhibition to determine the Ki value.
-
Protocol 2: Determination of Kd by Fluorescence Polarization
This protocol describes the use of fluorescence polarization to measure the dissociation constant (Kd) for the binding of this compound to thrombin. This method relies on the change in the polarization of fluorescently labeled this compound upon binding to the larger thrombin molecule.
Materials:
-
Human α-thrombin (purified)
-
This compound (purified)
-
Fluorescent labeling dye (e.g., Fluorescein isothiocyanate - FITC)
-
Tris-buffered saline (TBS), pH 7.4
-
Size-exclusion chromatography column
-
Fluorometer with polarization filters
Procedure:
-
Fluorescent Labeling of this compound:
-
Label purified this compound with a fluorescent dye according to the manufacturer's instructions.
-
Separate the fluorescently labeled this compound ([F]this compound) from the free dye using a size-exclusion chromatography column.
-
-
Binding Assay:
-
Prepare a series of dilutions of α-thrombin in TBS.
-
In a suitable microplate or cuvette, add a fixed concentration of [F]this compound to each of the thrombin dilutions.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each sample using a fluorometer.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the thrombin concentration.
-
Fit the resulting binding curve to a one-site binding model to determine the dissociation constant (Kd).
-
Experimental Workflow
References
- 1. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Bothrojaracin to Investigate Mechanisms of Hemostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of α-thrombin.[1] Its unique mechanism of action, involving binding to both exosites I and II of thrombin, makes it an invaluable tool for dissecting the intricate mechanisms of hemostasis.[1][2] Furthermore, its ability to interact with prothrombin provides a novel avenue for investigating the regulation of coagulation.[3][4] These application notes provide detailed protocols for utilizing this compound to explore platelet function, coagulation pathways, and the development of novel antithrombotic agents.
Mechanism of Action
This compound exerts its anticoagulant effects through a dual mechanism:
-
Thrombin Inhibition: It forms a high-affinity, non-covalent 1:1 complex with α-thrombin, effectively blocking its interaction with key substrates like fibrinogen, platelets, protein C, and factor V.[1][2] This inhibition is achieved by binding to both anion-binding exosites I and II on the thrombin molecule.[1][2]
-
Prothrombin Interaction: this compound also binds to prothrombin at the proexosite I, interfering with its activation by the prothrombinase complex (Factor Xa and Factor Va).[4][5] This interaction significantly reduces the rate of thrombin generation.[1][5]
This dual-action mechanism makes this compound a powerful tool for studying both the effector functions of thrombin and the regulation of its generation.
Data Presentation
Table 1: Binding Affinities of this compound
| Interacting Molecule | Dissociation Constant (Kd) | Method | Reference |
| α-Thrombin | ~0.6 nM - 0.7 nM | Solid-phase assay, Fluorescence Polarization | [1][2][3] |
| Prothrombin | ~30 nM - 175 nM | Solid-phase assay, Isothermal Titration Calorimetry, Fluorescence Polarization | [1][6][7] |
Table 2: Inhibitory Effects of this compound
| Process | Inhibition | Experimental System | Reference |
| Thrombin-induced platelet aggregation | Potent inhibition | Washed human platelets | [2] |
| Prothrombin activation by Factor Xa/Va | Strong inhibition (~80% in the absence of phospholipids) | Purified protein system | [5] |
| Prothrombin activation by prothrombinase on phospholipid vesicles | Inhibition (~35-70% depending on phospholipid composition) | Purified protein and phospholipid vesicle system | [5] |
| Prothrombin activation by platelet-assembled prothrombinase | Significant inhibition (~84%) | Purified proteins and activated platelets | [5] |
| Thrombus formation in vivo | ~95% reduction in thrombus weight (1 mg/kg dose) | Rat venous thrombosis model | [6][7] |
| Thrombin-induced pulmonary thromboembolism in vivo | 100% protection from death | Mouse model | [6] |
Experimental Protocols
Protocol 1: Analysis of Thrombin Inhibition by this compound using a Chromogenic Substrate Assay
Objective: To determine the inhibitory effect of this compound on the amidolytic activity of α-thrombin.
Materials:
-
Purified human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in TBS.
-
In a 96-well microplate, add increasing concentrations of this compound to individual wells.
-
Add a constant concentration of α-thrombin to each well and incubate for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
Protocol 2: Investigation of this compound's Effect on Platelet Aggregation
Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Washed human platelets
-
Purified human α-thrombin
-
This compound
-
Platelet aggregometer
-
Tyrode's buffer
Procedure:
-
Prepare washed platelets from fresh human blood.
-
Adjust the platelet concentration to approximately 2.5 x 10⁸ cells/mL in Tyrode's buffer.
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C in the aggregometer cuvette with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of α-thrombin.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
-
Compare the aggregation curves of this compound-treated samples to the control to determine the inhibitory effect.
Protocol 3: Evaluation of this compound's Impact on Prothrombin Activation
Objective: To determine if this compound inhibits the conversion of prothrombin to thrombin by the prothrombinase complex.
Materials:
-
Purified human prothrombin
-
Purified human Factor Xa
-
Purified human Factor Va
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
This compound
-
Chromogenic thrombin substrate
-
TBS with CaCl₂, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, combine Factor Xa, Factor Va, and phospholipid vesicles in TBS with CaCl₂.
-
Add increasing concentrations of this compound to the wells.
-
Add prothrombin to initiate the activation reaction and incubate at 37°C.
-
At various time points, take aliquots from each well and add them to a separate plate containing the chromogenic thrombin substrate to measure the amount of thrombin generated.
-
Measure the absorbance at 405 nm.
-
Plot the rate of thrombin generation against the this compound concentration to assess its inhibitory effect on prothrombin activation.
Visualizations
Caption: Dual inhibitory mechanism of this compound on hemostasis.
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Caption: Experimental workflow for prothrombin activation assay.
Conclusion
This compound is a versatile and potent tool for researchers in hemostasis and thrombosis. Its well-characterized interactions with both thrombin and prothrombin allow for detailed investigations into the catalytic and regulatory mechanisms of coagulation. The protocols and data presented here provide a foundation for employing this compound to advance our understanding of hemostasis and to explore its potential as a lead compound for the development of novel antithrombotic therapies.
References
- 1. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinetic Analysis of Bothrojaracin-Thrombin Interaction using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bothrojaracin, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, is a potent and specific inhibitor of α-thrombin.[1] It exerts its anticoagulant effect by binding to both anion-binding exosites I and II on thrombin, thereby sterically hindering the access of substrates like fibrinogen and Factor V to the active site.[2][3] This mechanism makes this compound a subject of significant interest for the development of novel antithrombotic agents.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative information on binding affinity (KD), as well as the association (kₐ) and dissociation (kd) rate constants, offering deep insights into the dynamics of the interaction. This document provides detailed application notes and protocols for utilizing SPR to characterize the binding kinetics of this compound with thrombin.
Principle of the Assay
The SPR experiment involves the immobilization of a ligand (in this case, thrombin) onto a sensor chip surface. An analyte (this compound) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (Response Units vs. Time). By analyzing the association and dissociation phases of the sensorgram, the kinetic parameters of the interaction can be determined.
Quantitative Data Summary
The interaction between this compound and thrombin is characterized by a high affinity, as evidenced by a low dissociation constant (KD). The following table summarizes the binding kinetics for this compound with thrombin and its zymogen, prothrombin.
| Interacting Pair | Ligand | Analyte | kₐ (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Method |
| This compound-Thrombin | Thrombin | This compound | ~1 x 10⁶ | ~1 x 10⁻³ | 0.7 - 15 | Isothermal Titration Calorimetry, Competitive Inhibition Assays[1][4] |
| This compound-Prothrombin | Prothrombin | This compound | Not Reported | Not Reported | 30 - 76 | Solid-Phase Assay, Isothermal Titration Calorimetry[3][5] |
Note: The kₐ and kd values for the this compound-thrombin interaction are estimated based on the reported high affinity and typical values for protein-protein interactions, as specific SPR-derived rate constants were not available in the cited literature.
Experimental Protocols
This section provides a detailed methodology for the kinetic analysis of the this compound-thrombin interaction using SPR.
Materials and Reagents
-
SPR Instrument and Sensor Chips: A Biacore™ system (or equivalent) with CM5 (carboxymethylated dextran) sensor chips is recommended.
-
Proteins:
-
Human α-thrombin (ligand)
-
This compound (analyte), purified from Bothrops jararaca venom.
-
-
Immobilization Buffers and Reagents:
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
Experimental Workflow
The following diagram illustrates the key steps in the SPR experiment for analyzing this compound-thrombin binding kinetics.
Detailed Protocol
1. Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of thrombin in Immobilization Buffer at a concentration of 20 µg/mL.
-
Inject the thrombin solution over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Create a reference flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used for background subtraction.
2. Analyte Preparation:
-
Prepare a stock solution of this compound in Running Buffer.
-
Perform a serial dilution of the this compound stock solution to obtain a series of concentrations ranging from 0.1 nM to 100 nM. Include a buffer blank (0 nM this compound) for double referencing.
3. Kinetic Analysis:
-
Establish a stable baseline by flowing Running Buffer over both the ligand and reference flow cells.
-
Inject the different concentrations of this compound, starting with the lowest concentration, over both flow cells for 180 seconds to monitor the association phase.
-
Switch back to flowing Running Buffer for 600 seconds to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface by injecting the Regeneration Solution for 30 seconds.
-
Repeat the injection cycle for all concentrations of this compound.
4. Data Analysis:
-
Subtract the response from the reference flow cell and the buffer blank injection from the sensorgrams.
-
Fit the processed sensorgrams to a suitable kinetic model, such as the 1:1 Langmuir binding model, using the SPR instrument's analysis software.
-
The fitting will yield the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
Mechanism of Thrombin Inhibition by this compound
This compound inhibits thrombin's pro-coagulant activities by physically blocking its substrate-binding sites. The following diagram illustrates the signaling pathway of thrombin and the inhibitory action of this compound.
As depicted, thrombin's exosite I is crucial for the recognition and binding of substrates such as fibrinogen and Factor V, as well as the Protease-Activated Receptor 1 (PAR-1) on platelets.[6][7] Exosite II is also involved in interactions with cofactors like heparin and contributes to the binding of some substrates. This compound simultaneously binds to both exosites I and II, creating a steric hindrance that prevents these macromolecules from accessing the active site of thrombin.[2] This non-competitive inhibition effectively blocks the conversion of fibrinogen to fibrin, the activation of Factor V to Factor Va, and thrombin-mediated platelet activation, thereby exerting a potent anticoagulant effect.[1][3]
Conclusion
The use of Surface Plasmon Resonance provides a robust and detailed method for characterizing the binding kinetics of this compound and thrombin. The high-quality kinetic data obtained from SPR analysis is invaluable for understanding the mechanism of action of this potent inhibitor and can significantly contribute to the development of new antithrombotic therapies. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Thrombin Exosites I and II in the Activation of Human Coagulation Factor V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Challenges of Bothrojaracin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with bothrojaracin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the likely cause?
A1: Cloudiness or precipitation in your this compound solution is likely due to protein aggregation. This compound, like many proteins, can be sensitive to environmental conditions. Aggregation can be triggered by several factors, including:
-
Suboptimal pH: The stability of this compound is pH-dependent. Significant deviations from its optimal pH range can lead to conformational changes and subsequent aggregation.
-
Temperature Fluctuations: Exposure to elevated temperatures or repeated freeze-thaw cycles can induce denaturation and aggregation.
-
High Concentrations: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
-
Buffer Composition: The type and concentration of buffer salts can influence protein stability.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific studies on the optimal pH for long-term storage of this compound are limited, a neutral to slightly acidic pH is generally recommended for C-type lectin-like proteins. Based on its isoelectric point of 4.2, maintaining the pH of the solution above this value is crucial to prevent isoelectric precipitation.[1] A pH range of 6.0 - 7.5 is a reasonable starting point for stability studies. It is critical to perform your own pH stability studies to determine the optimal pH for your specific application and formulation.
Q3: Can I freeze my this compound solution for long-term storage?
A3: While freezing can be a viable option for long-term storage, it is important to be aware that freeze-thaw cycles can negatively impact the stability of this compound, potentially leading to aggregation and loss of activity. If you choose to freeze your solution, it is recommended to:
-
Flash-freeze the solution in a suitable cryoprotectant (e.g., glycerol, sucrose).
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at a stable temperature of -80°C.
Q4: I am observing a decrease in the thrombin inhibitory activity of my this compound solution over time. What could be the reason?
A4: A decline in biological activity can be attributed to several factors:
-
Denaturation and Aggregation: As discussed, suboptimal storage conditions (pH, temperature) can lead to irreversible changes in the protein's structure, rendering it inactive.
-
Proteolytic Degradation: Although purified this compound is devoid of intrinsic proteolytic activity, contamination with proteases during purification or handling can lead to its degradation.[1]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the protein's conformation and function.
Troubleshooting Guides
Issue 1: this compound Precipitation/Aggregation During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Verify the pH of your buffer. Perform a pH stability study by incubating aliquots of this compound in buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0) and monitor for turbidity or precipitation over time. | Identification of the optimal pH range that minimizes aggregation. |
| Temperature Stress | Avoid repeated freeze-thaw cycles. If freezing, aliquot into single-use vials. For short-term storage, maintain the solution at a constant 2-8°C. | Reduced aggregation and preservation of activity. |
| High Concentration | If possible, work with lower concentrations of this compound. If high concentrations are necessary, consider the addition of stabilizing excipients. | Improved solubility and reduced aggregation. |
| Inappropriate Buffer | Screen different buffer systems (e.g., phosphate, citrate, Tris) at the optimal pH to identify the most suitable one for this compound stability. | Enhanced long-term stability of the solution. |
Issue 2: Loss of this compound Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Denaturation | Ensure proper storage conditions (pH, temperature). If denaturation is suspected due to harsh chemical treatment (e.g., high concentrations of urea (B33335) and DTT), the activity is unlikely to be recovered.[2] | Prevention of further activity loss. |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your solution. Ensure aseptic handling techniques to prevent microbial contamination. | Stabilization of this compound activity over time. |
| Oxidation | Add antioxidants such as methionine or ascorbic acid to the formulation. De-gas solutions and store them under an inert gas (e.g., argon or nitrogen). | Protection against oxidative damage and preservation of activity. |
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following data are illustrative and intended to guide experimental design. Actual results may vary.
Table 1: Effect of pH on this compound Aggregation (Illustrative)
| pH | Incubation Time (Days) | % Aggregation (Measured by Turbidity at 350 nm) |
| 4.0 | 7 | 25% |
| 5.0 | 7 | 10% |
| 6.0 | 7 | < 5% |
| 7.0 | 7 | < 5% |
| 8.0 | 7 | 15% |
Table 2: Effect of Temperature on this compound Activity (Illustrative)
| Temperature (°C) | Storage Duration (Weeks) | Remaining Thrombin Inhibitory Activity (%) |
| 4 | 4 | 95% |
| 25 | 4 | 70% |
| 37 | 4 | 40% |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
-
Materials:
-
Purified this compound
-
A series of buffers (e.g., 50 mM sodium acetate, sodium phosphate, Tris-HCl) covering a pH range from 4.0 to 9.0.
-
Spectrophotometer or plate reader capable of measuring turbidity at 350 nm.
-
Activity assay reagents (e.g., thrombin, chromogenic substrate).
-
-
Procedure:
-
Prepare solutions of this compound at a fixed concentration in each of the different buffers.
-
Filter the solutions through a 0.22 µm filter to remove any initial aggregates.
-
Measure the initial turbidity (A350) and biological activity of each solution.
-
Incubate the solutions at a constant temperature (e.g., 4°C or 25°C).
-
At regular time intervals (e.g., 1, 3, 7, 14 days), measure the turbidity and activity of each sample.
-
Plot the percentage of aggregation and remaining activity against pH to determine the optimal range.
-
Protocol 2: Assessment of Thermal Stability
-
Materials:
-
Purified this compound in its optimal buffer.
-
Water baths or incubators set to various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Activity assay reagents.
-
-
Procedure:
-
Prepare aliquots of this compound solution.
-
Incubate the aliquots at the different temperatures.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature and immediately place it on ice.
-
Measure the remaining biological activity of each sample.
-
Plot the percentage of remaining activity against time for each temperature to determine the thermal stability profile.
-
Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Hypothetical Degradation Pathway of this compound.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bothrojaracin in In Vitro Coagulation Assays
Welcome to the technical support center for the use of bothrojaracin in in vitro coagulation assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in coagulation?
A1: this compound is a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake.[1] It functions as a potent anticoagulant through a dual mechanism.[2][3] Firstly, it is a powerful and specific inhibitor of α-thrombin, binding to both anion-binding exosites 1 and 2, which blocks thrombin's interaction with substrates like fibrinogen and platelets.[2][4] Secondly, it directly interacts with prothrombin (the precursor to thrombin), reducing its activation and thereby decreasing the overall generation of thrombin.[2][3]
Q2: Why is there variability in the reported binding affinity (Kd) of this compound for prothrombin?
A2: The reported dissociation constant (Kd) for the this compound-prothrombin interaction varies across different studies (e.g., ~30 nM, 76 ± 32 nM).[2][5] This variability can be attributed to differences in experimental techniques (e.g., solid-phase assays vs. isothermal titration calorimetry), buffer conditions, pH, temperature, and the specific purity and preparation of both this compound and prothrombin used in the assay.[4]
Q3: What is a typical starting concentration range for this compound in an in vitro assay?
A3: The optimal concentration depends heavily on the specific assay. For assays measuring the inhibition of prothrombin activation, concentrations around 1 µM have been shown to decrease activation by approximately 50%.[3] For studies involving direct thrombin inhibition, much lower concentrations may be effective due to its high affinity for thrombin (Kd ≈ 0.6-0.7 nM).[2][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Does the interaction between this compound and prothrombin require calcium?
A4: No, the formation of the this compound-prothrombin complex is calcium-independent.[4][5] This has been demonstrated through gel filtration chromatography experiments conducted in the presence of either CaCl₂ or a calcium chelator like EGTA.[4]
Q5: Are there known species-specific differences in the activity of Bothrops jararaca venom components?
A5: Yes, significant species-specific differences exist. For instance, the whole venom of Bothrops jararaca is about 3.5 times more effective at clotting rabbit plasma than human plasma.[6] Furthermore, mouse platelets have been shown to be more responsive to the venom than human platelets in aggregation assays.[7][8] Researchers should be cautious when extrapolating results between different animal models and human systems.
Troubleshooting Guide
Issue 1: Unexpectedly short or long clotting times in my assay.
-
Potential Cause A: Incorrect Anticoagulant. The choice and concentration of the anticoagulant used for blood collection are critical. Using an incorrect anticoagulant or an improper concentration can significantly alter baseline clotting times.[9]
-
Solution: Ensure you are using 3.2% (0.109M) trisodium (B8492382) citrate (B86180) for blood collection, with a strict 9:1 ratio of blood to anticoagulant.[9][10]
-
-
Potential Cause B: Incorrect Calcium Chloride Concentration. Coagulation assays are sensitive to the final Ca²⁺ concentration. Too little calcium will not overcome the citrate anticoagulant, while excessive calcium can inhibit coagulation.[11]
-
Solution: The optimal final concentration of CaCl₂ is typically between 10-20 mM.[11] Perform a titration to find the ideal concentration for your specific plasma and reagent batch.
-
-
Potential Cause C: Reagent Volume or Preparation Error. Inaccurate pipetting of plasma, this compound, or activation reagents will lead to inconsistent results.
-
Solution: Calibrate your pipettes regularly. Ensure all reagents are brought to the appropriate temperature (usually 37°C) before starting the assay. Prepare fresh dilutions of this compound for each experiment.
-
Issue 2: High variability between replicate wells.
-
Potential Cause A: Improper Mixing or Air Bubbles. Inadequate mixing of reagents in the well or the introduction of air bubbles during pipetting can interfere with the optical reading of clot formation.[9]
-
Solution: Mix the sample and reagents gently but thoroughly. When adding the final reagent to start the reaction, dispense it carefully below the surface of the liquid to avoid bubbles.[9]
-
-
Potential Cause B: Temperature Fluctuations. Coagulation enzyme kinetics are highly dependent on temperature. Inconsistent temperature across the assay plate can cause significant variability.
-
Solution: Ensure the plate reader and all reagents/samples are properly equilibrated to the assay temperature (typically 37°C) before starting the experiment.
-
Issue 3: No platelet aggregation observed in my assay.
-
Potential Cause A: Low Platelet Count or Poor Platelet Quality. The health and concentration of platelets are paramount for aggregation studies.
-
Solution: Use freshly prepared platelet-rich plasma (PRP) or washed platelets. Verify platelet count and morphology before each experiment. Avoid excessive centrifugation speeds that can prematurely activate or damage platelets.
-
-
Potential Cause B: Inactive Agonist. The agonist (e.g., thrombin, ADP, or venom components like botrocetin) may have degraded.
-
Solution: Use a fresh or properly stored aliquot of the agonist. Test its activity with a positive control platelet sample known to respond. Note that some venom components require cofactors like von Willebrand Factor (VWF) to induce aggregation.[12]
-
Data Presentation: Binding Affinities and Concentrations
The following tables summarize key quantitative data for this compound from published literature.
Table 1: Dissociation Constants (Kd) of this compound and Related Ligands
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| This compound & Thrombin | ~0.6 - 0.7 nM | [2][5] |
| This compound & Prothrombin | ~30 nM, 76 ± 32 nM, 11 ± 80 nM | [2][4][5] |
| Hirudin⁵⁴⁻⁶⁵ & Prothrombin | 7.0 ± 0.2 µM | [5] |
Table 2: Exemplary Concentrations of this compound and B. jararaca Venom in Assays
| Assay Type | Agent | Concentration | Species | Reference(s) |
| In vivo Antithrombotic Model | This compound | 1 mg/kg | Rat | [1][13] |
| Platelet Aggregation | B. jararaca Venom | 24.4 µg/mL | Human, Mouse | [7][14] |
| Prothrombin Activation Inhibition | This compound | ~1.0 µM | (Purified System) | [3] |
| Isothermal Titration Calorimetry | This compound | 1.0 µM | Human | [4] |
Experimental Protocols
Protocol 1: General Plasma Coagulation Assay (e.g., aPTT)
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at ≥1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10]
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Tris-buffered saline, pH 7.5). Warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and 20-25 mM CaCl₂ solution to 37°C.
-
Assay Procedure: a. In a pre-warmed cuvette or microplate well, add 50 µL of PPP. b. Add 10 µL of the this compound dilution (or buffer for control) and incubate for 2-5 minutes at 37°C. c. Add 50 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C. d. Initiate the coagulation reaction by adding 50 µL of pre-warmed CaCl₂. e. Simultaneously, start a timer and measure the time to clot formation using a coagulometer or plate reader monitoring absorbance/transmittance.
Protocol 2: Washed Platelet Aggregation Assay
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) from citrated whole blood. Add an acid-citrate-dextrose (ACD) solution and centrifuge to pellet the platelets. Gently resuspend the platelet pellet in a Tyrode's buffer containing apyrase and adjust the final concentration to ~2.5 x 10⁸ platelets/mL.
-
Assay Procedure: a. Place 250-500 µL of the washed platelet suspension into a siliconized glass cuvette with a stir bar in an aggregometer at 37°C. b. Add the desired concentration of this compound and incubate for 1-3 minutes while stirring. c. Add a sub-maximal concentration of a platelet agonist (e.g., thrombin at 0.1 U/mL) to initiate aggregation.[14] d. Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of a platelet-poor control.
Visualizations
Caption: Dual inhibitory mechanism of this compound on the coagulation cascade.
Caption: General experimental workflow for an in vitro plasma coagulation assay.
Caption: A logical troubleshooting guide for common coagulation assay issues.
References
- 1. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different clotting mechanisms of Bothrops jararaca snake venom on human and rabbit plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Comparative study of platelet aggregation and secretion induced by Bothrops jararaca snake venom and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Faults and Trouble Shooting for Semi-automatic Blood Coagulation Analyzer-企业官网 [jshorner.com]
- 10. corgenixonline.com [corgenixonline.com]
- 11. Multipurpose HTS Coagulation Analysis: Assay Development and Assessment of Coagulopathic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Von Willebrand syndrome induced by a Bothrops venom factor: bioassay for venom coagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study of platelet aggregation and secretion induced by Bothrops jararaca snake venom and thrombin. | Sigma-Aldrich [merckmillipore.com]
addressing variability in bothrojaracin's inhibition of platelet aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bothrojaracin and its inhibitory effects on platelet aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits platelet aggregation?
A1: this compound is a potent and specific inhibitor of thrombin.[1] It functions as an antagonist of thrombin-induced platelet aggregation and secretion.[1] Its mechanism involves binding to both anion-binding exosites I and II of α-thrombin, which prevents thrombin from interacting with its substrates, including the platelet receptor, without directly affecting thrombin's catalytic site for small synthetic substrates.[1][2] Additionally, this compound can bind to prothrombin, the precursor to thrombin, and inhibit its activation, further contributing to its anticoagulant and anti-platelet effects.[3][4]
Q2: What is the typical inhibitory concentration (IC50) of this compound in a thrombin-induced platelet aggregation assay?
A2: The IC50 of this compound is dependent on the concentration of α-thrombin used to induce platelet aggregation. The reported IC50 ranges from 1 to 20 nM.[1] This variability underscores the importance of maintaining a consistent thrombin concentration in your experiments for reproducible results.
Q3: Can this compound inhibit platelet aggregation induced by agonists other than thrombin?
A3: this compound is a highly specific thrombin inhibitor.[1] Therefore, it is not expected to significantly inhibit platelet aggregation induced by other agonists such as ADP, collagen, or arachidonic acid, which act through different signaling pathways.
Q4: Does the crude venom of Bothrops jararaca have the same effect on platelet aggregation as purified this compound?
A4: No, the crude venom of Bothrops jararaca contains a complex mixture of proteins that can have varying effects on platelet aggregation. For instance, it contains botrocetin, which can induce platelet aggregation by promoting the binding of von Willebrand factor (vWF) to platelet glycoprotein (B1211001) Ib (GPIb).[5][6] Therefore, using purified this compound is crucial for studying its specific inhibitory effects.
Q5: Are there known genetic factors that can influence the inhibitory effect of this compound?
A5: While there is no direct evidence linking specific genetic polymorphisms to altered this compound efficacy, it is known that genetic variations in platelet receptors, such as GPIb, can affect platelet responses to thrombin.[7] Since this compound's primary target is thrombin, variations in thrombin generation or prothrombin levels due to genetic factors could theoretically influence its inhibitory activity.
Troubleshooting Guide
Variability in experimental results is a common challenge in platelet aggregation assays. This guide provides a structured approach to troubleshooting inconsistent results when studying the inhibitory effects of this compound.
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for inconsistent results.
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicates | - Inaccurate pipetting- Poor mixing of reagents- Temperature fluctuations in the aggregometer | - Use calibrated pipettes and ensure consistent technique.- Ensure the stir bar is functioning correctly and the sample is adequately mixed.- Allow the instrument to stabilize at 37°C before starting the assay. |
| No or weak inhibition by this compound | - Degraded or inactive this compound- Incorrect this compound concentration- Thrombin concentration is too high | - Prepare fresh this compound solutions. Verify its activity if possible.- Confirm the concentration of your this compound stock solution.- Reduce the thrombin concentration to a level that produces a submaximal aggregation response in the control. |
| Complete inhibition at all this compound concentrations | - this compound concentration is too high- Inactive thrombin | - Perform a dose-response curve with a wider range of lower this compound concentrations.- Prepare a fresh thrombin solution and verify its activity. |
| Spontaneous platelet aggregation in controls | - Pre-activated platelets due to improper sample collection or handling | - Ensure clean, atraumatic venipuncture.- Process blood samples promptly at room temperature. |
| Inconsistent results between different donors | - Biological variability in platelet reactivity and plasma protein levels | - If possible, use platelets from the same donor for comparative experiments.- Be aware of this inherent variability and consider it in the data analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with thrombin and prothrombin, as well as its inhibitory effect on platelet aggregation.
Table 1: Binding Kinetics of this compound
| Molecule | Binding Partner | Dissociation Constant (Kd) | Method |
| This compound | α-Thrombin | ~0.7 nM[2][8] | Fluorescence Polarization / Solid-phase assay[2][3] |
| This compound | Prothrombin | ~76 nM[2][8] | Isothermal Titration Calorimetry[2][8] |
Table 2: Inhibitory Activity of this compound
| Assay | IC50 | Conditions |
| Thrombin-induced Platelet Aggregation | 1 - 20 nM[1] | Dependent on α-thrombin concentration[1] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Assessing this compound Inhibition of Thrombin-Induced Platelet Aggregation
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to determine the inhibitory effect of this compound.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, medication-free donors via atraumatic venipuncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).
-
Keep the blood at room temperature (20-24°C).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a clean, capped plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
-
Aspirate the PPP supernatant and transfer it to a separate plastic tube.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Assay
-
Pre-warm the aggregometer to 37°C.
-
Pipette the required volume of adjusted PRP into the aggregometer cuvettes containing a stir bar.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of α-thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
Diagram: Experimental Workflow for LTA
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of von Willebrand factor and botrocetin in the thrombocytopenia induced by Bothrops jararaca snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of von Willebrand factor and botrocetin in the thrombocytopenia induced by Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GP1BA glycoprotein Ib platelet subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the purification yield of native bothrojaracin
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the purification yield of native bothrojaracin from Bothrops jararaca venom. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying native this compound?
A1: The purification of native this compound, a C-type lectin-like protein from Bothrops jararaca venom, typically involves a multi-step chromatographic process. A common and effective strategy is a two-step procedure that begins with affinity chromatography followed by gel filtration. This approach leverages the specific binding properties of this compound and differences in molecular size to achieve high purity.
Q2: What are the main challenges in purifying native this compound that can lead to low yield?
A2: Several factors can contribute to a low yield of purified this compound:
-
Proteolytic Degradation: Snake venoms are rich in proteases that can degrade the target protein throughout the purification process.
-
Presence of Isoforms: this compound exists in multiple isoforms, which can complicate purification and lead to apparent heterogeneity in the final product.
-
Non-specific Binding: During affinity chromatography, other venom proteins may non-specifically bind to the column matrix, leading to contamination and reduced yield of the target protein.
-
Protein Aggregation: Changes in buffer composition, pH, or temperature can lead to aggregation and precipitation of this compound, resulting in significant loss of the protein.
-
Suboptimal Chromatography Conditions: Incorrect buffer pH, ionic strength, or elution conditions can result in poor binding to or inefficient recovery from the chromatography column.
Q3: How can I minimize proteolytic degradation during purification?
A3: To minimize proteolytic degradation, it is crucial to work at low temperatures (e.g., 4°C) throughout the purification process. Additionally, the inclusion of a protease inhibitor cocktail in all buffers is highly recommended. For serine proteases, which are abundant in Bothrops venoms, inhibitors such as PMSF or benzamidine (B55565) can be effective.[1][2]
Q4: What type of affinity chromatography is most effective for this compound purification?
A4: Affinity chromatography using a resin with immobilized thrombin, such as α-thrombin-Sepharose or PPACK-thrombin Sepharose, is highly effective for purifying this compound. This is due to the high and specific affinity of this compound for thrombin.
Q5: What are the optimal storage conditions for purified native this compound?
A5: For long-term storage, it is recommended to store purified this compound in a buffered solution (e.g., Tris-HCl or PBS) containing a cryoprotectant such as glycerol (B35011) (20-50% v/v) at -80°C. For short-term storage, refrigeration at 4°C is suitable. Avoid repeated freeze-thaw cycles, as this can lead to protein degradation and aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of native this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Affinity Chromatography | 1. Suboptimal Binding Conditions: Incorrect pH or ionic strength of the binding buffer. 2. Proteolytic Degradation: The target protein is being degraded by endogenous venom proteases. 3. Inefficient Elution: The elution buffer is not effectively disrupting the interaction between this compound and the affinity ligand. 4. Column Overloading: Too much crude venom has been loaded onto the column, exceeding its binding capacity. | 1. Optimize Binding Buffer: Ensure the pH of the binding buffer is within the optimal range for the interaction (typically pH 7.4-8.0). Adjust the ionic strength with NaCl (e.g., 150 mM) to minimize non-specific binding. 2. Inhibit Proteases: Add a protease inhibitor cocktail to the crude venom sample and all chromatography buffers.[3] Perform all steps at 4°C. 3. Optimize Elution: If using a competitive eluent, try increasing its concentration. If using a pH shift for elution, ensure the pH is low enough to disrupt the interaction without denaturing the protein. A step or gradient elution may improve recovery. 4. Reduce Sample Load: Decrease the amount of crude venom applied to the column in subsequent runs. |
| Presence of Contaminants in the Final Product | 1. Non-specific Binding: Other venom proteins are binding to the affinity column. 2. Co-elution of Similar Proteins: Proteins with similar size or charge are co-eluting with this compound during chromatography. 3. Presence of this compound Isoforms: The multiple bands on a gel may represent different isoforms of this compound. | 1. Increase Wash Stringency: After loading the sample, wash the affinity column with a buffer containing a slightly higher salt concentration or a low concentration of a mild detergent to remove non-specifically bound proteins. 2. Add an Additional Purification Step: Incorporate an orthogonal chromatography step, such as ion-exchange chromatography, to separate proteins based on charge. 3. Characterize Isoforms: Use techniques like mass spectrometry or N-terminal sequencing to confirm if the multiple bands are indeed isoforms of this compound. |
| Protein Aggregation or Precipitation | 1. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is causing the protein to become unstable. 2. High Protein Concentration: The concentration of the purified protein is too high, leading to aggregation. 3. Temperature Fluctuations: Exposure to higher temperatures or freeze-thaw cycles can induce aggregation. | 1. Screen Different Buffers: Empirically test a range of buffer systems with varying pH and ionic strengths to find conditions that maintain protein solubility. 2. Work with Dilute Solutions: If possible, perform purification and storage at lower protein concentrations. 3. Maintain Low Temperatures and Use Cryoprotectants: Keep the protein at 4°C during purification and handling. For long-term storage, add glycerol or another cryoprotectant and store at -80°C. |
Quantitative Data Presentation
Table 1: Representative Purification of a C-type Lectin from Bothrops jararacussu Venom
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Venom | 100 | 500 | 5 | 100 | 1 |
| Affinity Chromatography (D-galactose Sepharose) | 5 | 400 | 80 | 80 | 16 |
| Gel Filtration (Sephacryl S-200) | 2 | 350 | 175 | 70 | 35 |
Note: The activity units are arbitrary and would need to be defined for a specific assay for this compound (e.g., inhibition of thrombin-induced platelet aggregation).
Experimental Protocols
Protocol 1: Purification of Native this compound
This protocol describes a two-step procedure for the purification of native this compound from Bothrops jararaca venom.
Materials:
-
Lyophilized Bothrops jararaca venom
-
Affinity Chromatography Column (e.g., HiTrap NHS-activated HP)
-
Human α-thrombin
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Gel Filtration Column (e.g., Superdex 75)
-
Protease Inhibitor Cocktail
Methodology:
Step 1: Preparation of Thrombin-Sepharose Affinity Column
-
Dissolve human α-thrombin in coupling buffer.
-
Couple the thrombin to the NHS-activated HP column according to the manufacturer's instructions.
-
Block any remaining active groups with blocking buffer.
-
Wash the column with alternating cycles of Wash Buffer A and Wash Buffer B.
-
Equilibrate the column with Binding Buffer.
Step 2: Affinity Chromatography
-
Dissolve the lyophilized B. jararaca venom in Binding Buffer containing a protease inhibitor cocktail.
-
Centrifuge the venom solution to remove any insoluble material.
-
Load the supernatant onto the equilibrated thrombin-Sepharose column at a low flow rate (e.g., 0.5 mL/min) at 4°C.
-
Wash the column extensively with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing this compound.
Step 3: Gel Filtration Chromatography
-
Concentrate the pooled fractions from the affinity chromatography step.
-
Equilibrate the gel filtration column (e.g., Superdex 75) with Binding Buffer.
-
Load the concentrated sample onto the gel filtration column.
-
Elute with Binding Buffer at a constant flow rate.
-
Collect fractions and monitor the protein content at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions and store them appropriately.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of native this compound.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting logic for addressing low purification yield.
References
- 1. Purification of a proteinase inhibitor from the plasma of Bothrops jararaca (jararaca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of jararassin-I, A thrombin-like enzyme from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protech.com.tw [bio-protech.com.tw]
mitigating non-specific binding of bothrojaracin in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing bothrojaracin in cellular assays. The focus is on mitigating non-specific binding to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake. It is a potent anticoagulant that primarily targets two key proteins in the coagulation cascade:
-
Thrombin: this compound binds with high affinity to thrombin, inhibiting its activity.
-
Prothrombin: It also binds to the zymogen prothrombin, preventing its activation into thrombin.[1][2][3]
Q2: What is the mechanism of this compound's interaction with its targets?
A2: this compound forms a stable, non-covalent complex with both thrombin and prothrombin. It binds to specific sites known as exosites on these proteins, which are crucial for their function in blood clotting.[1][2]
Q3: Why is non-specific binding a concern when using this compound in cellular assays?
A3: Non-specific binding occurs when this compound adheres to unintended cellular components or surfaces, rather than its specific targets. This can lead to high background signals, false positives, and inaccurate quantification, ultimately compromising the validity of experimental results.
Q4: What are the common causes of non-specific binding in cellular assays?
A4: Several factors can contribute to non-specific binding, including:
-
Inadequate Blocking: Insufficient blocking of reactive surfaces on cells or assay plates.
-
Inappropriate Antibody/Probe Concentration: Using too high a concentration of labeled this compound.
-
Suboptimal Washing Steps: Insufficient or improper washing to remove unbound probe.
-
Hydrophobic and Electrostatic Interactions: Non-specific interactions between this compound and cellular components.
Data Presentation
Table 1: Binding Affinities of this compound
| Ligand | Target | Dissociation Constant (Kd) | Reference |
| This compound | Thrombin | ~0.7 nM | [1][2] |
| This compound | Prothrombin | ~76 nM | [1] |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, less likely to cross-react with some antibodies. | Can have contaminating IgGs; not recommended for near-infrared applications due to fluorescence. |
| Non-fat Dry Milk | 0.1-5% | Inexpensive and effective for many applications. | Contains phosphoproteins (casein) and biotin, which can interfere with specific assays. |
| Normal Serum (e.g., goat, donkey) | 5-10% | Contains a mixture of proteins that can effectively block. | More expensive; can contain antibodies that cross-react with primary or secondary antibodies. |
| Purified Casein | 1-2% | Can provide lower background than milk or BSA; good for biotin-avidin systems.[4] | It is a phosphoprotein, so it is unsuitable for phosphoprotein detection.[5] |
| Fish Gelatin | 0.1-1% | Less likely to cross-react with mammalian antibodies.[4] | Can be less effective than other blocking agents for some applications. |
| Commercial/Proprietary Buffers | Varies | Optimized formulations, often protein-free to avoid cross-reactivity. | More expensive than homemade buffers.[5] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Prothrombin/Thrombin on Platelet Surfaces using Fluorescently Labeled this compound
This protocol outlines a hypothetical use of fluorescently-labeled this compound to detect prothrombin or thrombin on the surface of platelets.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or Alexa Fluor 488)
-
Platelet-Rich Plasma (PRP)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 2% BSA)
-
Fixative (e.g., 1% paraformaldehyde in PBS)
-
Flow Cytometer
Procedure:
-
Prepare Platelets: Isolate platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[6]
-
Washing: Gently wash the platelets by centrifuging the PRP at a higher speed and resuspending the pellet in PBS. Repeat this step twice.
-
Blocking: Resuspend the platelets in blocking buffer and incubate for 30 minutes at room temperature to block non-specific binding sites.
-
Staining: Add the fluorescently labeled this compound to the platelet suspension at a predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the platelets twice with PBS to remove unbound this compound.
-
Fixation: Resuspend the platelets in fixative solution and incubate for 15 minutes at room temperature.
-
Final Resuspension: Centrifuge the fixed platelets and resuspend them in PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the stained platelets on a flow cytometer, using appropriate controls (e.g., unstained platelets, platelets stained with a non-specific fluorescent protein).
Protocol 2: Immunofluorescence Staining of Protease-Activated Receptors (PARs) with this compound Inhibition
This protocol describes a hypothetical experiment to visualize the effect of this compound on thrombin-induced changes in PARs on adherent cells.
Materials:
-
Adherent cells expressing PARs (e.g., endothelial cells, fibroblasts)
-
This compound
-
Thrombin
-
Primary antibody against PAR1
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
DAPI (for nuclear staining)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture: Culture cells on glass coverslips until they reach the desired confluency.
-
Treatment: Treat the cells with this compound for a specified time to block thrombin binding sites. Include a control group without this compound.
-
Stimulation: Stimulate the cells with thrombin to activate PARs.
-
Fixation: Fix the cells with fixative for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the PAR1 epitope is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PAR1 antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Troubleshooting Guides
Issue 1: High Background Signal in Flow Cytometry
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA). Extend the blocking incubation time (e.g., from 30 to 60 minutes). |
| Excessive this compound Concentration | Titrate the fluorescently labeled this compound to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number of washing steps (e.g., from two to three). Increase the volume of washing buffer. |
| Cellular Autofluorescence | Include an unstained control to determine the level of autofluorescence. If high, consider using a fluorophore with a longer emission wavelength (e.g., APC instead of FITC). |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind fluorescent probes. |
Issue 2: Non-Specific Staining in Immunofluorescence
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | Ensure the blocking step is adequate. Consider using a blocking serum from the same species as the secondary antibody. |
| Primary/Secondary Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to find the optimal concentrations. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, choose a different secondary antibody. |
| Inadequate Washing | Increase the duration and number of washes between antibody incubation steps. |
| Drying of the Sample | Keep the samples in a humidified chamber during incubations to prevent them from drying out. |
Visualizations
Caption: Thrombin signaling pathway leading to platelet activation.
Caption: The prothrombinase complex activates prothrombin to thrombin.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
troubleshooting unexpected results in bothrojaracin antithrombotic studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bothrojaracin. The information is designed to help address specific issues and unexpected results that may be encountered during antithrombotic studies.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and resolve experimental issues.
Q1: Why am I observing reduced or no inhibition of thrombin-induced platelet aggregation?
A: Several factors could contribute to lower-than-expected inhibitory activity. Consider the following possibilities:
-
Protein Integrity and Storage: this compound is a 27 kDa protein composed of two disulfide-linked chains.[1] Although it is highly resistant to denaturation by urea (B33335) or DTT alone, the simultaneous action of both agents can cause irreversible unfolding and inactivation.[2] Ensure your sample has been stored properly. Lyophilized protein should be stored at -20°C, and reconstituted solutions should be aliquoted and stored at -20°C for short-term use to avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: this compound is a highly potent inhibitor of thrombin-induced platelet aggregation, with a reported IC50 in the nanomolar range (1-20 nM).[1] Verify your calculations and dilution series, as minor errors can lead to significant deviations in activity.
-
Purity of this compound: If your this compound preparation is not pure, contaminants could interfere with the assay. Purified this compound should be devoid of other venom activities like phospholipase A2 or fibrino(geno)lytic activity.[1]
-
Assay Conditions: The concentration of the agonist (α-thrombin) will directly impact the IC50 of this compound.[1] Ensure the thrombin concentration is consistent across experiments. Additionally, while this compound is specific, responses to venom components can vary between species (e.g., human vs. mouse platelets), which could be a factor if you are not using a standard protocol.[3][4]
Q2: I am observing unexpected thrombocytopenia or a pro-aggregating effect in my experiments.
A: This is highly uncharacteristic of purified this compound. The crude venom of Bothrops jararaca is known to cause thrombocytopenia and contains components that can directly aggregate platelets.[3][5][6]
-
Sample Contamination: The most likely cause is contamination of your this compound sample with other venom proteins. Botrocetin, for instance, is another C-type lectin-like protein in B. jararaca venom that interacts with von Willebrand Factor (vWF) and can affect platelets.[7][8] Similarly, snake venom metalloproteinases (SVMPs) can contribute to thrombocytopenia.[9]
-
Action Required: Verify the purity of your this compound using methods like SDS-PAGE. If using crude venom, be aware that the observed effects will be a composite of multiple toxins.
Q3: My results from in vitro prothrombin activation assays are inconsistent.
A: The inhibitory effect of this compound on prothrombin activation is highly dependent on the experimental setup. This compound's primary mechanism in this context is interfering with the function of Factor Va (fVa).
-
Cofactor Dependency: this compound strongly inhibits prothrombin activation by Factor Xa (fXa) only in the presence of its cofactor, fVa.[10] In the absence of fVa, little to no inhibition is observed. Ensure that fVa is present and active in your assay.
-
Phospholipid Composition: The type of phospholipids (B1166683) used to assemble the prothrombinase complex can influence the degree of inhibition. For example, a higher inhibitory effect (70%) was noted with vesicles containing 5% phosphatidylserine (B164497) compared to a lower effect (35%) with vesicles containing 25% phosphatidylserine.[10] Consistency in vesicle preparation and composition is critical.
Q4: The antithrombotic effect in my in vivo model is variable or weaker than published results.
A: In vivo studies introduce more variables that can affect outcomes.
-
Dose and Administration: this compound has shown significant antithrombotic activity in rats at a dose of 1 mg/kg (i.v.), which resulted in a ~95% decrease in thrombus weight.[11][12] Confirm your dosing calculations and administration route (intravenous is common for rapid effect).
-
Pharmacokinetics: While this compound can form a stable complex with prothrombin in plasma that persists for up to 24 hours after a single dose, the half-life and distribution can be influenced by the animal model.[11]
-
Thrombosis Model: The nature of the thrombosis model is crucial. This compound has proven effective in models of stasis-induced venous thrombosis and thrombin-induced pulmonary thromboembolism.[11] The specific agonist and injury model used can impact the perceived efficacy.
-
Bleeding Risk: Be aware that antithrombotic activity can be associated with bleeding. At an effective antithrombotic dose (1 mg/kg), moderate bleeding was observed in a tail transection model.[11]
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for this compound?
A: this compound exerts its anticoagulant effect through two distinct mechanisms.[13][14] First, it is a potent direct inhibitor of α-thrombin, binding to both anion-binding exosites I and II to block the interaction of thrombin with macromolecular substrates like fibrinogen and platelets.[1][15] Second, it binds to prothrombin (the inactive precursor) at a site called proexosite I, which inhibits its efficient activation into thrombin by the prothrombinase complex.[10][13]
Q2: Does this compound inhibit the catalytic active site of thrombin?
A: No. This compound forms a noncovalent complex with thrombin but does not block its catalytic site or significantly alter its activity on small peptide substrates.[1] Its inhibitory action is directed at exosites, which are crucial for recognizing and binding larger substrates like fibrinogen.[1]
Q3: What are the key binding affinities of this compound?
A: this compound binds to thrombin with a much higher affinity than to its zymogen, prothrombin. This ~100-fold difference in affinity is a key feature of its interaction.[15][16]
Q4: Is the interaction between this compound and thrombin/prothrombin Ca2+-dependent?
A: No, the formation of the 1:1 complex between this compound and prothrombin has been demonstrated to be calcium-independent.[15][16]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published studies.
| Parameter | Value | Reference(s) |
| Molecular Mass | 27 kDa (Heterodimer of 15 & 13 kDa subunits) | [1] |
| IC50 (Thrombin-induced Platelet Aggregation) | 1 - 20 nM | [1] |
| Ki (Thrombin-Fibrinogen Binding) | 15 nM | [1] |
| Kd (this compound : Thrombin) | 0.6 - 0.7 nM | [13][14][15][16] |
| Kd (this compound : Prothrombin) | 76 - 111 nM | [15][16] |
| In Vivo Antithrombotic Dose (Rat) | 1 mg/kg | [11] |
Experimental Protocols & Visualizations
Key Signaling and logical Pathways
Below are diagrams illustrating this compound's mechanism, a troubleshooting workflow, and a typical experimental plan.
Caption: Dual inhibitory mechanism of this compound on coagulation.
Caption: Troubleshooting logic for reduced antithrombotic activity.
Caption: Workflow for an in vivo venous thrombosis experiment.
Methodology: In Vitro Platelet Aggregation Assay
This protocol describes a standard method to assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.
-
Platelet Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
To obtain washed platelets, acidify the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the final platelet count to approximately 2.5 x 10⁸ cells/mL.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, pre-warmed to 37°C.
-
Add an aliquot of the washed platelet suspension to a cuvette with a stir bar.
-
Incubate the platelets with various concentrations of this compound or a vehicle control for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of α-thrombin (the final concentration should be determined during assay validation).
-
Record the change in light transmission for 5-10 minutes. Maximum aggregation is defined as 100%.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Methodology: In Vitro Prothrombin Activation Assay
This protocol outlines a method to measure this compound's effect on prothrombin activation by the prothrombinase complex.[10]
-
Reagent Preparation:
-
Proteins: Use purified human prothrombin, Factor Xa, and Factor Va.
-
Phospholipid Vesicles: Prepare vesicles by sonication or extrusion, typically composed of phosphatidylcholine (PC) and phosphatidylserine (PS) (e.g., 75% PC, 25% PS).
-
Buffer: A Tris-buffered saline (TBS) solution containing CaCl₂ is typically used.
-
Substrate: A chromogenic substrate specific for thrombin (e.g., S-2238).
-
-
Assay Procedure:
-
In a microplate well, combine Factor Xa, Factor Va, and phospholipid vesicles in the buffer and incubate to allow the prothrombinase complex to assemble.
-
Add various concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding purified prothrombin.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction (e.g., by adding EDTA) and add the chromogenic thrombin substrate.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm.
-
-
Data Analysis:
-
Convert the rate of absorbance change to the concentration of thrombin generated using a standard curve prepared with active α-thrombin.
-
Calculate the percentage inhibition of thrombin generation for each this compound concentration and determine the IC50.
-
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Comparative study of platelet aggregation and secretion induced by Bothrops jararaca snake venom and thrombin. | Sigma-Aldrich [merckmillipore.com]
- 5. The role of venom haemorrhagin in spontaneous bleeding in Bothrops jararaca envenoming. Butantan Institute Antivenom Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregation in patients bitten by the Brazilian snake Bothrops jararaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of von Willebrand factor and botrocetin in the thrombocytopenia induced by Bothrops jararaca snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of von Willebrand factor and botrocetin in the thrombocytopenia induced by Bothrops jararaca snake venom | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing proteolytic degradation of bothrojaracin during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the proteolytic degradation of bothrojaracin during its purification from Bothrops jararaca venom.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during purification?
A1: The primary cause of this compound degradation is the presence of endogenous proteases within the crude venom of Bothrops jararaca. The venom is a complex mixture containing a high abundance of two major classes of proteases: Snake Venom Metalloproteinases (SVMPs) and Snake Venom Serine Proteases (SVSPs)[1][2][3][4]. These enzymes can hydrolyze this compound, leading to a loss of yield and activity.
Q2: What are the key characteristics of the proteases in B. jararaca venom?
A2: The two main classes of proteases to consider are:
-
Snake Venom Metalloproteinases (SVMPs): These are zinc-dependent enzymes that are a major component of viper venoms. Their activity can be inhibited by metal chelators like EDTA and EGTA[5][6].
-
Snake Venom Serine Proteases (SVSPs): These enzymes have a serine residue in their active site and are involved in coagulopathic effects. Their activity can be blocked by inhibitors such as PMSF and benzamidine[6][7][8].
Q3: What is the isoelectric point (pI) of this compound, and why is it important for purification?
A3: this compound has an acidic isoelectric point of 4.2[9]. This is a critical parameter for developing a purification strategy, particularly for ion-exchange chromatography. At a pH above its pI, this compound will be negatively charged, allowing it to bind to an anion-exchange resin.
Q4: At what pH and temperature is this compound most stable?
A4: While specific stability studies for this compound are not extensively published, general principles for protein purification from snake venom suggest maintaining a neutral to slightly alkaline pH to minimize the activity of certain proteases and maintain the structural integrity of the target protein. A common practice is to use buffers in the pH range of 7.0-8.0[10]. Regarding temperature, all purification steps should be carried out at low temperatures (e.g., 4°C) to reduce protease activity and prevent denaturation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of purified this compound | Proteolytic degradation by SVMPs and SVSPs. | Add a protease inhibitor cocktail to the crude venom immediately after collection and to all purification buffers. (See Table 1 for recommended inhibitors). |
| Suboptimal pH of purification buffers leading to this compound instability or protease activity. | Maintain a buffer pH between 7.0 and 8.0. An acidic pH can inhibit metalloproteinases but may affect this compound's stability and activity[11]. | |
| High temperature during purification. | Perform all purification steps at 4°C (on ice or in a cold room). | |
| Multiple bands on SDS-PAGE of the purified fraction | Incomplete removal of contaminating proteins. | Optimize the purification protocol. Consider adding an affinity chromatography step using a resin like Benzamidine-Sepharose to specifically capture serine proteases[7][8]. |
| Degradation of this compound into smaller fragments. | Increase the concentration of protease inhibitors in your buffers. Ensure that the inhibitors used are effective against both metallo- and serine proteases. | |
| Loss of this compound activity after purification | Denaturation due to harsh elution conditions (e.g., extreme pH or high salt concentration). | Use a gentle elution method, such as a shallow salt gradient in ion-exchange chromatography. |
| Presence of residual protease inhibitors that may interfere with the activity assay. | If necessary, remove small molecule inhibitors by dialysis or buffer exchange after purification. |
Data Summary
Table 1: Recommended Protease Inhibitors for this compound Purification
| Inhibitor | Target Protease Class | Typical Working Concentration | Stock Solution | Notes |
| EDTA | Metalloproteinases (SVMPs) | 1-5 mM | 0.5 M (pH 8.0) in water | A broad-spectrum metalloproteinase inhibitor that chelates Zn²⁺ ions required for enzyme activity[5][6]. |
| PMSF | Serine Proteases (SVSPs) | 0.1-1 mM | 100 mM in isopropanol (B130326) or ethanol | Irreversibly inhibits serine proteases. Must be added fresh to buffers as it is unstable in aqueous solutions[7][8]. |
| Benzamidine | Serine Proteases (SVSPs) | 1-2 mM | 1 M in water | A reversible competitive inhibitor of trypsin-like serine proteases. Can be used in affinity chromatography[7][8]. |
Experimental Protocols
Protocol 1: Preparation of Crude Venom with Protease Inhibitors
-
Lyophilized B. jararaca venom is reconstituted in a cold buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)[10].
-
Immediately add a protease inhibitor cocktail to the reconstituted venom to achieve the final concentrations listed in Table 1 (e.g., 5 mM EDTA, 1 mM PMSF, and 2 mM Benzamidine).
-
Gently mix the solution and keep it on ice.
-
Centrifuge the venom solution at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
Collect the supernatant for the first chromatography step.
Protocol 2: Two-Step Chromatographic Purification of this compound
This protocol is a general guideline and may require optimization.
Step 1: Anion-Exchange Chromatography
-
Equilibrate a Q-Sepharose (or similar strong anion-exchanger) column with binding buffer (20 mM Tris-HCl, pH 7.5).
-
Load the clarified venom supernatant onto the column.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer.
-
Collect fractions and analyze them for this compound presence and purity using SDS-PAGE and a functional assay (e.g., thrombin inhibition assay).
-
Pool the fractions containing the highest concentration of pure this compound.
Step 2: Gel Filtration Chromatography
-
Concentrate the pooled fractions from the anion-exchange step.
-
Equilibrate a Superdex 75 (or similar gel filtration) column with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Load the concentrated sample onto the column.
-
Elute the proteins with the same buffer at a constant flow rate.
-
Collect fractions and analyze for the presence and purity of this compound. This compound has a molecular mass of approximately 27 kDa[9].
-
Pool the pure fractions, confirm purity by SDS-PAGE, and store at -80°C.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Inhibition of proteolytic degradation pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Versatility of Serine Proteases from Brazilian Bothrops Venom: Their Roles in Snakebites and Drug Discovery | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term stability of bothrojaracin
Welcome to the technical support center for bothrojaracin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for long-term stability and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 27 kDa C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake.[1] It is a potent and specific inhibitor of α-thrombin.[1][2] Its mechanism of action involves binding to both anion-binding exosites I and II of thrombin, thereby blocking its interaction with substrates like fibrinogen and inhibiting thrombin-induced platelet aggregation.[2][3] this compound also interacts with prothrombin, inhibiting its activation.[1][4]
Q2: What are the general recommendations for storing lyophilized this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture.[5] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[5]
Q3: How should I reconstitute lyophilized this compound?
A3: Reconstitute lyophilized this compound using a high-purity, sterile buffer (e.g., phosphate-buffered saline, Tris buffer). The choice of buffer may depend on your specific experimental needs. Add the recommended volume of buffer to the vial and gently agitate to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause protein denaturation and aggregation.[6]
Q4: What are the recommended storage conditions for solubilized this compound?
A4: For short-term storage (up to one week), solubilized this compound can be stored at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[5]
Q5: Is this compound stable in plasma?
A5: Yes, ex-vivo assays have shown that this compound forms a stable complex with prothrombin in rat plasma that can be detected for up to 24 hours after a single dose.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity (e.g., reduced thrombin inhibition) | - Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).- Incorrect buffer pH or composition.- Protein degradation due to proteases.- Oxidation of sensitive amino acid residues. | - Store lyophilized protein at -20°C or -80°C and reconstituted aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5][9]- Ensure the buffer pH is optimal for this compound's stability. While specific data is limited, a neutral pH (around 7.4) is a good starting point.- Add protease inhibitors to the buffer during purification and handling.- Consider adding a reducing agent like DTT (1-5 mM) to the storage buffer if oxidation is suspected.[9] |
| Protein aggregation or precipitation upon reconstitution | - High protein concentration.- Incorrect buffer conditions (pH, ionic strength).- Rapid or vigorous mixing.- Presence of contaminants. | - Reconstitute at a lower concentration if possible.- Optimize the buffer pH and ionic strength. The isoelectric point of this compound is 4.2; storing it at a pH away from this value should increase solubility.[1]- Dissolve the lyophilized powder by gentle swirling or rocking.[6]- Use sterile, high-purity water and buffers for reconstitution. |
| Inconsistent results in activity assays | - Inaccurate protein concentration determination.- Variability in assay reagents or conditions.- Degradation of this compound stock solution.- Pipetting errors. | - Accurately determine the protein concentration using a reliable method such as UV absorbance at 280 nm or a BCA assay.- Ensure consistency in reagent preparation, incubation times, and temperature for all assays.- Use freshly thawed or prepared this compound aliquots for each experiment.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Difficulty dissolving lyophilized powder | - Incomplete lyophilization, leaving residual moisture.- Presence of insoluble aggregates. | - Allow the vial to stand at room temperature for a longer period with gentle agitation.- If particulates remain, the sample can be centrifuged at high speed, and the supernatant can be carefully collected for use. Note that this may result in a lower final concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or -80°C | Long-term (years) | Keep vials tightly sealed to prevent moisture absorption. Allow to warm to room temperature before opening.[5] |
| Reconstituted Solution | 4°C | Short-term (up to 1 week) | Use a sterile buffer. Prone to microbial growth over time.[5] |
| Reconstituted Solution | -20°C or -80°C | Long-term (months) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[5] |
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This protocol is a general guideline for assessing the thrombin inhibitory activity of this compound.
Materials:
-
This compound (stock solution and serial dilutions)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control with buffer only (no inhibitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the interaction between thrombin and this compound.
-
Add the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) kinetically over a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Platelet Aggregation Assay
This protocol provides a general method to evaluate the effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
This compound (stock solution and serial dilutions)
-
Human α-thrombin
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Assay buffer (e.g., Tyrode's buffer)
Procedure:
-
Prepare PRP from fresh human blood or prepare washed platelets.
-
Adjust the platelet count to the desired concentration.
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension in the aggregometer and start stirring.
-
Add different concentrations of this compound to the platelet suspension and incubate for a short period (e.g., 1-2 minutes). Include a control with buffer only.
-
Induce platelet aggregation by adding a fixed concentration of thrombin.
-
Monitor the change in light transmittance for several minutes to record the aggregation curve.
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. genextgenomics.com [genextgenomics.com]
Technical Support Center: Managing Bothrojaracin Interference in Coagulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from bothrojaracin in standard coagulation tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with coagulation assays?
A1: this compound is a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake.[1] It is a potent anticoagulant that interferes with coagulation assays through a dual mechanism:
-
Thrombin Inhibition: this compound binds to thrombin (Factor IIa) at its exosites, preventing it from cleaving fibrinogen to form a fibrin (B1330869) clot.[1][2] This directly inhibits the final step of the common coagulation pathway.
-
Prothrombin Inhibition: It also binds to prothrombin (Factor II), the precursor to thrombin, and inhibits its activation.[1][3] This affects the generation of thrombin, a key enzyme in the coagulation cascade.
This dual-action leads to the prolongation of clotting times in standard coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).[4]
Q2: Which coagulation tests are most affected by this compound?
A2: Clot-based assays that depend on the formation of a fibrin clot are significantly affected. This includes:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.
-
Thrombin Time (TT): Directly measures the rate of fibrin clot formation from fibrinogen by exogenous thrombin.
Q3: I am observing unexpectedly prolonged or no clotting in my PT/aPTT/TT assays. Could this compound be the cause?
A3: If your experimental samples contain purified this compound or crude Bothrops jararaca venom, it is highly likely to be the cause of prolonged or absent clotting. The potent inhibitory effect of this compound on both thrombin and prothrombin activation can lead to a complete lack of clot formation in these assays.
Q4: Are there any coagulation assays that are not affected by this compound?
A4: Yes. Chromogenic substrate assays that measure the amidolytic activity of thrombin or other coagulation enzymes using small, synthetic peptide substrates are generally not affected by this compound.[2] This is because this compound's inhibition of thrombin is directed at its macromolecular substrate binding sites (exosites), not its active site which cleaves small chromogenic substrates.
Troubleshooting Guide
Issue 1: Prolonged or Absent Clotting in PT, aPTT, or TT Assays
Possible Cause: Interference from this compound in the sample.
Solutions:
-
Neutralization with Antivenom: Commercial Bothrops antivenom can be used to neutralize the anticoagulant effects of this compound in your plasma samples before performing the assay.[5][6]
-
Use of an Alternative Assay: Switch to a chromogenic substrate-based assay that is not affected by this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative effects and binding affinities of this compound.
| Parameter | Value | Effect on Coagulation Assays |
| Binding Affinity (Kd) to Thrombin | ~0.6 nM[1] | Significantly prolongs TT, PT, and aPTT |
| Binding Affinity (Kd) to Prothrombin | ~30 nM[1] | Significantly prolongs PT and aPTT |
| IC50 for Thrombin-induced Platelet Aggregation | 1 - 20 nM[2] | Indicates potent anti-platelet activity |
Experimental Protocols
Protocol 1: In Vitro Neutralization of this compound using Commercial Antivenom
This protocol describes how to neutralize the coagulant activity of a sample containing this compound before performing a clotting-based assay.
Materials:
-
Plasma sample containing this compound
-
Commercial Bothrops antivenom
-
Phosphate-buffered saline (PBS)
-
Water bath at 37°C
-
Reagents for the desired coagulation assay (PT, aPTT, or TT)
-
Coagulometer
Procedure:
-
Reconstitute the lyophilized antivenom according to the manufacturer's instructions.
-
Determine the appropriate concentration of antivenom required. This may require a titration experiment to find the optimal neutralizing dose for your specific this compound concentration. A starting point is to use the antivenom at a concentration recommended for neutralizing the whole venom.
-
In a microcentrifuge tube, mix your plasma sample with the determined amount of antivenom.
-
Incubate the mixture in a 37°C water bath for 30 minutes to allow the antibodies in the antivenom to bind to and neutralize the this compound.[7]
-
After incubation, proceed with your standard protocol for the PT, aPTT, or TT assay using the neutralized plasma sample.
-
Run a control sample containing this compound but no antivenom to confirm the inhibitory effect.
-
Run a normal plasma control to ensure the assay is performing correctly.
Protocol 2: Chromogenic Thrombin Substrate Assay
This protocol provides a method for measuring thrombin activity in a sample, which is unaffected by the presence of this compound.
Materials:
-
Plasma sample
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3)
-
Chromogenic thrombin substrate (e.g., Tos-Gly-Pro-Arg-pNA)[8]
-
Purified human thrombin (for standard curve)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a Thrombin Standard Curve:
-
Prepare a stock solution of purified human thrombin.
-
Perform serial dilutions of the thrombin stock solution in Tris-HCl buffer to create a standard curve (e.g., 0 to 10 NIH units/mL).
-
-
Sample Preparation:
-
Dilute your plasma samples in Tris-HCl buffer. The dilution factor will need to be optimized for your specific experiment.
-
-
Assay:
-
Add a specific volume (e.g., 50 µL) of each standard and diluted plasma sample to separate wells of the 96-well plate.
-
Prepare a blank well containing only Tris-HCl buffer.
-
Pre-warm the plate to 37°C for 5 minutes.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding a specific volume (e.g., 50 µL) of the pre-warmed chromogenic substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all readings.
-
Plot the rates of the thrombin standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the thrombin activity in your plasma samples.
-
Visualizations
Caption: Mechanism of this compound Interference in the Coagulation Cascade.
Caption: Troubleshooting Workflow for this compound Interference.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Standard measurement of clot-bound thrombin by using a chromogenic substrate for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutralization of different activities of venoms from nine species of Bothrops snakes by Bothrops jararaca antivenom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bothrops jararaca envenomation: Pathogenesis of hemostatic disturbances and intravascular hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Recombinant Bothrojaracin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant bothrojaracin, with a focus on improving its solubility.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or no expression of recombinant this compound in E. coli.
| Possible Cause | Suggested Solution |
| Codon Mismatch: The codons in your this compound gene construct may not be optimal for E. coli expression. | Synthesize a codon-optimized gene for E. coli. |
| Toxicity of the Protein: The expressed protein may be toxic to the host cells. | Use a tightly regulated promoter (e.g., pBAD) and a lower inducer concentration. Lower the expression temperature to 15-20°C. |
| Plasmid Instability: The expression vector may be unstable. | Ensure you are using the correct antibiotic concentration. Grow a starter culture in non-inducing media. |
Problem 2: Recombinant this compound is expressed but forms insoluble inclusion bodies.
| Possible Cause | Suggested Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery. | Lower the induction temperature to 15-25°C to slow down the rate of transcription and translation.[1] Reduce the concentration of the inducer (e.g., IPTG). |
| Improper Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm prevents the formation of the disulfide bonds essential for this compound's structure. | Co-express the this compound chains with folding catalysts like DsbA and DsbC in the periplasm.[2] Alternatively, use specialized E. coli strains with an oxidizing cytoplasm (e.g., SHuffle™). |
| Subunit Misfolding: The individual A and B chains of this compound may misfold when expressed separately. | Utilize a bicistronic vector to ensure the simultaneous expression of both chains, promoting proper heterodimer assembly. |
| Suboptimal Lysis Buffer: The buffer used to lyse the cells may not be conducive to protein solubility. | Screen different lysis buffers with varying pH, salt concentrations, and the addition of detergents or glycerol. |
Problem 3: Difficulty in refolding this compound from inclusion bodies.
| Possible Cause | Suggested Solution |
| Inefficient Solubilization: The denaturant is not effectively solubilizing the aggregated protein. | Use strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride. Ensure complete solubilization before proceeding to refolding. |
| Aggregation During Refolding: The protein aggregates upon removal of the denaturant. | Employ refolding strategies such as dialysis or rapid dilution into a large volume of refolding buffer to minimize protein concentration and aggregation.[3][4] |
| Incorrect Disulfide Bond Formation: Random disulfide bond formation during refolding leads to misfolded, inactive protein. | Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to promote the formation of native disulfide bonds. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent thrombin inhibitor isolated from the venom of the Bothrops jararaca snake.[1] It is a 27 kDa heterodimeric protein composed of two polypeptide chains (A and B) linked by disulfide bridges.[1] Its complex, disulfide-bonded structure can make it difficult to express in a soluble and active form in common recombinant expression systems like E. coli, often leading to the formation of insoluble aggregates known as inclusion bodies.
Q2: Which expression system is best for producing soluble recombinant this compound?
While expression of functional this compound has been achieved in mammalian COS cells, E. coli remains a popular choice due to its low cost and high yield. For E. coli, it is crucial to use a system that facilitates the co-expression of both chains and promotes disulfide bond formation. This can be achieved using bicistronic vectors and strains that have an oxidizing cytoplasm or by targeting the protein to the periplasm.
Q3: How can fusion tags help improve the solubility of recombinant this compound?
Solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), can be genetically fused to one of the this compound chains.[5][6] These tags can act as chaperones, assisting in the proper folding of the target protein. However, it is important to include a protease cleavage site to remove the tag after purification, as it may interfere with the protein's function.
Q4: What is the mechanism of action of this compound?
This compound is a non-covalent inhibitor of thrombin. It binds to two key sites on the thrombin molecule, exosite I and exosite II.[7] This dual binding prevents thrombin from interacting with its substrates, such as fibrinogen and platelets, thereby inhibiting blood coagulation.[1][7][8] It can also bind to prothrombin, the precursor to thrombin, and inhibit its activation.[8][9]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the effects of different experimental conditions on the solubility of recombinant this compound expressed in E. coli. This data is intended to be illustrative of general trends in recombinant protein expression.
Table 1: Effect of Expression Temperature on this compound Solubility
| Induction Temperature (°C) | Total Protein Yield (mg/L) | Soluble Protein Yield (mg/L) | Solubility (%) |
| 37 | 150 | 15 | 10 |
| 30 | 120 | 30 | 25 |
| 25 | 100 | 45 | 45 |
| 18 | 80 | 56 | 70 |
Table 2: Effect of Fusion Tags on this compound Solubility (expressed at 18°C)
| Fusion Tag | Total Protein Yield (mg/L) | Soluble Protein Yield (mg/L) | Solubility (%) |
| None (His-tag only) | 80 | 56 | 70 |
| GST | 110 | 88 | 80 |
| MBP | 125 | 110 | 88 |
| SUMO | 95 | 88 | 93 |
Experimental Protocols
Protocol 1: Co-expression of this compound Chains in E. coli using a Bicistronic Vector
This protocol describes a general method for the co-expression of the A and B chains of this compound in E. coli.
-
Vector Construction: Clone the coding sequences for the this compound A and B chains into a bicistronic expression vector (e.g., pETDuet-1). Each coding sequence should be preceded by a ribosome binding site. A His6-tag can be added to one of the chains for purification.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or a SHuffle™ strain).
-
Expression:
-
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture for 16-24 hours at the lower temperature with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Solubility Analysis:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Analyze samples of the total cell lysate, soluble fraction, and insoluble pellet by SDS-PAGE to determine the expression level and solubility of recombinant this compound.
-
Protocol 2: Refolding of Recombinant this compound from Inclusion Bodies
This protocol provides a general procedure for refolding recombinant this compound that has been expressed as inclusion bodies.
-
Inclusion Body Isolation and Solubilization:
-
After cell lysis (as described in Protocol 1), centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl pH 8.0, 8 M urea or 6 M Guanidinium-HCl, 10 mM DTT).
-
-
Refolding by Dialysis:
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.
-
Place the supernatant in a dialysis bag.
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. The refolding buffer should contain 50 mM Tris-HCl pH 8.0, 300 mM NaCl, and a redox shuffling system (e.g., 1 mM reduced glutathione (B108866) and 0.1 mM oxidized glutathione).
-
Start with a buffer containing 4 M urea, then 2 M urea, 1 M urea, and finally no urea. Dialyze for at least 4 hours for each step at 4°C.
-
-
Purification and Analysis:
-
After dialysis, clarify the refolded protein solution by centrifugation.
-
Purify the soluble, refolded this compound using affinity chromatography (e.g., Ni-NTA if His-tagged).
-
Analyze the purified protein for activity using a thrombin inhibition assay.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. Novel vectors for co-expression of two proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. web.mit.edu [web.mit.edu]
- 5. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 6. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-users.med.cornell.edu [www-users.med.cornell.edu]
- 8. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
refining protocols for consistent bothrojaracin activity measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable measurements of bothrojaracin activity. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Platelet Aggregation Assays
-
Question: Why am I observing inconsistent IC50 values for this compound in my thrombin-induced platelet aggregation assays?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Platelet Viability and Count: Ensure that the platelet-rich plasma (PRP) is prepared from fresh blood and that the platelet count is standardized across experiments. Platelet function can decline with storage time.[1][2]
-
Thrombin Concentration: The IC50 of this compound is dependent on the concentration of thrombin used to induce aggregation.[3] Use a consistent, validated concentration of thrombin for all comparative experiments.
-
Pre-activation of Platelets: Improper blood collection or sample handling can lead to premature platelet activation, resulting in variability. Use atraumatic venipuncture and gentle mixing of blood with the anticoagulant.[1][2]
-
Lipemic Plasma: Cloudy or lipemic plasma from non-fasting subjects can interfere with light transmission in aggregometry, leading to inaccurate readings. It is recommended to use samples from fasting individuals.[1]
-
-
-
Question: My control samples show spontaneous platelet aggregation before the addition of thrombin. What is the cause?
-
Answer: Spontaneous platelet aggregation can be caused by:
-
Traumatic Venipuncture: Difficult blood draws can activate platelets.
-
Inadequate Mixing: Improper mixing of blood with the anticoagulant can lead to localized clotting and platelet activation.
-
Temperature Fluctuations: Maintaining samples at a consistent room temperature (18-24°C) is crucial, as temperature changes can affect platelet activity.[1][2]
-
-
Coagulation Assays (PT and aPTT)
-
Question: The prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT) is unexpectedly prolonged in my control plasma. What should I check?
-
Answer: Several factors can cause falsely prolonged clotting times:
-
Improper Sample Collection: Under-filling the collection tube alters the blood-to-anticoagulant ratio, leading to excess citrate (B86180) and prolonged clotting times.[4][5][6] Tubes should be filled to at least 90% capacity.[5][6][7]
-
Contamination: Contamination of the sample with heparin, for example from a contaminated collection line, will prolong the aPTT.[4][8]
-
High Hematocrit: In patients with polycythemia (hematocrit >55%), the plasma volume is lower, resulting in a relative excess of citrate anticoagulant and falsely prolonged PT and aPTT.[4][9]
-
-
-
Question: My clotting time results are highly variable between replicates. What could be the issue?
-
Answer: Variability in clotting times can be due to:
-
Temperature Control: Coagulation assays are temperature-sensitive. Ensure that plasma samples and reagents are properly pre-warmed to 37°C.[10][11][12][13]
-
Reagent Handling: Inconsistent mixing of reagents or variations in the timing of reagent addition can lead to variable results.[14]
-
Instrument Malfunction: Bubbles in the sample or reagent lines of an automated coagulometer can cause erroneous readings.[13]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a C-type lectin-like protein from the venom of Bothrops jararaca.[15] It exerts its anticoagulant effect through two primary mechanisms:
-
It is a potent inhibitor of α-thrombin, binding to both exosite I and II of thrombin. This prevents thrombin from cleaving fibrinogen and activating platelets, factor V, and protein C.[3][16]
-
It binds to prothrombin at a site known as proexosite I, which inhibits the activation of prothrombin to thrombin by the prothrombinase complex (Factor Xa and Factor Va).[16]
-
-
-
Question: How should this compound be stored?
-
Answer: While specific storage conditions can vary based on the purification protocol, purified proteins like this compound are typically stored at low temperatures (-20°C or -80°C) in a buffered solution to maintain stability and activity. Lyophilized (freeze-dried) protein can often be stored at 4°C. Avoid repeated freeze-thaw cycles.
-
-
Question: What are the typical binding affinities of this compound?
-
Answer: The binding affinities of this compound are crucial for understanding its potency.
-
| Interacting Molecule | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| α-Thrombin | ~0.6 nM[16], 0.7 nM[17] | - |
| Prothrombin | ~30 nM[16], 76 ± 32 nM[18] | - |
| Fibrin(ogen) (competitive with α-thrombin) | - | 15 nM[3][15] |
-
Question: What safety precautions should be taken when handling this compound?
-
Answer: this compound is a component of snake venom and should be handled with care. It is a potent anticoagulant.[15] Standard laboratory safety practices, including wearing personal protective equipment (gloves, lab coat, safety glasses), should be followed. Avoid ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
-
Experimental Protocols
1. Thrombin-Induced Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit platelet aggregation induced by thrombin.
-
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound at various concentrations.
-
Thrombin solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer (LTA).
-
-
Methodology:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the LTA.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Add thrombin to induce aggregation and record the change in light transmission for a set period.
-
The percentage of aggregation is calculated, and IC50 values for this compound can be determined from a dose-response curve.
-
2. Prothrombin Time (PT) Assay
This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation.
-
Materials:
-
Citrated platelet-poor plasma (PPP).
-
This compound at various concentrations.
-
PT reagent (thromboplastin and calcium chloride).[7]
-
Coagulometer.
-
-
Methodology:
-
Pipette a volume of PPP into a cuvette.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time at 37°C.
-
Add the pre-warmed PT reagent to the cuvette to initiate clotting.[19]
-
The coagulometer will measure the time (in seconds) for a fibrin (B1330869) clot to form.[7]
3. Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.
-
Materials:
-
Citrated platelet-poor plasma (PPP).
-
This compound at various concentrations.
-
aPTT reagent (containing a contact activator and phospholipids).[11]
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
-
Methodology:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.[11][20]
-
Pipette a volume of PPP into a cuvette.
-
Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[21]
-
Add the desired concentration of this compound or vehicle control.
-
Add the pre-warmed CaCl2 solution to initiate clotting.[11][21]
-
The coagulometer will measure the time (in seconds) for a fibrin clot to form.
-
Visualizations
Caption: this compound's dual inhibitory action on the coagulation cascade.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. worldhealthexpo.com [worldhealthexpo.com]
- 7. labcorp.com [labcorp.com]
- 8. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 9. Laboratory Evaluation of Coagulopathies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. diagnolab.com.na [diagnolab.com.na]
- 13. www1.wfh.org [www1.wfh.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thrombin Generation Assays [practical-haemostasis.com]
- 19. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 20. linear.es [linear.es]
- 21. atlas-medical.com [atlas-medical.com]
addressing potential contamination in purified bothrojaracin samples
Welcome to the technical support center for purified bothrojaracin samples. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the purity and integrity of their this compound preparations.
Frequently Asked Questions (FAQs)
Q1: My purified this compound sample shows a single band on SDS-PAGE under non-reducing conditions, but multiple bands under reducing conditions. What does this indicate?
A1: this compound is a heterodimer composed of two polypeptide chains (approximately 15 kDa and 13 kDa) linked by disulfide bonds, with a total molecular weight of about 27 kDa.[1] Under non-reducing SDS-PAGE, the intact heterodimer will migrate as a single band. The appearance of two lower molecular weight bands under reducing conditions (e.g., in the presence of dithiothreitol (B142953) or β-mercaptoethanol) is expected and confirms the dimeric nature of your purified this compound.
Q2: I observe unexpected proteolytic activity in my purified this compound sample. What could be the cause?
A2: Crude venom from Bothrops jararaca is a complex mixture containing various enzymes, including serine proteases (e.g., thrombin-like enzymes) and metalloproteinases.[2][3][4] These proteases can co-purify with this compound and lead to unwanted proteolytic activity in your sample. It is crucial to implement purification strategies that effectively separate this compound, a C-type lectin-like protein, from these enzymatic contaminants.
Q3: How can I detect serine protease or metalloproteinase contamination in my this compound sample?
A3: Specific enzyme activity assays are the most direct way to detect protease contamination. You can use commercially available kits with chromogenic or fluorogenic substrates specific for serine proteases or metalloproteinases.[5][6][7][8] For example, a thrombin-like enzyme activity assay can detect serine protease contaminants, while assays using substrates like gelatin or casein in the presence of specific inhibitors can detect metalloproteinases.
Q4: What are the optimal storage conditions for purified this compound to maintain its activity and stability?
A4: For short-term storage (days to weeks), keeping the purified protein in a suitable buffer at 4°C is often adequate. For long-term storage, it is recommended to store the protein at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (25-50%) to prevent damage from freeze-thaw cycles.[9] Lyophilization (freeze-drying) is another excellent option for long-term stability.[9] this compound is notably resistant to denaturation by urea (B33335) or DTT alone, but their combined action can lead to irreversible inactivation.[10]
Troubleshooting Guides
Issue 1: Multiple Bands on SDS-PAGE in Non-Reducing Conditions
Problem: Your purified this compound sample, which should be a 27 kDa protein, shows multiple bands on a non-reducing SDS-PAGE.
| Possible Cause | Suggested Solution |
| Protein Degradation | Add protease inhibitors to your buffers during purification and storage. Keep samples on ice throughout the purification process. |
| Co-purifying Contaminants | Optimize your chromatography steps. Consider adding an additional purification step, such as affinity chromatography using a ligand that specifically binds C-type lectins or, conversely, a resin like benzamidine-sepharose to remove serine proteases.[11] |
| Protein Aggregation | Analyze the sample under different buffer conditions (e.g., varying pH or ionic strength). Consider using size-exclusion chromatography to separate aggregates from the monomeric protein. |
Issue 2: Loss of this compound Activity
Problem: Your purified this compound sample shows low or no thrombin inhibitory activity.
| Possible Cause | Suggested Solution |
| Improper Protein Folding | If the protein was expressed recombinantly and purified from inclusion bodies, ensure the refolding protocol is optimized. |
| Protein Denaturation | Avoid harsh buffer conditions (extreme pH) and repeated freeze-thaw cycles. Store the protein under recommended conditions with appropriate cryoprotectants.[9][12] |
| Oxidation | If your protein is sensitive to oxidation, consider adding a reducing agent like DTT or TCEP to your storage buffer, but be mindful of the potential for subunit dissociation with combined stressors.[10] |
Experimental Protocols
SDS-PAGE Analysis of this compound Purity
-
Sample Preparation:
-
Non-reducing: Mix 10-20 µg of your purified this compound sample with an equal volume of 2x Laemmli sample buffer without a reducing agent.
-
Reducing: Mix 10-20 µg of your sample with an equal volume of 2x Laemmli sample buffer containing 5% β-mercaptoethanol or 50 mM DTT.
-
-
Denaturation: Heat both samples at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 12-15% polyacrylamide gel alongside a molecular weight marker. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: Under non-reducing conditions, a pure sample should show a major band at ~27 kDa. Under reducing conditions, two bands around 13 kDa and 15 kDa should be visible.
Mass Spectrometry for Contaminant Identification
-
In-Gel Digestion:
-
Excise the contaminant band(s) of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using acetonitrile (B52724) and formic acid.
-
LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., NCBI, UniProt) to identify the contaminating protein(s).
Data Presentation
Table 1: Molecular Weights of this compound and Potential Contaminants from Bothrops jararaca Venom
| Protein | Protein Family | Molecular Weight (kDa) |
| This compound | C-type lectin-like | ~27 (heterodimer) |
| Jararassin-I | Serine Protease | ~30 |
| Bothrojaractivase | Metalloproteinase | ~23 |
Visualizations
Caption: Experimental workflow for purification and quality control of this compound.
Caption: Mechanism of thrombin inhibition by this compound.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Snake Venom Metalloproteinases (SVMPs): A structure-function update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme/Activity Assays - Chondrex, Inc. [chondrex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Refolding Procedures for Recombinant Bothrojaracin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the refolding procedures for recombinant bothrojaracin.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the refolding of recombinant this compound.
Problem: Low Recovery of Soluble Protein After Refolding
| Possible Cause | Diagnostic Question | Suggested Solution |
| Protein Aggregation | Is there visible precipitation during or after the refolding process? Does the protein solution appear cloudy? | - Lower the protein concentration during refolding.[1] - Optimize the refolding buffer composition (see table below). - Try a stepwise dialysis or a continuous diafiltration to remove the denaturant more slowly.[2][3] - Screen different temperatures for the refolding process (e.g., 4°C, 15°C, 25°C). |
| Incorrect Disulfide Bond Formation | Is the refolded protein inactive or showing reduced activity in a thrombin inhibition assay? | - Adjust the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) in the refolding buffer. A common starting point is a 5:1 or 2:1 ratio.[4] - Ensure the pH of the refolding buffer is optimal for disulfide exchange (typically pH 7.5-8.5). - Add protein disulfide isomerase (PDI) to the refolding buffer to catalyze correct disulfide bond formation. |
| Protein Instability | Does the protein precipitate over time after initial successful refolding? | - Perform a buffer screen to find the optimal pH and salt concentration for long-term stability. - Consider adding stabilizers such as glycerol (B35011) (5-20%), L-arginine (0.1-1 M), or polyethylene (B3416737) glycol (PEG). |
| Inefficient Removal of Denaturant | Is the protein soluble but inactive? | - Ensure complete removal of urea (B33335) or guanidinium (B1211019) hydrochloride by extensive dialysis or diafiltration. - For on-column refolding, ensure sufficient column volumes of refolding buffer are used to wash away the denaturant.[5] |
Problem: High Levels of Misfolded Protein
| Possible Cause | Diagnostic Question | Suggested Solution |
| Suboptimal Refolding Kinetics | Does the protein refold into a soluble but non-native conformation? | - Optimize the temperature of the refolding process. Lower temperatures can slow down folding and reduce misfolding. - Screen different refolding additives that can assist in proper folding (e.g., L-arginine, proline). |
| Lack of Chaperone Assistance | Is the protein prone to aggregation even at low concentrations? | - Consider using an "artificial chaperone" system with detergents (e.g., CTAB, Triton X-100) and cyclodextrins to assist in refolding.[2][5] - If expressing in E. coli, co-express molecular chaperones like DnaK/J or GroEL/ES.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for recombinant this compound?
A1: this compound has been successfully expressed in mammalian cells (COS cells), which allowed for its secretion and proper folding.[8] For higher yields, expression in E. coli is a common strategy. However, this often leads to the formation of insoluble inclusion bodies, necessitating a subsequent refolding step.[7][9] When using E. coli, consider expressing the protein in strains that favor disulfide bond formation in the cytoplasm, such as Origami™ or SHuffle® strains, or targeting the protein to the periplasm.[6][7]
Q2: How should I solubilize this compound inclusion bodies?
A2: Inclusion bodies should be solubilized in a buffer containing a strong denaturant, such as 6-8 M Guanidinium Hydrochloride (GdnHCl) or 8 M urea. It is also crucial to include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at a concentration of 10-100 mM to ensure all disulfide bonds are fully reduced.[3][10]
Q3: What are the key components of a this compound refolding buffer?
A3: A typical refolding buffer for a disulfide-rich protein like this compound includes:
-
A buffering agent to maintain a stable pH (e.g., Tris-HCl, pH 7.5-8.5).
-
A redox system to facilitate correct disulfide bond formation, most commonly a mixture of reduced (GSH) and oxidized (GSSG) glutathione.
-
Refolding additives to suppress aggregation, such as L-arginine, sucrose, or glycerol.
-
A low concentration of denaturant (e.g., 0.1-1 M urea) can sometimes aid in preventing aggregation during the initial stages of refolding.
Q4: How can I assess the success of my this compound refolding procedure?
A4: The success of refolding can be evaluated through:
-
Functional Assays: The primary method is to test the biological activity of the refolded protein. For this compound, this would involve a thrombin inhibition assay, measuring its ability to prolong clotting time or inhibit thrombin-induced platelet aggregation.[11][12]
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) spectroscopy can be used to assess the secondary and tertiary structure of the refolded protein and compare it to the native protein.[10]
-
Chromatographic Analysis: Size-exclusion chromatography (SEC) can be used to determine the oligomeric state of the refolded protein and check for aggregation.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in a refolding buffer for disulfide-rich proteins like this compound. Optimal concentrations should be determined empirically for each specific protein.
| Component | Function | Typical Concentration Range |
| Denaturant (in solubilization buffer) | Unfolds the protein and solubilizes inclusion bodies | 6-8 M GdnHCl or 8 M Urea |
| Reducing Agent (in solubilization buffer) | Reduces disulfide bonds | 10-100 mM DTT or BME |
| Protein Concentration (during refolding) | 10-100 µg/mL | |
| pH | Maintains a stable environment for refolding | 7.5 - 8.5 |
| Redox System (GSH:GSSG) | Facilitates disulfide bond formation | 1-5 mM GSH : 0.1-1 mM GSSG |
| Aggregation Suppressors | Inhibit protein aggregation | 0.1-1 M L-arginine, 5-20% Glycerol |
Experimental Protocols
Protocol: On-Column Refolding of His-tagged Recombinant this compound
This protocol is a general guideline and may require optimization.
-
Inclusion Body Solubilization:
-
Resuspend the isolated inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M GdnHCl, 100 mM NaCl, 10 mM DTT).
-
Stir at room temperature for 1-2 hours or until the solution is clear.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Protein Binding to Affinity Column:
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with several column volumes of the solubilization buffer to remove unbound proteins.
-
-
On-Column Refolding:
-
Gradually exchange the denaturing buffer with a refolding buffer. This can be done by creating a linear gradient from the solubilization buffer (without DTT) to the refolding buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM GSH, 1 mM GSSG, 0.5 M L-arginine) over several hours or overnight at 4°C.
-
Alternatively, perform a stepwise wash with decreasing concentrations of the denaturant.
-
-
Elution of Refolded Protein:
-
Wash the column with the refolding buffer to remove any remaining non-specifically bound proteins.
-
Elute the refolded this compound from the column using the refolding buffer supplemented with an appropriate concentration of imidazole (B134444) (e.g., 250-500 mM).
-
-
Post-Elution Purification and Analysis:
-
Immediately dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole and the redox components.
-
Concentrate the protein if necessary.
-
Analyze the purity and folding state of the protein using SDS-PAGE, SEC, and a functional assay.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low protein recovery.
Caption: General workflow for this compound refolding.
Caption: Simplified pathway of thrombin inhibition.
References
- 1. Refolding by High Pressure of a Toxin Containing Seven Disulfide Bonds: Bothropstoxin-1 from Bothrops jararacussu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctcusp.org [ctcusp.org]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular cloning and expression of this compound, a potent thrombin inhibitor from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanisms of Thrombin Inhibitors: Bothrojaracin and Hirudin
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action of two potent, naturally-derived thrombin inhibitors: bothrojaracin and hirudin. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences in how these molecules achieve their anticoagulant effects.
Introduction
Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin (B1330869), activating clotting factors, and stimulating platelets. Its inhibition is a key therapeutic strategy for managing and preventing thrombotic disorders. This compound, isolated from the venom of the Bothrops jararaca snake, and hirudin, derived from the salivary glands of the medicinal leech Hirudo medicinalis, are two powerful protein-based inhibitors of thrombin.[1][2] While both exhibit potent anticoagulant properties, their molecular mechanisms of inhibition are fundamentally distinct, offering different therapeutic possibilities and research applications.
Mechanism of Action: Hirudin
Hirudin is considered the most potent natural inhibitor of thrombin, acting as a direct, high-affinity, bivalent inhibitor.[2] It forms a stable, 1:1 stoichiometric, non-covalent complex with alpha-thrombin.[3] Its mechanism is characterized by a "two-pronged" attack that simultaneously blocks both the enzyme's active site and its primary substrate recognition site.
-
Catalytic Site Inhibition: The compact N-terminal domain of hirudin, stabilized by three disulfide bonds, inserts directly into the catalytic active site of thrombin.[2][3] This interaction physically obstructs the active site, preventing it from processing any substrates.
-
Exosite I Binding: The acidic C-terminal tail of hirudin binds with high affinity to thrombin's anion-binding exosite I.[3][4] This exosite is crucial for recognizing and docking macromolecular substrates like fibrinogen.
By blocking both sites, hirudin effectively and completely neutralizes thrombin's procoagulant functions.[3] This direct inhibition does not require any plasma cofactors, such as antithrombin III.[3][5]
Mechanism of Action: this compound
This compound, a C-type lectin-like protein, employs a more complex and unusual dual-action mechanism that sets it apart from classical thrombin inhibitors.[6][7] It targets both active thrombin and its precursor, prothrombin.
-
Allosteric Inhibition of Thrombin: Unlike hirudin, this compound does not directly block thrombin's catalytic site.[1][8] Instead, it binds to both anion-binding exosites I and II.[7][8] This bivalent exosite binding prevents thrombin from interacting with its large substrates, such as fibrinogen, platelets, and Factors V and VIII, thereby inhibiting their activation and subsequent clot formation.[1][7] However, the catalytic site remains accessible to small synthetic substrates.[1]
-
Inhibition of Prothrombin Activation: In a distinct second mechanism, this compound binds to prothrombin (the inactive zymogen) at a region known as proexosite I.[8][9] This interaction interferes with the ability of the prothrombinase complex (Factor Xa and Factor Va) to efficiently cleave and activate prothrombin into thrombin.[7][9] By targeting the zymogen, this compound effectively reduces the generation of new thrombin molecules.[7][10]
This dual mechanism of inhibiting existing thrombin and preventing the formation of new thrombin makes this compound a subject of significant research interest.[7]
Quantitative Data Comparison
The binding affinities of this compound and hirudin for thrombin and its zymogen, prothrombin, underscore the differences in their mechanisms. Hirudin's affinity for thrombin is exceptionally high, reflecting its near-irreversible inhibition, while this compound displays potent but comparatively lower affinity. Notably, only this compound demonstrates significant binding to prothrombin.
| Parameter | This compound | Hirudin | Reference(s) |
| Target(s) | Thrombin, Prothrombin | Thrombin | [2][7] |
| Thrombin Binding Sites | Exosite I & Exosite II | Catalytic Site & Exosite I | [2][7][8] |
| Dissociation Constant (Kd) for Thrombin | 0.6 - 0.7 nM | ~23 fM - 0.23 pM | [3][7][8] |
| Dissociation Constant (Kd) for Prothrombin | 30 - 76 nM | No significant binding | [7][8] |
| Inhibition Constant (Ki) for Fibrinogen Binding | ~15 nM | N/A (Direct active site inhibitor) | [1] |
Experimental Protocols
Thrombin Activity Chromogenic Assay
This assay is used to differentiate the inhibitory mechanisms. Hirudin will inhibit the cleavage of a small chromogenic substrate, whereas this compound will not.[1][11]
-
Principle: Thrombin cleaves a synthetic chromogenic substrate (e.g., S-2238), releasing p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm. The rate of pNA release is proportional to thrombin activity.[12]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.
-
Human α-thrombin: Stock solution reconstituted in Assay Buffer (e.g., 100 NIH units/mL). Working solution diluted to 1.25 ng/µL.[12]
-
Chromogenic Substrate (e.g., S-2238): Stock solution (1-2 mM) in sterile water, diluted to a final working concentration of 0.1-0.5 mM in Assay Buffer.[13]
-
Inhibitors: this compound and Hirudin, prepared in serial dilutions.
-
-
Procedure:
-
To the wells of a 96-well microplate, add 20 µL of diluted thrombin (1.25 ng/µL).
-
Add 5 µL of inhibitor solution (or buffer for control wells) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.[12]
-
Initiate the reaction by adding 25 µL of the pre-warmed substrate solution to all wells.[12]
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure the absorbance at 405 nm kinetically, with readings every minute for 10-30 minutes.[13]
-
-
Data Analysis: Calculate the reaction rate (ΔA405/min). Plot the rate against inhibitor concentration to determine the IC50 value. A significant reduction in rate will be observed for hirudin, while minimal change is expected for this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a global coagulation assay to measure the overall anticoagulant effect of an inhibitor on the intrinsic and common pathways.
-
Principle: The assay measures the time taken for citrated plasma to form a fibrin clot after the addition of a contact activator (e.g., silica), phospholipids (B1166683) (cephalin), and calcium.[14]
-
Reagents:
-
Platelet-poor plasma (PPP) from healthy donors.
-
aPTT Reagent (containing a contact activator and cephalin).
-
0.025 M Calcium Chloride (CaCl₂).
-
Inhibitors: this compound and Hirudin, prepared in serial dilutions.
-
-
Procedure (Manual Method):
-
Pipette 50 µL of PPP into a test cuvette. To this, add the inhibitor at the desired final concentration.
-
Incubate the plasma/inhibitor mixture at 37°C for 3 minutes.[15]
-
Add 50 µL of pre-warmed aPTT reagent to the cuvette.[15]
-
Incubate the mixture at 37°C for a further 3 minutes to allow for activation of the contact pathway.[15]
-
Rapidly add 50 µL of pre-warmed CaCl₂ and simultaneously start a timer.[15]
-
Record the time in seconds for a visible fibrin clot to form.
-
-
Data Analysis: The clotting time in seconds is recorded. A prolongation of the aPTT indicates anticoagulant activity. Both inhibitors are expected to significantly prolong the aPTT.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16]
-
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., prothrombin) in the calorimeter cell. The heat change upon each injection is measured to construct a binding isotherm.[17]
-
Reagents & Preparation:
-
Procedure:
-
Prepare the macromolecule (e.g., prothrombin) at a concentration of ~10 µM in the sample cell.[17]
-
Prepare the ligand (e.g., this compound) at a 10-fold higher concentration (~100 µM) in the injection syringe.[17]
-
Set the instrument to the desired temperature (e.g., 25°C or 37°C).
-
Perform an initial injection (e.g., 0.5 µL) followed by a series of subsequent injections (e.g., 2 µL each) at timed intervals.
-
Record the heat change (μcal/sec) after each injection.
-
-
Data Analysis: The raw data is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to calculate the Kd, n, and ΔH.[17] This method was used to determine the Kd of this compound for prothrombin.[6][8]
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hirudin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of recombinant hirudin and heparin as an anticoagulant in a cardiopulmonary bypass model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hirudin: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 15. linear.es [linear.es]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Bothrojaracin and Other Snake Venom Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of bothrojaracin, a potent thrombin inhibitor isolated from the venom of Bothrops jararaca, and other notable snake venom-derived thrombin inhibitors. The content is structured to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Snake Venom Thrombin Inhibitors
Snake venoms are a rich source of bioactive compounds, many of which target the hemostatic system with high specificity and affinity. Among these, thrombin inhibitors have garnered significant interest for their potential as therapeutic agents in thrombotic disorders. These inhibitors can be broadly categorized based on their mechanism of action and protein family. This guide focuses on a comparative evaluation of this compound, a C-type lectin-like protein, against other inhibitors, including those from the same family and serine proteases with thrombin-like activity.
Comparative Performance of Thrombin Inhibitors
The efficacy of thrombin inhibitors is evaluated based on several key parameters, including their binding affinity to thrombin (Kd), the concentration required to inhibit 50% of thrombin's activity (IC50), and their inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and other selected snake venom thrombin inhibitors.
| Inhibitor | Source Organism | Protein Family | Molecular Weight (kDa) | Target(s) |
| This compound | Bothrops jararaca | C-type Lectin-like | 27 | Thrombin (Exosites I & II), Prothrombin |
| Bothroalternin | Bothrops alternatus | C-type Lectin-like | 28 | Thrombin |
| BJ-48 | Bothrops jararacussu | Serine Protease (Thrombin-like) | 48-52 | Fibrinogen |
| Bhalternin | Bothrops alternatus | Serine Protease (Thrombin-like) | 27-31.5 | Fibrinogen, Albumin |
Table 1: General Characteristics of Selected Snake Venom Thrombin Inhibitors. This table provides a high-level overview of the inhibitors discussed in this guide.
| Inhibitor | Parameter | Value | Experimental Context |
| This compound | Kd (Thrombin) | 0.6 - 0.7 nM | Isothermal Titration Calorimetry / Solid-phase assay |
| Kd (Prothrombin) | 30 - 175 nM | Solid-phase assay / Isothermal Titration Calorimetry | |
| IC50 (Platelet Aggregation) | 1 - 20 nM | Thrombin-induced platelet aggregation | |
| Ki (Fibrinogen Binding) | 15 nM | Inhibition of α-thrombin binding to fibrinogen | |
| Bothroalternin | IC50 (Platelet Aggregation) | 0.19 µg/mL (~6.8 nM) | Thrombin-induced platelet aggregation |
| BJ-48 | Fibrinogen-clotting activity | 73.4 NIH units/mg | - |
| kcat/Km (Fibrinopeptide A release) | 2.1 µM⁻¹s⁻¹ | - |
Table 2: Quantitative Performance Data of Snake Venom Thrombin Inhibitors. This table presents key performance metrics for each inhibitor, highlighting their potency and mechanism. Direct comparison of all parameters across all inhibitors is challenging due to variations in experimental methodologies reported in the literature.
Mechanism of Action
The snake venom thrombin inhibitors discussed here employ distinct mechanisms to disrupt the coagulation cascade.
This compound , a C-type lectin-like protein, is a non-competitive inhibitor that binds with high affinity to both anion-binding exosites I and II on α-thrombin.[1] This binding sterically hinders thrombin's interaction with its macromolecular substrates like fibrinogen and protease-activated receptors (PARs) on platelets, thereby inhibiting clot formation and platelet aggregation.[2] Notably, it does not block the active site of thrombin, meaning it doesn't affect the cleavage of small chromogenic substrates.[2] this compound also binds to prothrombin, the inactive precursor of thrombin, interfering with its activation.[3]
Bothroalternin , another C-type lectin-like protein, shares a high degree of sequence homology with this compound and is also a thrombin inhibitor.[4] It is a partial inhibitor of thrombin-induced platelet aggregation.[4]
In contrast, Thrombin-Like Enzymes (TLEs) , such as BJ-48 and Bhalternin, are serine proteases that mimic the activity of thrombin to a certain extent.[5][6] They typically cleave fibrinogen to form fibrin (B1330869), leading to the formation of a weak, unstable clot that is easily degraded.[7] This process consumes fibrinogen, leading to a defibrinogenating effect and ultimately an anticoagulant state in vivo. Unlike thrombin, TLEs are generally not inhibited by heparin and do not activate Factor XIII, which is necessary for cross-linking and stabilizing fibrin clots.[6] BJ-48 specifically cleaves the Aα chain of fibrinogen to release fibrinopeptide A. Bhalternin preferentially cleaves the Aα-chain of fibrinogen.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the ability of an inhibitor to block the catalytic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Purified α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG)
-
Test inhibitor (e.g., this compound)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
In a 96-well microplate, add a fixed concentration of α-thrombin to each well.
-
Add the different concentrations of the test inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual thrombin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Platelet Aggregation Assay
This assay measures the ability of an inhibitor to prevent thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin (agonist)
-
Test inhibitor
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh citrated whole blood by centrifugation.
-
Adjust the platelet count of the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the test inhibitor or a vehicle control in an aggregometer cuvette at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin.
-
Monitor the change in light transmittance through the platelet suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
The extent of inhibition is calculated by comparing the aggregation response in the presence of the inhibitor to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Plasma Recalcification Time Assay
This clotting assay assesses the overall effect of an inhibitor on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor
-
Coagulometer or water bath and stopwatch
Protocol:
-
Pre-warm the PPP and CaCl2 solution to 37°C.
-
In a test tube, mix a volume of PPP with different concentrations of the test inhibitor or a buffer control.
-
Incubate the mixture for a short period at 37°C.
-
Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution.
-
Measure the time taken for a fibrin clot to form. This can be done visually by tilting the tube or automatically using a coagulometer.
-
The prolongation of the clotting time in the presence of the inhibitor indicates its anticoagulant activity.
Signaling Pathways and Experimental Workflows
Visual diagrams of key biological pathways and experimental procedures provide a clearer understanding of the complex interactions and methodologies involved in the study of thrombin inhibitors.
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombin-like enzymes from snake venom: Structural characterization and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unco.edu [unco.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Inhibitory Effect of Bothrojaracin on Prothrombin Activation
For researchers, scientists, and drug development professionals, understanding the nuances of anticoagulant mechanisms is paramount. This guide provides an objective comparison of bothrojaracin, a potent C-type lectin from Bothrops jararaca venom, with other key inhibitors of the coagulation cascade. We present supporting experimental data, detailed protocols for validation, and visual workflows to elucidate the complex processes involved in assessing the inhibition of prothrombin activation.
Mechanism of Action: this compound's Dual Anticoagulant Strategy
This compound exhibits a unique dual mechanism that contributes to its potent anticoagulant effect. Unlike many anticoagulants that target a single enzyme, this compound interferes with the coagulation cascade at two critical points:
-
Direct Prothrombin Binding: this compound binds to proexosite I on prothrombin, the inactive zymogen form of thrombin. This interaction sterically hinders the prothrombinase complex (composed of Factor Xa and Factor Va) from efficiently cleaving and activating prothrombin into thrombin.[1][2]
-
Thrombin Inhibition: Once thrombin is formed, this compound also acts as a powerful thrombin inhibitor by binding to both anion-binding exosites 1 and 2.[1] This prevents thrombin from acting on its substrates, such as fibrinogen and platelets, which are essential for clot formation.[1]
This dual action makes this compound a subject of significant interest for the development of novel antithrombotic agents.
Comparative Performance: this compound vs. Alternative Anticoagulants
The anticoagulant landscape includes various classes of inhibitors, each with a distinct target in the coagulation cascade. The primary alternatives to a prothrombin-binding agent like this compound are direct thrombin inhibitors and direct Factor Xa inhibitors.
Direct Thrombin Inhibitors (DTIs): These agents, such as hirudin, bivalirudin, and dabigatran, bind directly to the active site or exosites of thrombin, preventing it from cleaving fibrinogen.
Direct Factor Xa Inhibitors: This class of drugs, including rivaroxaban, apixaban, and edoxaban, specifically targets Factor Xa, thereby preventing the assembly of a functional prothrombinase complex and subsequent thrombin generation.
Below is a quantitative comparison of the binding affinities and inhibitory constants of this compound and these alternative inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
| Inhibitor | Class | Target | Parameter | Value | Reference(s) |
| This compound | C-type Lectin | Prothrombin (Proexosite I) | Kd | ~30-76 nM | [1] |
| Thrombin (Exosites I & II) | Kd | ~0.6-0.7 nM | [1] | ||
| Hirudin (peptide 54-65) | Peptide | Prothrombin (Proexosite I) | Kd | 7.0 ± 0.2 µM | |
| Dabigatran | DTI | Thrombin | Ki | 4.5 nM | |
| Argatroban | DTI | Thrombin | Ki | 40 nM | |
| Rivaroxaban | Direct FXa Inhibitor | Factor Xa | Ki | 0.4 nM | |
| Apixaban | Direct FXa Inhibitor | Factor Xa | Ki | 0.8 nM | |
| Edoxaban | Direct FXa Inhibitor | Factor Xa | Ki | 0.6 nM |
Kd: Dissociation Constant; Ki: Inhibition Constant. Lower values indicate higher affinity/potency.
Experimental Protocols
Validating the inhibitory effect of a compound like this compound on prothrombin activation requires specific and robust experimental methodologies. Below are detailed protocols for key assays.
Prothrombinase Inhibition Assay
This assay measures the ability of an inhibitor to block the generation of thrombin by the prothrombinase complex.
Objective: To quantify the inhibition of Factor Xa-mediated prothrombin activation.
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Purified human Prothrombin
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2 and BSA)
-
Microplate reader
-
Test inhibitor (e.g., this compound)
Protocol:
-
Prepare Reagents: Dilute all proteins and the inhibitor to their desired working concentrations in the assay buffer.
-
Assemble Prothrombinase Complex: In a 96-well microplate, combine Factor Xa, Factor Va, and phospholipid vesicles. Incubate for a specified time (e.g., 5-10 minutes) at 37°C to allow the complex to form.
-
Add Inhibitor: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the wells containing the prothrombinase complex. Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiate Prothrombin Activation: Add prothrombin to each well to start the reaction.
-
Measure Thrombin Generation: At specific time intervals, take aliquots from the reaction mixture and add them to wells containing the chromogenic thrombin substrate.
-
Read Absorbance: Measure the change in absorbance at 405 nm using a microplate reader. The rate of color change is proportional to the amount of thrombin generated.
-
Data Analysis: Plot the rate of thrombin generation against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce prothrombinase activity by 50%.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the binding affinity (Kd) between an inhibitor and its target protein.
Objective: To determine the dissociation constant of the this compound-prothrombin interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified human Prothrombin
-
Purified this compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
Sample Preparation: Dialyze both prothrombin and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
Loading the Cell: Fill the sample cell (e.g., 1.34 mL) with a known concentration of this compound (e.g., 1 µM).
-
Loading the Syringe: Fill the injection syringe (e.g., 100 µL) with a higher concentration of prothrombin, prepared in the same buffer.
-
Titration: Perform a series of small, successive injections (e.g., 2-4 µL each) of prothrombin into the sample cell containing this compound.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Control Experiment: Perform a control titration by injecting prothrombin into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
Signaling Pathway: Prothrombin Activation Cascade
Caption: The coagulation cascade leading to prothrombin activation.
Experimental Workflow: Prothrombinase Inhibition Assay
Caption: Workflow for a prothrombinase inhibition assay.
References
- 1. Differences in the clinically effective molar concentrations of four direct thrombin inhibitors explain their variable prothrombin time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the prothrombinase complex on red blood cells by heparin and covalent antithrombin–heparin complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bothrojaracin and Argatroban as Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct thrombin inhibitors: bothrojaracin, a C-type lectin-like protein from snake venom, and argatroban (B194362), a synthetic small-molecule drug. This document outlines their mechanisms of action, inhibitory potencies, effects on coagulation, and the experimental protocols used for their characterization, supported by experimental data.
Introduction and Overview
Thrombin, a serine protease, is the central effector enzyme in the coagulation cascade. It is responsible for converting fibrinogen to fibrin (B1330869), activating platelets, and amplifying its own generation through feedback activation of factors V, VIII, and XI. Its critical role in hemostasis and thrombosis makes it a prime target for anticoagulant therapy.
-
This compound is a potent protein inhibitor isolated from the venom of the Bothrops jararaca snake.[1] It is a 27 kDa heterodimer belonging to the C-type lectin-like protein family.[2] Its unique mechanism, targeting thrombin exosites and the zymogen prothrombin, distinguishes it from many conventional anticoagulants.[3][4]
-
Argatroban is a synthetic, L-arginine-derived small molecule that acts as a direct thrombin inhibitor (DTI).[5][6] It is approved for clinical use, particularly in patients with heparin-induced thrombocytopenia (HIT).[6][7] Its mechanism involves direct, reversible binding to the thrombin active site.[5][8]
Mechanism of Thrombin Inhibition
The two inhibitors employ fundamentally different strategies to neutralize thrombin activity. Argatroban is a classic active-site inhibitor, while this compound is an allosteric inhibitor that binds to regulatory sites known as exosites and also interacts with thrombin's precursor, prothrombin.
Argatroban: Active Site Inhibition
Argatroban functions as a competitive inhibitor by directly and reversibly binding to the catalytic active site of thrombin.[5][8] This binding event physically blocks the access of substrates, such as fibrinogen, to the enzyme's active site, thereby preventing clot formation.[5] A key advantage of argatroban is its ability to inhibit both free (circulating) thrombin and clot-bound thrombin, the latter being a significant contributor to thrombus growth.[5][6] Its action is independent of cofactors like antithrombin.[9]
This compound: Exosite and Zymogen Binding
This compound employs a more complex, dual-action mechanism.
-
Thrombin Exosite Binding : It binds with high affinity to both anion-binding exosite 1 (ABE-I) and exosite 2 (ABE-II) on thrombin.[3][10] ABE-I is the docking site for substrates like fibrinogen and the platelet receptor, while ABE-II is involved in interactions with heparin. By binding to these exosites, this compound allosterically inhibits thrombin's activity towards macromolecular substrates without blocking the catalytic site for small synthetic peptides.[1][10] This prevents fibrinogen clotting, platelet activation, and the activation of factors V and protein C.[1][3]
-
Prothrombin Binding : Uniquely, this compound also binds to prothrombin (the inactive zymogen of thrombin) at a site called proexosite I.[2][3] This interaction decreases the efficiency of prothrombin's activation into thrombin by the prothrombinase complex (Factor Xa/Factor Va).[3][11]
This dual mechanism means this compound not only neutralizes existing thrombin but also reduces the rate of new thrombin generation.[3][4]
Quantitative Performance Data
The potency and binding affinity of both inhibitors have been characterized using various biochemical assays. This compound demonstrates remarkably high affinity for thrombin, with dissociation constants in the low nanomolar to sub-nanomolar range.
Table 1: Inhibitory Potency and Binding Affinity
| Parameter | This compound | Argatroban | Reference(s) |
| Target(s) | Thrombin (Exosites I & II), Prothrombin (Proexosite I) | Thrombin (Active Site) | [3][8] |
| Inhibition Type | Allosteric, Non-covalent | Competitive, Reversible | [1][8] |
| Ki (Thrombin) | 15 nM (fibrinogen clotting) | ~39-40 nM | [1][12][13] |
| Kd (Thrombin) | ~0.6 - 0.7 nM | Not typically reported | [3][14] |
| Kd (Prothrombin) | ~30 - 76 nM | Not applicable | [3][11] |
| IC₅₀ | 1 - 20 nM (platelet aggregation) | 1.1 µM (free thrombin), 2.8 µM (fibrin-bound thrombin) | [1][15] |
Effects on In Vitro Coagulation Assays
The anticoagulant activity of these inhibitors is routinely measured using plasma-based coagulation assays. Both compounds significantly prolong clotting times, reflecting their potent anti-thrombin activity.
Table 2: Impact on Standard Coagulation Assays
| Assay | This compound | Argatroban | Reference(s) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Prolongs aPTT | Prolongs aPTT (used for therapeutic monitoring) | [10][16] |
| Prothrombin Time (PT) | Prolongs clotting time | Prolongs PT | [17][18] |
| Thrombin Time (TT) | Prolongs clotting time | Prolongs TT | [1][19] |
Argatroban's therapeutic effect is monitored by targeting an aPTT ratio of 1.5 to 3.0 times the baseline value.[16][20] this compound also demonstrates a potent anticoagulant effect in plasma, prolonging the aPTT by inhibiting both fibrinogen conversion and the feedback activation of Factor V by thrombin.[10]
Specificity Profile
An ideal anticoagulant should be highly specific for its target to minimize off-target effects.
-
This compound : Described as a potent and specific antagonist of thrombin-induced functions.[1] Purified this compound is devoid of other common venom activities like phospholipase A2 or direct fibrino(geno)lytic activity.[1]
-
Argatroban : Highly selective for thrombin.[7] At therapeutic concentrations, it has minimal to no inhibitory effect on other related serine proteases such as trypsin, Factor Xa, plasmin, and kallikrein.[7][8]
Experimental Protocols
The characterization of thrombin inhibitors relies on a set of standardized biochemical and hematological assays.
Thrombin Inhibition Assay (Chromogenic/Fluorometric)
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified thrombin.
-
Principle : Purified human α-thrombin is incubated with the inhibitor (this compound or argatroban) for a short period. A synthetic chromogenic or fluorogenic substrate specific for thrombin (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide or BOC-Ile-Gly-Arg-AMC) is then added.[21][22] The enzyme cleaves the substrate, releasing a colored (p-nitroaniline) or fluorescent (AMC) molecule, which is measured over time using a microplate reader at 405 nm (colorimetric) or with excitation/emission wavelengths of ~350 nm/~450 nm (fluorometric).[21][23] The rate of substrate hydrolysis is inversely proportional to the inhibitory activity.
-
Methodology :
-
Prepare serial dilutions of the test inhibitor (e.g., argatroban) and a control in an appropriate assay buffer (e.g., HEPES or Tris-based buffer).
-
In a 96-well plate, add purified thrombin enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include wells for "no inhibitor" (enzyme control) and "no enzyme" (background) controls.
-
Incubate the plate at room temperature or 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[23]
-
Initiate the reaction by adding the thrombin substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence in kinetic mode for 30-60 minutes.[23]
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Principle : Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids (B1166683) to activate the intrinsic pathway. Clotting is initiated by the addition of calcium chloride. The time taken for a fibrin clot to form is measured. Thrombin inhibitors prolong this time by blocking the final steps of the cascade.
-
Methodology :
-
Obtain platelet-poor plasma by centrifuging citrated whole blood.[19]
-
Prepare dilutions of the inhibitor (e.g., argatroban) in saline or buffer. Spike the PPP with the inhibitor dilutions and incubate briefly.
-
In a coagulometer cuvette pre-warmed to 37°C, pipette 100 µL of the inhibitor-spiked PPP.[19]
-
Add 100 µL of a pre-warmed aPTT reagent (containing activator and phospholipids).
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[19]
-
Add 100 µL of pre-warmed 0.025 M calcium chloride (CaCl₂) solution to initiate clotting.[19]
-
The coagulometer automatically detects clot formation and records the clotting time in seconds.
-
Summary and Conclusion
This compound and argatroban represent two distinct classes of thrombin inhibitors with different molecular characteristics and mechanisms of action.
-
Argatroban is a small-molecule, active-site-directed inhibitor that is well-characterized and established in clinical practice. Its advantages include a short half-life, reversible action, and efficacy against both free and clot-bound thrombin.[5][6]
-
This compound is a large protein inhibitor with a unique dual mechanism that targets both active thrombin (via exosites) and its precursor, prothrombin.[3] This allows it to potently inhibit existing thrombin and simultaneously down-regulate new thrombin generation.[3][10] Its extremely high affinity for thrombin makes it a powerful anticoagulant in experimental settings and a valuable molecular probe for studying thrombin-substrate interactions.[2][24]
The choice between these inhibitors for research or therapeutic development depends on the specific application. Argatroban offers a model of a successful synthetic DTI, while this compound provides a template for developing novel anticoagulants with multi-target mechanisms, potentially offering a prolonged duration of action.[24]
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 6. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. karger.com [karger.com]
- 15. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Counteracting effect of glycyrrhizin on the hemostatic abnormalities induced by Bothrops jararaca snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. New Synthetic Thrombin Inhibitors: Molecular Design and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Bothrojaracin with Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of bothrojaracin, a C-type lectin-like protein from the venom of Bothrops jararaca, with various serine proteases. This compound is a potent and highly specific inhibitor of α-thrombin, a key serine protease in the blood coagulation cascade.[1][2][3] Understanding its specificity is crucial for its potential development as a therapeutic anticoagulant agent. This guide summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound's interaction profile.
Data Presentation: Comparative Analysis of this compound's Interaction with Serine Proteases
The following table summarizes the known quantitative data on the interaction of this compound with thrombin, its zymogen prothrombin, and other serine proteases. It is important to note that while this compound's interaction with thrombin and prothrombin is well-documented, specific quantitative data on its cross-reactivity with other serine proteases like trypsin, chymotrypsin, and elastase is not extensively available in the current literature. However, qualitative statements regarding its lack of general amidolytic and fibrinogenolytic activity provide strong evidence of its high specificity.[2]
| Serine Protease | Target Organism | Method of Analysis | Dissociation Constant (Kd) | Inhibition Constant (Ki) | IC50 | Notes |
| α-Thrombin | Human | Multiple | ~0.6 - 0.7 nM[1][3] | 15 nM (for fibrinogen clotting)[2] | 1 - 20 nM[2] | Binds to both anion-binding exosites 1 and 2, inhibiting macromolecular substrate binding but not the active site directly.[1][4] |
| Prothrombin | Human | Isothermal Titration Calorimetry, Fluorescence Polarization | ~30 - 76 nM[1][3][5] | Not Applicable | Not Applicable | Binds to proexosite I, inhibiting prothrombin activation.[1] |
| Trypsin | Not Specified | Not Explicitly Found | Not Reported | Not Reported | Not Reported | Purified this compound is reported to be devoid of general amidolytic activity, suggesting no significant interaction.[2] |
| Chymotrypsin | Not Specified | Not Explicitly Found | Not Reported | Not Reported | Not Reported | The venom of Bothrops jararaca contains chymotrypsin-like enzymes, but the specific interaction with this compound has not been quantified.[6] |
| Elastase | Not Specified | Not Explicitly Found | Not Reported | Not Reported | Not Reported | No direct inhibition data found. |
| Plasmin | Not Specified | Not Explicitly Found | Not Reported | Not Reported | Not Reported | Purified this compound is reported to be devoid of fibrino(geno)lytic activity, indicating a lack of interaction with plasmin.[2] |
| Factor Xa | Human | Prothrombinase Assay | Not Reported | Not Reported | Not Reported | This compound inhibits prothrombin activation by the Factor Xa/Factor Va complex, but this is due to its binding to prothrombin, not direct inhibition of Factor Xa.[1] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the interaction between this compound and serine proteases are provided below.
Enzyme Inhibition Assay Using a Chromogenic Substrate
This assay is a standard method to determine the inhibitory activity of a compound on a specific serine protease.
1. Materials and Reagents:
-
Purified serine protease (e.g., thrombin, trypsin, chymotrypsin, elastase, plasmin)
-
Purified this compound at various concentrations
-
Specific chromogenic substrate for the respective protease (e.g., S-2238 for thrombin)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
-
96-well microplate
-
Microplate reader
2. Protocol:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the serine protease solution to each well.
-
Add an equal volume of the different concentrations of this compound or buffer (for control) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between two molecules.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Purified serine protease (ligand)
-
Purified this compound (analyte) at various concentrations
-
Running buffer (e.g., HBS-EP buffer)
2. Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified serine protease solution over the activated surface. The protein will covalently bind to the surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, in real-time. This is recorded as a sensorgram.
-
-
Dissociation:
-
After the association phase, inject the running buffer to monitor the dissociation of the this compound from the serine protease.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for assessing this compound's cross-reactivity.
Simplified Blood Coagulation Cascade
Caption: this compound's targets in the coagulation cascade.
References
- 1. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-degrading serine peptidase: a new chymotrypsin-like activity in the venom of Bothrops jararaca partially blocked by the commercial antivenom - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticoagulant Potency of Bothrojaracin and Bivalirudin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent direct thrombin inhibitors: bothrojaracin, a snake venom-derived protein, and bivalirudin (B194457), a synthetic peptide used clinically. We will delve into their distinct mechanisms of action, compare their anticoagulant potency using key experimental data, and provide detailed protocols for relevant assays.
Mechanisms of Action: A Tale of Two Inhibitors
This compound and bivalirudin both target thrombin, the final effector enzyme of the coagulation cascade, but they do so through fundamentally different molecular interactions.
This compound: A Unique Dual-Targeting Inhibitor
This compound, a C-type lectin-like protein from the venom of the Bothrops jararaca snake, exhibits a unique dual mechanism of anticoagulation.[1] It not only inhibits circulating thrombin but also prevents its formation by targeting its precursor, prothrombin.[2][3]
-
Thrombin Inhibition: It binds with high affinity to both anion-binding exosites I and II on α-thrombin.[2][3] This binding allosterically hinders thrombin from interacting with its macromolecular substrates, such as fibrinogen and platelets, without blocking the enzyme's active site.[3]
-
Prothrombin Inhibition: this compound also binds to proexosite I on prothrombin, the zymogen form of thrombin.[4][5] This interaction interferes with the prothrombinase complex, significantly reducing the rate of thrombin generation.[2]
Caption: Mechanism of this compound.
Bivalirudin: A Reversible, Active-Site Directed Inhibitor
Bivalirudin is a synthetic 20-amino acid peptide, analogous to the natural anticoagulant hirudin.[6] Its mechanism is characterized by a specific, reversible, and bivalent interaction with thrombin.[7]
-
Bivalent Binding: Bivalirudin binds to two key sites on thrombin simultaneously: the catalytic (active) site and the substrate-recognition exosite I.[6][7] This dual engagement ensures a potent and specific inhibition of thrombin's enzymatic activity.
-
Reversibility: The inhibition is transient. Thrombin can slowly cleave the Arg-Pro bond at the N-terminus of bivalirudin, leading to the dissociation of the inhibitor and the gradual recovery of thrombin function.[8] This contributes to its relatively short half-life and predictable anticoagulant effect.[9]
Caption: Mechanism of Bivalirudin.
Comparative Anticoagulant Potency: In Vitro Data
The anticoagulant potency of both molecules has been quantified through various in vitro assays. This compound demonstrates exceptionally high affinity for thrombin, orders of magnitude greater than that of bivalirudin.
| Parameter | This compound | Bivalirudin | Significance |
| Target(s) | α-Thrombin, Prothrombin | α-Thrombin | This compound inhibits both the enzyme and its precursor. |
| Thrombin Inhibition Constant (Kd/Ki) | ~0.6-0.7 nM (Kd)[3][4][5] | 175.1 ± 65.4 nM (Ki)[10] | This compound has a ~250-fold higher binding affinity for thrombin. |
| Prothrombin Dissociation Constant (Kd) | ~175 nM[4][5] | Not Applicable | Demonstrates a secondary anticoagulant mechanism for this compound. |
| Platelet Aggregation Inhibition (IC50) | 1-20 nM | Not specified (inhibits thrombin-induced aggregation)[8] | Both are effective inhibitors of thrombin-mediated platelet activation. |
Comparative Efficacy: In Vivo Data
Preclinical and clinical studies reveal the potent antithrombotic effects of both agents. While direct comparative studies are lacking, the available data highlight their efficacy in different experimental and clinical settings.
| Study Type & Model | This compound | Bivalirudin |
| Venous Thrombosis Model (Rat) | A 1 mg/kg IV dose caused an ~95% decrease in thrombus weight in a stasis and hypercoagulability model.[4][5] | Not typically evaluated in this preclinical model; clinical use is the focus. |
| Pulmonary Thromboembolism (Mouse) | Protected 100% of mice from death in a thrombin-induced thromboembolism model.[4][5] | Not specified in available preclinical data. |
| Clinical Use (Human) | Not clinically approved. | Standard anticoagulant for percutaneous coronary intervention (PCI).[7] Effective in patients with heparin-induced thrombocytopenia (HIT).[9] |
| Standard Clinical Dose | Not Applicable | IV Bolus: 0.75 mg/kg; IV Infusion: 1.75 mg/kg/hr for PCI.[7] |
| Observed Bleeding Risk | Associated with "moderate bleeding" in a rat tail transection model.[5] | Clinically associated with lower bleeding rates compared to heparin.[6] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare these anticoagulants.
Thrombin Inhibition Kinetics (Chromogenic Assay)
This assay quantifies the inhibitory constant (Ki) of a compound against thrombin by measuring the residual enzyme activity.
Principle: Thrombin cleaves a colorless chromogenic substrate to release p-nitroaniline (pNA), a yellow product measured spectrophotometrically at 405 nm. The rate of pNA formation is inversely proportional to the activity of the thrombin inhibitor.
Detailed Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.5). Prepare stock solutions of human α-thrombin, the chromogenic substrate (e.g., Tosyl-Gly-Pro-Arg-pNA), and the inhibitor (this compound or Bivalirudin).
-
Assay Setup: In a 96-well microplate, add the buffer.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include control wells with buffer only (100% activity) and no thrombin (blank).
-
Enzyme Addition: Add a fixed concentration of α-thrombin to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the data and fit to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the integrity of the intrinsic and common coagulation pathways and is commonly used to monitor direct thrombin inhibitors like bivalirudin in clinical settings. [9][11] Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and a phospholipid substitute (cephalin) to activate the intrinsic pathway. The time to clot formation after the addition of calcium is measured.
Detailed Protocol:
-
Sample Preparation: Obtain citrated whole blood and centrifuge at 2,500 x g for 15 minutes to prepare platelet-poor plasma (PPP). Prepare serial dilutions of the inhibitor in pooled normal PPP.
-
Assay Setup: Pipette 50-100 µL of the plasma sample (with or without inhibitor) into a coagulometer cuvette.
-
Incubation 1: Incubate the cuvette at 37°C for 3 minutes.
-
Activation: Add an equal volume (50-100 µL) of aPTT reagent (containing activator and cephalin) to the cuvette.
-
Incubation 2: Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.
-
Clot Initiation: Dispense an equal volume (50-100 µL) of pre-warmed 0.025 M Calcium Chloride into the cuvette and simultaneously start a timer.
-
Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Plot the aPTT (seconds) against the inhibitor concentration. The IC50 (concentration required to double the baseline aPTT) can be determined.
Caption: Workflow for the aPTT Assay.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used in vivo model assesses the efficacy of antithrombotic agents in preventing occlusive thrombus formation following chemical-induced endothelial injury. [12] Principle: Topical application of ferric chloride to an artery induces oxidative injury to the endothelium, exposing subendothelial collagen and tissue factor, which triggers rapid platelet adhesion and aggregation, leading to the formation of an occlusive thrombus.
Detailed Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., mouse or rat) and maintain its body temperature. Surgically expose the common carotid artery.
-
Instrumentation: Place a small Doppler flow probe around the artery to monitor blood flow continuously.
-
Drug Administration: Administer the test article (this compound, Bivalirudin) or vehicle control via the desired route (e.g., intravenous injection) at a specified time before injury.
-
Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 10%) directly onto the adventitial surface of the carotid artery for 3 minutes.
-
Monitoring: After removing the filter paper, continuously monitor and record the arterial blood flow using the Doppler probe until the vessel becomes fully occluded (cessation of flow) or for a pre-determined observation period (e.g., 60 minutes).
-
Endpoint Analysis: The primary endpoint is the time to occlusion (TTO). After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.
-
Data Analysis: Compare the TTO and thrombus weights between the vehicle and inhibitor-treated groups.
Caption: Workflow for FeCl₃-Induced Thrombosis Model.
Summary and Conclusion
This compound and bivalirudin represent two distinct strategies for achieving anticoagulation via direct thrombin inhibition.
-
This compound is a preclinically validated anticoagulant with extraordinary potency, demonstrated by its picomolar affinity for thrombin. Its unique dual-action mechanism of inhibiting both thrombin and its zymogen, prothrombin, makes it a fascinating candidate for the development of novel antithrombotics.
-
Bivalirudin is a clinically established anticoagulant with a well-understood, reversible mechanism and a favorable safety profile, particularly regarding bleeding risk compared to older anticoagulants like heparin. Its predictable pharmacokinetics and short half-life are advantageous in acute care settings like PCI.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bivalirudin Anticoagulation Dosing Protocol for Extracorporeal Membrane Oxygenation: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Intricacies of Thrombin Inhibition: A Comparative Guide to Bothrojaracin's Exosite Binding
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern thrombin inhibition is paramount for the design of novel antithrombotic agents. This guide provides a comparative analysis of bothrojaracin, a potent C-type lectin-like protein from the venom of Bothrops jararaca, and its binding to thrombin's exosites. While direct mutagenesis studies on this compound are not extensively available in the public domain, this guide leverages data from studies on native this compound and comparative mutagenesis studies on thrombin's exosites with other ligands to provide a comprehensive overview.
This compound is a highly specific and potent inhibitor of thrombin, exerting its anticoagulant effect by binding to both anion-binding exosites I and II on the thrombin molecule.[1][2] This dual-site interaction is a key determinant of its high affinity and inhibitory efficacy.[2] Furthermore, this compound also interacts with prothrombin at the proexosite I, interfering with its activation to thrombin and contributing to its overall anticoagulant properties.[1][3][4]
Performance Comparison: this compound vs. Alternative Thrombin Inhibitors
To contextualize the binding characteristics of this compound, it is compared with hirudin, a well-characterized direct thrombin inhibitor, and its derivatives. The following table summarizes the key quantitative data on their binding affinities.
| Ligand | Target | Binding Site(s) | Dissociation Constant (Kd) | Reference(s) |
| This compound | Thrombin | Exosites I & II | ~0.6-0.7 nM | [1][2][3][5] |
| This compound | Prothrombin | Proexosite I | ~75-76 nM | [3][4] |
| Hirudin (C-terminal peptide) | Thrombin | Exosite I | Micromolar range (weaker than this compound) | [2] |
| gamma-thrombin (cleaved exosite I) | This compound | Exosite I (disrupted) | 0.3 µM (reduced affinity) | [2] |
Experimental Validation of Binding Interactions
The validation of this compound's binding to thrombin and prothrombin has been primarily achieved through a combination of biophysical and functional assays. While specific mutagenesis data for this compound is limited, site-directed mutagenesis of thrombin's exosites has been instrumental in elucidating the role of these sites in interacting with various ligands.[6][7]
Experimental Workflow for Characterizing this compound-Thrombin Interaction
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent two-site-directed thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a proexosite I ligand, inhibits factor Va-accelerated prothrombin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenesis Studies toward Understanding Allostery in Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation of thrombin's substrate interactions using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Native vs. Recombinant Bothrojaracin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic properties of native bothrojaracin, a potent thrombin inhibitor isolated from the venom of the Bothrops jararaca snake, and its recombinant form. While extensive quantitative kinetic data is available for native this compound, similar detailed analysis for the recombinant protein is not yet present in publicly available literature. This guide summarizes the existing data for the native protein and discusses the current state of knowledge on its recombinant counterpart.
Executive Summary
Native this compound is a highly specific and potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade. It also exhibits significant binding to prothrombin, the zymogen precursor of thrombin. Kinetic studies have elucidated the high-affinity interactions of native this compound with both thrombin and prothrombin, providing valuable insights into its anticoagulant mechanism.
While the successful expression of a functional recombinant this compound has been reported, demonstrating its ability to bind and inhibit thrombin, detailed quantitative kinetic parameters for the recombinant protein are not currently available in the scientific literature.[1] Therefore, a direct quantitative comparison with native this compound is not feasible at this time. This guide presents the comprehensive kinetic data for the native form to serve as a benchmark for future studies on the recombinant protein.
Quantitative Kinetic Data: Native this compound
The following table summarizes the key kinetic constants for the interaction of native this compound with human α-thrombin and prothrombin.
| Interacting Partner | Kinetic Parameter | Value | Experimental Method | Reference |
| α-Thrombin | Dissociation Constant (Kd) | ~0.6 nM | Solid-phase assay | [2] |
| α-Thrombin | Dissociation Constant (Kd) | 0.7 ± 0.9 nM | Fluorescence Polarization | [3][4] |
| α-Thrombin | Inhibition Constant (Ki) | 15 nM | Fibrinogen Clotting Assay | [5] |
| Prothrombin | Dissociation Constant (Kd) | ~30 nM | Solid-phase assay | [2] |
| Prothrombin | Dissociation Constant (Kd) | 76 ± 32 nM | Isothermal Titration Calorimetry | [3][4] |
| Prothrombin | Dissociation Constant (Kd) | 111 ± 80 nM | Fluorescence Polarization | [3] |
Recombinant this compound: A Qualitative Overview
A study by Arocas et al. (1997) reported the successful molecular cloning and expression of functional this compound in COS cells.[1] The recombinant protein, secreted into the culture medium, was shown to be capable of binding to and inhibiting thrombin.[1] This pivotal study confirmed that the complex, disulfide-linked heterodimeric structure of this compound could be replicated in a recombinant system to produce a biologically active molecule.
However, the study did not include a quantitative analysis of the recombinant protein's kinetic parameters, such as its dissociation constant (Kd) for thrombin or prothrombin.[1] Subsequent literature searches did not yield any publications that have reported these specific values. Therefore, while it is established that recombinant this compound is functional, a direct comparison of its binding affinity and inhibitory potency with the native form remains to be conducted.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the kinetic constants of native this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (e.g., prothrombin) to a macromolecule (e.g., this compound) in solution. This technique allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Instrumentation: A high-sensitivity titration microcalorimeter is used.
-
Procedure:
-
A solution of native this compound is placed in the sample cell of the calorimeter.
-
A solution of prothrombin is loaded into a syringe for injection.
-
A series of small, precise injections of the prothrombin solution are made into the this compound solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of the reactants.
-
The binding isotherm is then fitted to a suitable binding model to calculate the thermodynamic and kinetic parameters.[3]
-
Fluorescence Polarization
Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled molecule (e.g., a fluorescent derivative of a hirudin peptide) to a larger molecule (e.g., thrombin or prothrombin) in the presence of a competitor (e.g., this compound). The change in the polarization of the fluorescent light upon binding is used to determine the binding affinity.
-
Instrumentation: A spectrofluorometer equipped with polarizing filters.
-
Procedure for Competitive Binding Assay:
-
A solution containing a fluorescently labeled ligand that binds to the target protein (e.g., [5F]Hir54–65(SO3−) for thrombin's exosite I) and the target protein (thrombin or prothrombin) is prepared.
-
The initial fluorescence polarization of this complex is measured.
-
Increasing concentrations of unlabeled this compound are added to the solution.
-
As this compound competes with the fluorescent ligand for binding to the target protein, the fluorescent ligand is displaced, leading to a decrease in fluorescence polarization.
-
The change in polarization is measured after each addition of this compound.
-
The data is then analyzed using a competitive binding model to determine the dissociation constant (Kd) of this compound for the target protein.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of thrombin inhibition by this compound and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of Thrombin Inhibition by this compound.
Caption: Experimental Workflow for Kinetic Comparison.
Conclusion
Native this compound is a well-characterized, high-affinity inhibitor of thrombin and prothrombin. The availability of detailed kinetic data for the native protein provides a solid foundation for understanding its anticoagulant properties. While a functional recombinant this compound has been produced, a critical knowledge gap exists regarding its specific kinetic parameters. Future research focused on the quantitative kinetic analysis of recombinant this compound is essential for a comprehensive comparison with its native counterpart and for advancing its potential development as a therapeutic agent.
References
- 1. Molecular cloning and expression of this compound, a potent thrombin inhibitor from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Bothrojaracin: A Highly Specific Thrombin Inhibitor for Research and Drug Development
A comprehensive evaluation of Bothrojaracin's remarkable specificity for thrombin over other proteases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a C-type lectin-like protein isolated from the venom of the Bothrops jararaca snake, has emerged as a potent and highly specific inhibitor of α-thrombin, the key serine protease in the blood coagulation cascade.[1][2] Its unique mechanism of action, targeting thrombin's exosites rather than the active site, confers a remarkable degree of specificity, making it an invaluable tool for research into hemostasis and a promising candidate for the development of novel antithrombotic therapies. This guide provides a detailed comparison of this compound's binding affinity and inhibitory activity, alongside the experimental protocols to evaluate these interactions.
Unparalleled Specificity for Thrombin
This compound exhibits a high affinity for α-thrombin, forming a stable, non-covalent 1:1 complex.[1][2] This interaction is characterized by a dissociation constant (Kd) in the nanomolar range, indicating a very strong binding affinity.[1][3][4][5] In contrast, while direct quantitative data on the inhibition of other serine proteases such as trypsin, chymotrypsin, and plasmin by this compound is not extensively documented in publicly available research, studies have shown that purified this compound is devoid of amidolytic or fibrino(geno)lytic activity, strongly suggesting its high specificity for thrombin.[2]
The primary mechanism of thrombin inhibition by this compound involves its simultaneous interaction with both anion-binding exosites I and II on the thrombin molecule.[1][5] This dual binding sterically hinders the access of macromolecular substrates like fibrinogen and platelets to thrombin, thereby potently inhibiting blood clot formation and platelet aggregation.[2][6] Importantly, this mechanism does not block the enzyme's catalytic site, allowing thrombin to still cleave small peptide substrates.[2]
This compound also demonstrates a significant, albeit lower, affinity for prothrombin, the zymogen precursor of thrombin, binding to its proexosite I.[1][4] This interaction can interfere with the activation of prothrombin to thrombin, adding another layer to its anticoagulant effect.[5]
Quantitative Analysis of this compound's Interaction with Thrombin and Prothrombin
The following table summarizes the key quantitative data from various studies, highlighting the potent and specific interaction of this compound with thrombin.
| Analyte | Parameter | Value | Method | Reference |
| α-Thrombin | Dissociation Constant (Kd) | ~0.6 nM | Solid-phase Assay | [5] |
| Dissociation Constant (Kd) | 0.7 ± 0.9 nM | Fluorescence Polarization | [1][4] | |
| IC50 (Platelet Aggregation) | 1 - 20 nM | Platelet Aggregometry | [2] | |
| Inhibition Constant (Ki) (Fibrinogen) | 15 nM | Fibrin (B1330869) Clotting Assay | [2] | |
| Prothrombin | Dissociation Constant (Kd) | ~30 nM | Solid-phase Assay | [5] |
| Dissociation Constant (Kd) | 76 ± 32 nM | Isothermal Titration Calorimetry | [1][4] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Determination of Dissociation Constant (Kd) by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur during the binding interaction between two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified this compound
-
Purified α-Thrombin or Prothrombin
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Degassed binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Syringe for titrant injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the syringe) and thrombin or prothrombin (in the sample cell) in the same degassed binding buffer to minimize heat of dilution effects.
-
Typical concentrations are in the low micromolar range, with the concentration of the titrant being 10-20 times higher than the sample in the cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with the binding buffer.
-
-
Titration:
-
Load the thrombin or prothrombin solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to thrombin/prothrombin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Inhibition of Thrombin-Induced Fibrin Clotting
This assay measures the ability of this compound to inhibit the catalytic activity of thrombin on its primary substrate, fibrinogen.
Materials:
-
Purified this compound
-
Purified α-Thrombin
-
Purified Fibrinogen
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Spectrophotometer or coagulometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fibrinogen in the assay buffer.
-
Prepare a working solution of thrombin.
-
Prepare a serial dilution of this compound.
-
-
Assay:
-
In a microplate or cuvette, pre-incubate varying concentrations of this compound with a fixed concentration of thrombin for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the clotting reaction by adding the fibrinogen solution.
-
Monitor the change in absorbance (e.g., at 340 nm) over time, which reflects the formation of the fibrin clot.
-
-
Data Analysis:
-
Determine the time to clot formation for each concentration of this compound.
-
Plot the clotting time against the concentration of this compound.
-
Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression).
-
Signaling Pathway of Thrombin Inhibition
This compound's inhibitory effect on thrombin directly impacts the final steps of the coagulation cascade. By binding to exosites I and II, it prevents thrombin from cleaving fibrinogen to fibrin and from activating platelets, both critical events for clot formation.
References
- 1. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prothrombin activation by this compound, a C-type lectin from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thrombin-catalyzed factor V activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Bothrojaracin and Established Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of bothrojaracin, a potent prothrombin and thrombin inhibitor from the venom of the Bothrops jararaca snake, with established clinical anticoagulants including heparin, warfarin (B611796), and direct oral anticoagulants (DOACs). The data presented is compiled from various preclinical studies, offering insights into the antithrombotic and hemorrhagic profiles of these compounds in rodent models.
Executive Summary
This compound has demonstrated significant antithrombotic efficacy in rodent models of venous thrombosis and pulmonary embolism. At a dose of 1 mg/kg, it has been shown to reduce thrombus weight by approximately 95% in a rat model of venous thrombosis and provide 100% protection against mortality in a mouse model of thrombin-induced pulmonary embolism.[1][2] Its unique dual mechanism of action, targeting both prothrombin and thrombin, contributes to its potent and long-lasting effects.[3] While direct head-to-head comparative studies with established anticoagulants under identical experimental conditions are limited, this guide consolidates available data to facilitate an objective assessment of their relative performance.
Data Presentation: In Vivo Efficacy and Bleeding Risk
The following tables summarize the quantitative data on the antithrombotic efficacy and bleeding risk of this compound and established anticoagulants in rodent models. It is crucial to note that the experimental models and conditions may vary between studies, which can influence the results.
Table 1: Antithrombotic Efficacy in a Rat Venous Thrombosis Model
| Anticoagulant | Dose | Administration Route | Thrombus Weight Reduction (%) | Efficacy Endpoint | Animal Model |
| This compound | 1 mg/kg | Intravenous | ~95% | Thrombus Weight | Stasis and hypercoagulability-induced |
| Warfarin | Varies (to achieve INR ~3.0) | Oral | ~65% | Thrombus Formation Inhibition | Inferior Vena Cava model |
| Warfarin | Optimal dose | Not specified | 74% - 83% | Thrombus Formation Reduction | Platinum wire-induced |
| Heparin (Unfractionated) | 10 U/kg | Intravenous | Marked reduction | Thrombus Size | Stasis and ellagic acid-induced |
| Heparin (Unfractionated) | 20 U/kg | Intravenous | Marked, dose-related reduction | Thrombus Size | Stasis and ellagic acid-induced |
| Heparin (LMWH) | 0.66 mg/kg | Subcutaneous | Inhibition of thrombus growth | Thrombus Weight | Not specified |
| Dabigatran (B194492) | 0.033 mg/kg | Intravenous | - | ED50 | Modified Wessler model |
| Apixaban | 1 mg/kg/hr | Intravenous Infusion | 50% | Thrombus Reduction | FeCl2 or tissue factor-induced |
| Edoxaban | Dose-dependent | Intravenous Infusion | Dose-dependent inhibition | Thrombus Weight | Platinum wire-induced |
Table 2: Efficacy in a Mouse Pulmonary Embolism Model
| Anticoagulant | Dose | Administration Route | Survival Rate (%) | Animal Model |
| This compound | 1 mg/kg | Intravenous | 100% | Thrombin-induced |
| Heparin (Unfractionated) | 0.12 - 1.2 mg/kg | Intravenous | Dose-dependent protection | Thrombin-induced |
| Heparin (LMWH - Reviparin) | 0.12 - 1.2 mg/kg | Intravenous | Dose-dependent protection | Thrombin-induced |
Table 3: Bleeding Risk in Rodent Tail Transection Models
| Anticoagulant | Dose | Animal Model | Bleeding Time Increase | Observations |
| This compound | 1 mg/kg | Rat | Moderate | - |
| Warfarin | Therapeutic dose (INR ~3.0) | Rat | Significant increase | Dose-related increases in bleeding indices.[4] |
| Warfarin | 2 mg/kg | Rat | Significant increase | Tail bleeding time of 1200 ± 0.00 seconds.[5] |
| Heparin | 80% antithrombotic dose | Rat | Significant prolongation | Significant increase in blood loss.[6] |
| Dabigatran | 0.1 mg/kg (ED100) | Rat | No significant increase | Statistically significant prolongation at ≥5-fold the ED100 dose.[7] |
| Apixaban | 3 mg/kg/hr | Rat | 1.92 times control | - |
| Edoxaban | Supratherapeutic doses | Rat | Prolonged | Wider safety margin compared to UFH, dalteparin, lepirudin, and warfarin.[8] |
Experimental Protocols
Rat Venous Thrombosis Model (Stasis and Hypercoagulability)
This model is designed to mimic venous thrombosis where blood flow is reduced and the coagulation cascade is activated.
-
Animals: Male Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of a suitable anesthetic.
-
Procedure:
-
A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
All side branches of the IVC between the renal veins and the iliac bifurcation are ligated.
-
A loose ligature is placed around the IVC just below the renal veins.
-
A thrombogenic stimulus (e.g., thromboplastin) is injected into a femoral vein.
-
Immediately after injection, the loose ligature around the IVC is tightened to induce stasis.
-
The test compound (e.g., this compound) or vehicle is administered intravenously prior to the thrombogenic stimulus.
-
After a set period (e.g., 20 minutes), the ligated segment of the IVC is excised.
-
The thrombus is carefully removed from the vein segment, blotted dry, and weighed.
-
-
Efficacy Endpoint: The weight of the thrombus is the primary measure of thrombotic activity. A reduction in thrombus weight in the treated group compared to the vehicle control group indicates antithrombotic efficacy.
Mouse Pulmonary Embolism Model (Thrombin-Induced)
This model assesses the ability of an anticoagulant to prevent fatal pulmonary thromboembolism induced by a potent coagulation agonist.
-
Animals: Male Swiss mice (20-25g).
-
Procedure:
-
The test compound (e.g., this compound) or vehicle is administered intravenously via the tail vein.
-
After a short interval (e.g., 2 minutes), a lethal dose of thrombin (e.g., 1000 U/kg) is injected into the contralateral tail vein.
-
The animals are observed for a defined period (e.g., 30 minutes) for mortality.
-
-
Efficacy Endpoint: The primary endpoint is the survival rate of the animals. A higher survival rate in the treated group compared to the control group indicates protective efficacy.
Rodent Tail Transection Bleeding Time Assay
This assay is used to evaluate the potential hemorrhagic side effects of anticoagulants.
-
Animals: Rats or mice.
-
Procedure:
-
The animal is anesthetized and placed in a restraining device.
-
The distal tip of the tail (e.g., 3 mm) is transected with a sharp blade.
-
The tail is immediately immersed in warm saline (37°C).
-
The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded. A cutoff time is typically set to avoid excessive blood loss.
-
-
Bleeding Endpoint: The bleeding time is the primary measure. An increase in bleeding time in the treated group compared to the vehicle control group indicates a potential bleeding risk. Blood loss can also be quantified by collecting the blood on a pre-weighed filter paper.
Visualizations
Caption: The Coagulation Cascade.
Caption: Workflow for the Rat Venous Thrombosis Model.
Caption: Dual Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the beta-D-xyloside, odiparcil, to warfarin in a rat model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Essential Role of Bothrojaracin's Dimeric Structure in Thrombin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bothrojaracin, a potent thrombin inhibitor, with other antithrombotic agents. We delve into the experimental evidence validating the critical role of its heterodimeric structure in its inhibitory function, offering valuable insights for the development of novel anticoagulant therapies.
Introduction to this compound
This compound is a 27 kDa C-type lectin-like protein isolated from the venom of the Brazilian snake Bothrops jararaca. It is a heterodimer composed of two distinct polypeptide chains, with molecular masses of approximately 15 kDa and 13 kDa, linked by disulfide bridges[1][2]. This potent inhibitor does not interact with the active site of thrombin but instead binds to two of its key regulatory sites: exosite I and exosite II[3][4]. This dual-site interaction is crucial for its high-affinity binding and potent anticoagulant activity, effectively blocking thrombin's ability to cleave fibrinogen, activate platelets, and catalyze other crucial steps in the coagulation cascade[2][3][4].
The Indispensable Dimeric Structure of this compound
Experimental evidence strongly indicates that the dimeric structure of this compound is essential for its thrombin inhibitory activity. Studies have shown that the dissociation and unfolding of its subunits lead to a complete loss of function.
A key study demonstrated that treating this compound with a combination of urea (B33335) and the reducing agent dithiothreitol (B142953) (DTT) results in the disruption of the interchain disulfide bond, leading to the dissociation of the two subunits[5]. This treatment irreversibly inactivates the protein, rendering it unable to inhibit thrombin[5]. In contrast, treatment with urea or DTT alone is insufficient to cause dissociation and fully abolish its activity, highlighting the stability of the dimeric complex and its necessity for function[5]. This finding underscores that the correct spatial arrangement of both subunits is required to form the binding interface that interacts with thrombin's exosites. While studies on the isolated individual subunits have not been reported, the inactivation upon dissociation provides compelling evidence that the individual monomers are not active.
Comparative Analysis of Thrombin Inhibitors
This compound's mechanism of action and potency can be better understood when compared to other well-known thrombin inhibitors.
| Inhibitor | Class | Mechanism of Action | Ki (Thrombin) | IC50 (Thrombin) | Kd (Thrombin) |
| This compound | C-type lectin-like protein | Binds to thrombin exosites I and II | ~15 nM[1][2] | 1-20 nM[1][2] | 0.6 - 0.7 nM[6][7] |
| Hirudin | Polypeptide | Binds to thrombin active site and exosite I | - | - | ~25 nM (peptide fragment)[8] |
| Argatroban | Small molecule | Direct, competitive inhibitor of the active site | ~39 nM | ~19 nM | - |
| Dabigatran | Small molecule | Direct, competitive inhibitor of the active site | ~4.5 nM | ~10 nM | - |
Note: Ki, IC50, and Kd values for Argatroban and Dabigatran are representative values from the literature and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Thrombin Inhibition Assay (Fibrinogen Clotting Time)
This assay measures the ability of an inhibitor to prolong the time it takes for thrombin to convert fibrinogen to fibrin, resulting in clot formation.
-
Reagents and Materials:
-
Purified human α-thrombin
-
Purified human fibrinogen
-
This compound or other thrombin inhibitors
-
Tris-buffered saline (TBS), pH 7.4
-
Coagulometer
-
-
Procedure:
-
Prepare a solution of fibrinogen in TBS at a final concentration of 2 mg/mL.
-
Prepare serial dilutions of the thrombin inhibitor (e.g., this compound) in TBS.
-
In a coagulometer cuvette, mix a fixed concentration of thrombin with varying concentrations of the inhibitor. Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate the clotting reaction by adding the fibrinogen solution to the thrombin-inhibitor mixture.
-
Record the time to clot formation.
-
The concentration of inhibitor that doubles the clotting time is determined as a measure of inhibitory activity.
-
Protocol 2: Subunit Dissociation and Inactivation Assay
This experiment validates the necessity of the dimeric structure for this compound's function.
-
Reagents and Materials:
-
Purified this compound
-
Urea
-
Dithiothreitol (DTT)
-
Dialysis tubing
-
Thrombin inhibition assay reagents (from Protocol 1)
-
Size-exclusion chromatography system
-
-
Procedure:
-
Prepare four samples of this compound:
-
Sample A: Native this compound in TBS.
-
Sample B: this compound incubated with 8 M urea in TBS.
-
Sample C: this compound incubated with 10 mM DTT in TBS.
-
Sample D: this compound incubated with 8 M urea and 10 mM DTT in TBS.
-
-
Incubate all samples for a defined period (e.g., 2 hours) at room temperature.
-
Remove the denaturants and reducing agents by extensive dialysis against TBS.
-
Assess the thrombin inhibitory activity of each sample using the thrombin inhibition assay described in Protocol 1.
-
Analyze the oligomeric state of the protein in each sample using size-exclusion chromatography to confirm subunit dissociation.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Reagents and Materials:
-
Purified human α-thrombin
-
Purified this compound
-
ITC instrument
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dialyze both thrombin and this compound extensively against the same degassed buffer.
-
Determine the precise protein concentrations using a reliable method (e.g., UV-Vis spectroscopy).
-
Load the thrombin solution into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-fold higher than the thrombin concentration).
-
Perform a series of injections of this compound into the thrombin solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of this compound to thrombin.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Visualizing the Molecular Interactions and Experimental Logic
Caption: this compound inhibits thrombin by binding to exosites I and II.
Caption: Experimental workflow to test the role of this compound subunits.
Caption: The dimeric structure of this compound is essential for its activity.
Conclusion
The experimental data unequivocally demonstrates that the heterodimeric structure of this compound is a prerequisite for its potent and specific inhibition of thrombin. The dissociation of its subunits results in a complete loss of anticoagulant activity. This knowledge is vital for the rational design of novel antithrombotic agents. Understanding the structure-function relationship of natural inhibitors like this compound can pave the way for the development of synthetic mimetics with improved therapeutic profiles, potentially offering higher stability, reduced immunogenicity, and enhanced efficacy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of hemostasis, thrombosis, and drug discovery.
References
- 1. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and functional characterization of bothrojaractivase, a prothrombin-activating metalloproteinase isolated from Bothrops jararaca snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streamlining the Analysis of Proteins from Snake Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the antithrombotic effect of the (pro)thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound interaction with human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Bothrops jararaca snake venom-derived (pro)thrombin inhibitor, as an anti-thrombotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bothrojaracin and Other C-type Lectin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate cascade of hemostasis, C-type lectin and C-type lectin-like proteins (CTLs) from snake venoms have emerged as potent modulators of coagulation and platelet function. These proteins offer a rich source for the discovery of novel antithrombotic agents. This guide provides a detailed head-to-head comparison of bothrojaracin with other notable C-type lectin inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental frameworks used to characterize them.
Overview of C-type Lectin Inhibitors
Snake venom C-type lectins are a diverse family of proteins that can either promote or inhibit blood coagulation and platelet aggregation. Their mechanisms are varied, targeting different components of the hemostatic system with high specificity. This comparison will focus on four key inhibitors:
-
This compound: A potent inhibitor of thrombin and prothrombin activation.
-
Rhodocetin: An inhibitor of collagen-induced platelet aggregation.
-
Convulxin: A potent activator of platelet aggregation through the GPVI receptor, often used experimentally to study platelet function. While an activator, its interaction with a key platelet receptor makes it a relevant point of comparison for understanding C-type lectin-platelet interactions.
-
RVsnaclec: An inhibitor of Factor Xa.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory performance of these C-type lectins. It is important to note that these values are derived from different studies and experimental conditions may vary, affecting a direct comparison.
Table 1: Inhibition of Coagulation Factors
| Inhibitor | Target | Parameter | Value | Source |
| This compound | α-Thrombin | K_d | ~0.6 nM | [1] |
| This compound | Prothrombin | K_d | ~30 nM | [1] |
| RVsnaclec | Factor Xa | K_i | 0.52 µM |
Table 2: Modulation of Platelet Aggregation
| Modulator | Target Receptor | Effect | Parameter | Value | Source |
| This compound | Thrombin Receptor (indirect) | Inhibition | IC_50 | 1-20 nM (thrombin-induced) | |
| Rhodocetin | α2β1 Integrin | Inhibition | IC_50 | 41 nM (collagen-induced) | [2] |
| Convulxin | GPVI | Activation | K_d | 30 pM | [3][4] |
| Convulxin | GPVI | Activation | K_d | 0.6 nM and 4 nM (high and low affinity sites) | [5][6][7] |
Mechanism of Action and Signaling Pathways
The diverse functions of these C-type lectins stem from their specific interactions with different components of the coagulation cascade and platelet surface receptors.
This compound: This inhibitor exerts its anticoagulant effect through a dual mechanism. It binds to both anion-binding exosites I and II of α-thrombin, thereby sterically hindering its interaction with substrates like fibrinogen and platelet receptors.[1] Additionally, it binds to prothrombin, the precursor to thrombin, and inhibits its activation.[1]
Rhodocetin: This inhibitor targets the α2β1 integrin on the platelet surface, a key receptor for collagen. By binding to this integrin, rhodocetin competitively inhibits the adhesion of platelets to collagen, a crucial initial step in thrombus formation at sites of vascular injury.[2][8]
Convulxin: In contrast to the inhibitory actions of the other CTLs discussed, convulxin is a potent platelet activator. It binds with high affinity to the glycoprotein (B1211001) VI (GPVI) receptor on platelets, which is also a primary receptor for collagen.[3][4] This binding mimics the effect of collagen, triggering a signaling cascade that leads to platelet aggregation.
RVsnaclec: This C-type lectin-like protein from the venom of Daboia russelii russelii exhibits anticoagulant activity by directly targeting and inhibiting Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, RVsnaclec effectively blocks the amplification of the coagulation cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of these inhibitors. Below are representative protocols for key experiments.
Platelet Aggregation Inhibition Assay (for Rhodocetin)
This assay measures the ability of an inhibitor to prevent platelet aggregation induced by an agonist like collagen.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of rhodocetin (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with constant stirring in an aggregometer.
-
Initiate platelet aggregation by adding a sub-maximal concentration of collagen.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation is determined for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Thrombin Activity Assay (Inhibition by this compound)
This assay quantifies the enzymatic activity of thrombin, which can be inhibited by this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified human α-thrombin in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in distilled water.
-
Prepare a series of dilutions of this compound.
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed amount of thrombin to each well.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage (change in absorbance over time) is proportional to the thrombin activity.
-
Calculate the percentage of thrombin inhibition for each this compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Factor Xa Inhibition Assay (for RVsnaclec)
This assay measures the ability of RVsnaclec to inhibit the enzymatic activity of Factor Xa.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified human Factor Xa in a suitable buffer.
-
Prepare a solution of a chromogenic Factor Xa substrate (e.g., S-2765) in distilled water.
-
Prepare a series of dilutions of RVsnaclec.
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed amount of Factor Xa to each well.
-
Add varying concentrations of RVsnaclec and incubate for a defined period at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each RVsnaclec concentration.
-
Calculate the percentage of Factor Xa inhibition.
-
Determine the Ki (inhibition constant) using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition models).
-
Conclusion
This compound, rhodocetin, convulxin, and RVsnaclec represent a fascinating array of C-type lectin proteins from snake venoms with diverse and potent effects on hemostasis. This compound stands out for its dual-action inhibition of both thrombin and its precursor, prothrombin, making it a particularly interesting candidate for antithrombotic drug development. Rhodocetin and RVsnaclec offer more targeted inhibition of platelet adhesion and the common coagulation pathway, respectively. While convulxin is a platelet activator, its high-affinity interaction with the GPVI receptor provides a valuable tool for studying platelet signaling.
The data and protocols presented in this guide offer a foundation for the comparative evaluation of these and other C-type lectin inhibitors. Further head-to-head studies under standardized conditions will be crucial for accurately ranking their therapeutic potential and elucidating the subtle yet significant differences in their mechanisms of action. This knowledge will undoubtedly pave the way for the development of novel and highly specific antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodocetin, a novel platelet aggregation inhibitor from the venom of Calloselasma rhodostoma (Malayan pit viper): synergistic and noncovalent interaction between its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and functions of snake venom CLPs (C-type lectin-like proteins) with anticoagulant-, procoagulant-, and platelet-modulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convulxin, a potent platelet-aggregating protein from Crotalus durissus terrificus venom, specifically binds to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulxin binding to platelet receptor GPVI: competition with collagen related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
independent validation of the published structure of the bothrojaracin-thrombin complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the interaction between bothrojaracin, a potent anticoagulant protein from the venom of the Bothrops jararaca snake, and its target, the human coagulation enzyme thrombin. While a published crystal structure of the this compound-thrombin complex is not currently available in public databases, extensive biochemical and biophysical data independently and robustly validate their direct and high-affinity interaction.
This document summarizes the key quantitative findings from various experimental approaches, details the methodologies for these pivotal experiments, and illustrates the logical workflow for such a validation process.
Data Presentation: Quantifying the this compound-Thrombin Interaction
The binding affinity between this compound and thrombin, as well as its precursor prothrombin, has been quantitatively characterized by multiple independent research groups using various techniques. The dissociation constant (Kd) is a key parameter indicating the strength of the interaction, with a lower Kd value signifying a stronger binding affinity.
| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) | Reference |
| This compound and Thrombin | Isothermal Titration Calorimetry (ITC) | 0.7 ± 0.9 nM | [1] |
| This compound and Thrombin | Fluorescence Polarization | Not directly measured, but competitive displacement confirms high affinity | [1] |
| This compound and Prothrombin | Isothermal Titration Calorimetry (ITC) | 76 ± 32 nM | [1][2] |
| This compound and Prothrombin | Fluorescence Polarization | 11 ± 80 nM (competitive displacement) | [1] |
The data clearly indicates that this compound is a high-affinity ligand for thrombin.[1] The approximately 100-fold weaker, yet still significant, interaction with prothrombin suggests a potential regulatory role for this compound even before thrombin is activated.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard biophysical techniques used to validate protein-protein interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of one protein (the ligand, e.g., this compound) is titrated into a solution of the binding partner (the macromolecule, e.g., thrombin) in the sample cell of a calorimeter. The heat changes upon binding are measured and used to derive the thermodynamic parameters of the interaction.
Protocol:
-
Protein Preparation:
-
Purify this compound from Bothrops jararaca venom using a combination of gel filtration and ion-exchange chromatography.[3]
-
Purify human thrombin from plasma using affinity chromatography.[4]
-
Dialyze both protein samples extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[4]
-
Determine the protein concentrations accurately using UV-Vis spectrophotometry at 280 nm with known extinction coefficients.[4]
-
-
ITC Experiment:
-
Degas both protein solutions to prevent bubble formation in the calorimeter.
-
Load the thrombin solution (e.g., 1-10 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 10-100 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the thrombin solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Correct for heats of dilution by performing a control titration of this compound into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule. The change in the polarization of the emitted light upon binding is proportional to the extent of the interaction.
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein, the tumbling rate slows down, resulting in an increase in the polarization of the emitted light.
Protocol:
-
Fluorescent Labeling:
-
Label a small molecule that binds to the same site as this compound, such as a hirudin peptide derivative, with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate).[1][4]
-
Alternatively, directly label this compound with a fluorescent probe.[4]
-
Purify the fluorescently labeled tracer from the unlabeled molecules and free dye.
-
-
FP Binding Assay:
-
In a multi-well plate, add a fixed concentration of the fluorescent tracer and thrombin.
-
Add increasing concentrations of unlabeled this compound to competitively displace the fluorescent tracer.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the logarithm of the unlabeled competitor (this compound) concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation.
-
Gel Filtration Chromatography
This technique, also known as size-exclusion chromatography, separates molecules based on their size. It can be used to demonstrate the formation of a stable protein-protein complex.
Principle: A mixture of proteins is passed through a column packed with porous beads. Larger molecules, such as a protein complex, cannot enter the pores and elute from the column faster than smaller, individual proteins that can enter the pores.
Protocol:
-
Column Preparation:
-
Equilibrate a gel filtration column (e.g., Superdex 75) with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).[4]
-
Calibrate the column using a set of protein standards with known molecular weights to create a standard curve.
-
-
Complex Formation and Analysis:
-
Incubate this compound and thrombin together at a concentration expected to favor complex formation.
-
As controls, prepare samples of this compound alone and thrombin alone.
-
Inject the samples onto the equilibrated gel filtration column.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the elution profiles of the individual proteins and the mixture.
-
A shift in the elution peak to a larger apparent molecular weight in the mixture compared to the individual proteins indicates the formation of a stable complex.
-
The apparent molecular weight of the complex can be estimated from the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the independent validation of the this compound-thrombin interaction.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. This compound, a new thrombin inhibitor isolated from Bothrops jararaca venom: characterization and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound interaction with human prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Bothrojaracin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent biomolecules like bothrojaracin, a C-type lectin-like protein from the venom of the Bothrops jararaca snake, is a critical component of laboratory safety. Adherence to established protocols is essential to mitigate risks and ensure a secure research environment.
This document provides a comprehensive guide to the proper disposal of this compound, outlining chemical inactivation and thermal decontamination methods. It includes detailed experimental protocols and a summary of quantitative data to facilitate the implementation of safe laboratory practices.
Inactivation and Decontamination Parameters
Effective decontamination of this compound can be achieved through chemical inactivation or autoclaving. The following table summarizes the key quantitative parameters for each method.
| Method | Agent/Condition | Concentration/Setting | Contact Time | Efficacy |
| Chemical Inactivation | Urea (B33335) and Dithiothreitol (DTT) | 8 M Urea with DTT | Not Specified | Irreversibly inactivates this compound by disrupting its secondary structure and causing subunit dissociation.[1] |
| Sodium Hypochlorite (Bleach) | 0.5% - 1% final concentration (e.g., 1:10 or 1:5 dilution of household bleach) | ≥ 20-60 minutes | Effective for inactivating protein toxins in liquid waste, particularly those with a high organic load.[2][3] For surface decontamination, a 10% bleach solution (1:10 dilution of household bleach) is effective in most situations with a 20-minute contact time.[4] | |
| Thermal Decontamination | Autoclaving (Moist Heat) | 121°C at 15 psi | 30-60 minutes | Considered the most dependable method for sterilizing laboratory equipment and decontaminating biohazardous waste by denaturing proteins.[5][6] While specific data on the thermal stability of this compound is unavailable, this method is generally effective for protein toxins.[7] |
Experimental Protocols
Below are detailed, step-by-step protocols for the disposal of this compound-contaminated materials.
Protocol 1: Chemical Inactivation of Liquid this compound Waste
This protocol is recommended for the definitive inactivation of liquid waste containing this compound.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Procedure:
-
Preparation of Inactivation Solution: In a designated chemical fume hood, prepare a solution of 8 M urea. Carefully weigh the appropriate amount of urea and dissolve it in the liquid this compound waste. Once the urea is dissolved, add DTT to the solution.
-
Inactivation: Gently mix the solution and allow it to stand for a sufficient period to ensure complete inactivation. While a specific contact time for this compound is not detailed in the literature, a minimum of one hour is a conservative recommendation.
-
Disposal: Following inactivation, the entire solution should be disposed of as hazardous chemical waste according to your institution's guidelines.[8][9][10] Clearly label the waste container with its contents.
Protocol 2: Decontamination of this compound-Contaminated Solid Waste and Surfaces
This protocol is suitable for solid waste (e.g., pipette tips, tubes) and for decontaminating work surfaces.
Materials:
-
Household bleach (typically 5-6% sodium hypochlorite)
-
Autoclavable biohazard bags
-
Sharps container
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and gloves
Procedure for Solid Waste:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled autoclavable biohazard bag.
-
Autoclaving: Securely close the biohazard bag, leaving a small opening for steam penetration. Place the bag in a secondary, leak-proof container and autoclave at 121°C and 15 psi for at least 30-60 minutes.[5][6]
-
Final Disposal: After autoclaving and cooling, the waste can typically be disposed of in the regular biohazardous waste stream. Consult your institution's specific guidelines.
Procedure for Surface Decontamination:
-
Preparation of Bleach Solution: Prepare a fresh 10% bleach solution by diluting one part household bleach with nine parts water.
-
Application: Liberally apply the 10% bleach solution to the contaminated surface, ensuring the entire area is wetted.
-
Contact Time: Allow the bleach solution to remain on the surface for a minimum of 20 minutes.[4]
-
Wiping: Wipe the surface clean with absorbent materials.
-
Rinsing: For metal surfaces, it is advisable to wipe them down with water or 70% ethanol (B145695) after decontamination to prevent corrosion from the bleach.[2]
-
Disposal of Cleaning Materials: All cleaning materials (e.g., paper towels) should be disposed of as biohazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated materials.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Subunit dissociation, unfolding, and inactivation of this compound, a C-type lectin-like protein from snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwo.ca [uwo.ca]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 5. Autoclave Overview [blink.ucsd.edu]
- 6. Autoclave Safety | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 7. uab.cat [uab.cat]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
